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Foundational

An In-Depth Technical Guide to 3-(2,3-Difluorophenyl)isoxazol-5-amine: Molecular Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 3-(2,3-Difluorophenyl)isoxazol-5-amine, a heterocyclic compound of significant interest i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-(2,3-Difluorophenyl)isoxazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs to offer expert insights into its molecular structure, physicochemical properties, and potential synthetic routes. By examining the influence of the 2,3-difluorophenyl and 5-aminoisoxazole moieties, we present a scientifically grounded projection of the compound's characteristics and its potential as a scaffold in drug discovery. This guide is intended to serve as a foundational resource for researchers, providing both theoretical understanding and practical, actionable protocols.

Introduction: The Scientific Rationale

The isoxazole ring is a prominent scaffold in medicinal chemistry, known for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The incorporation of a difluorophenyl group can further enhance a molecule's therapeutic potential by improving metabolic stability and binding affinity.[3] Specifically, the 2,3-difluoro substitution pattern introduces unique electronic and conformational properties that can modulate a compound's interaction with biological targets. The 5-amino-isoxazole moiety provides a key site for further chemical modification, making it a versatile building block for the synthesis of compound libraries.

This guide will delve into the nuanced interplay of these structural features to provide a detailed understanding of 3-(2,3-Difluorophenyl)isoxazol-5-amine.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-(2,3-Difluorophenyl)isoxazol-5-amine is characterized by a planar isoxazole ring linked to a 2,3-difluorophenyl group at the 3-position and an amine group at the 5-position.

Synthetic_Workflow start 2,3-Difluoroacetophenone intermediate1 Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate start->intermediate1 1. NaH, Diethyl carbonate 2. Reflux intermediate2 3-(2,3-Difluorophenyl)-3-oxopropanenitrile intermediate1->intermediate2 1. NH4OH, EtOH 2. Dehydration (e.g., P2O5) product 3-(2,3-Difluorophenyl)isoxazol-5-amine intermediate2->product 1. NH2OH·HCl 2. Base (e.g., NaHCO3), EtOH 3. Reflux

Figure 2: Proposed synthetic workflow for 3-(2,3-Difluorophenyl)isoxazol-5-amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous diethyl carbonate (5.0 eq) under an inert atmosphere (N₂ or Ar), add a solution of 2,3-difluoroacetophenone (1.0 eq) in anhydrous diethyl carbonate dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-ketoester.

Step 2: Synthesis of 3-(2,3-Difluorophenyl)-3-oxopropanenitrile

  • Dissolve the ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate (1.0 eq) in ethanol.

  • Add an excess of aqueous ammonium hydroxide (e.g., 28% solution, 5.0 eq) and stir the mixture at room temperature overnight.

  • Remove the solvent under reduced pressure. The resulting amide can be dehydrated using a variety of reagents. A common method is to heat the amide with a dehydrating agent like phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride.

  • After the reaction is complete, carefully quench the reaction mixture and extract the product with an appropriate organic solvent.

  • Purify the crude β-ketonitrile by column chromatography or recrystallization.

Step 3: Synthesis of 3-(2,3-Difluorophenyl)isoxazol-5-amine

  • To a solution of 3-(2,3-difluorophenyl)-3-oxopropanenitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 3-(2,3-Difluorophenyl)isoxazol-5-amine.

Predicted Spectroscopic and Chromatographic Properties

Based on the analysis of related compounds, the following spectral characteristics are anticipated.

TechniquePredicted Observations
¹H NMR - Aromatic protons of the difluorophenyl ring will appear as complex multiplets in the range of δ 7.0-8.0 ppm. - The proton on the C4 of the isoxazole ring will likely be a singlet around δ 6.0-6.5 ppm. - The amine protons will appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
¹³C NMR - Aromatic carbons will be observed in the region of δ 110-160 ppm, with characteristic C-F couplings. - The carbons of the isoxazole ring will have distinct chemical shifts, with C3 and C5 being more downfield than C4.
Mass Spectrometry (ESI+) A prominent [M+H]⁺ ion at m/z 197.06.
IR Spectroscopy - N-H stretching of the primary amine around 3300-3500 cm⁻¹. - C=N and C=C stretching of the isoxazole and phenyl rings in the 1500-1650 cm⁻¹ region. - C-F stretching bands, typically in the 1100-1300 cm⁻¹ range.
Reverse-Phase HPLC The compound is expected to be well-retained on a C18 column using a mobile phase of acetonitrile and water, with a retention time dependent on the specific gradient.

Potential Biological Activity and Applications in Drug Discovery

The 3-phenylisoxazol-5-amine scaffold is a versatile starting point for the development of a wide range of biologically active molecules. The presence of the 2,3-difluorophenyl group is of particular interest, as fluorine substitution can enhance metabolic stability, binding affinity, and membrane permeability.

Potential Therapeutic Targets

Derivatives of 3-phenylisoxazoles have been investigated for a variety of therapeutic applications, including:

  • Anti-inflammatory Agents: Many isoxazole derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. [1]* Anticancer Agents: The isoxazole scaffold has been incorporated into molecules targeting various cancer-related pathways, including tyrosine kinases and sirtuin inhibitors. [2]* Antiviral Agents: Certain isoxazole derivatives have demonstrated antiviral activity, including against Hepatitis B virus (HBV). [4]* Enzyme Inhibitors: The structural features of this compound make it a candidate for targeting a range of enzymes, where the difluorophenyl group can interact with hydrophobic pockets and the amino group can form key hydrogen bonds.

Potential_Mechanism cluster_0 Drug-Target Interaction cluster_1 Cellular Response drug 3-(2,3-Difluorophenyl)isoxazol-5-amine Derivative target Enzyme Active Site (e.g., Kinase, COX) drug->target Binding pathway Downstream Signaling Pathway target->pathway Inhibition response Biological Effect (e.g., Reduced Inflammation, Apoptosis) pathway->response

Figure 3: A generalized signaling pathway illustrating the potential mechanism of action for derivatives of 3-(2,3-Difluorophenyl)isoxazol-5-amine.

Future Directions and Drug Development Potential

The primary amino group at the 5-position of the isoxazole ring is a key handle for synthetic elaboration. It allows for the straightforward formation of amides, sulfonamides, ureas, and other functional groups, enabling the exploration of structure-activity relationships (SAR). The 2,3-difluorophenyl group provides a unique substitution pattern that can be exploited to achieve selectivity for specific biological targets.

Conclusion

3-(2,3-Difluorophenyl)isoxazol-5-amine represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. This technical guide has provided a comprehensive overview of its predicted molecular and physicochemical properties, a detailed proposed synthetic route, and an analysis of its potential biological applications. By leveraging established chemical principles and data from analogous structures, this document serves as a valuable resource to stimulate and guide future research into this and related compounds. The strategic combination of the isoxazole and difluorophenyl moieties makes this a scaffold worthy of further investigation for the development of novel therapeutic agents.

References

  • Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors.
  • (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine. PubChem.
  • Structure-Activity Relationship (SAR)
  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega. (2022, October 3).
  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic m
  • A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis. (2013).
  • 3-(3-Fluorophenyl)isoxazol-5-amine AldrichCPR. Sigma-Aldrich.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. (2024, October 12).
  • 3-Amino-5-(4-fluorophenyl)isoxazole 97 925005-35-2. MilliporeSigma.
  • Design and Synthesis of (3-Phenylisoxazol-5-yl)methanimine Derivatives as Hepatitis B Virus Inhibitors. Chemical Biology & Drug Design. (2023, March 15).
  • 5-AMINO-3-(4-FLUOROPHENYL)
  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances.
  • Polyfunctionalized 3-nitropyridine derivatives by [4 + 2] cycloadditions of 4-nitro-3-phenylisoxazole-5-carboxylates with enamines: applications and limits. The Journal of Organic Chemistry.
  • Supporting Information for "Copper-Catalyzed Aerobic Oxidative Annulation of Aldoximes with Alkynes for the Synthesis of 3,5-Disubstituted Isoxazoles". Royal Society of Chemistry.
  • A Comparative Analysis of the Biological Activity of 3,5-Diphenylisoxazole and Other Isoxazole Isomers. Benchchem.
  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry, Section B.
  • Pharmacological profile of JNJ-27141491 [(S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester], as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2. Journal of Pharmacology and Experimental Therapeutics. (2008, July 3).
  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
  • Clean and Efficient Synthesis of Isoxazole Deriv
  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. (2026, February 12).
  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. (2022, October 29).
  • 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-, 2,3-difluorophenyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis. Scientific Reports. (2025, April 17).
  • Theoretical study of Isoxazoles and their derivatives.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society.
  • Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. Crystallography Reports.
  • The crystal structure of 3-(5-amino-3-phenylisoxazol-4-yl)-4-chloro-3-hydroxyindolin-2-one, C17H12ClN3O3. De Gruyter. (2025, June 27).
  • Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids. RSC Advances. (2024, March 5).
  • Supporting Information for "Synthesis and Biological Evaluation of Novel 6-Fluoro-N-((3-(substituted)phenyl)isoxazol-5-yl)methyl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)
  • [5-(2-Furyl)isoxazole-3-yl]methylamine. eCrystals - University of Southampton. (2008, January 31).
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. DORAS - DCU. (2023, September 15).
  • Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. Journal of Molecular Structure.
  • Design, synthesis, characterization, and theoretical calculations, along with in silico and in vitro antimicrobial proprieties of new isoxazole-amide conjugates.
  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Revues Scientifiques Marocaines.

Sources

Exploratory

Advanced Medicinal Chemistry of 2,3-Difluorophenyl Isoxazole Derivatives: Rational Design, Synthesis, and Target Applications

Executive Summary The 2,3-difluorophenyl isoxazole motif has emerged as a privileged scaffold in modern drug discovery. By synergizing the metabolic stability of the isoxazole ring with the unique stereoelectronic proper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3-difluorophenyl isoxazole motif has emerged as a privileged scaffold in modern drug discovery. By synergizing the metabolic stability of the isoxazole ring with the unique stereoelectronic properties of a 2,3-difluoro substitution, medicinal chemists can precisely modulate physicochemical properties, optimize target binding kinetics, and abrogate off-target toxicities. This technical guide provides an in-depth analysis of this motif, detailing its structural rationale, therapeutic applications, synthetic methodologies, and self-validating biological evaluation protocols.

Physicochemical & Structural Rationale

The strategic incorporation of the 2,3-difluorophenyl isoxazole core is driven by a combination of bioisosterism and stereoelectronic tuning.

The Isoxazole Core as an Amide Bioisostere: Isoxazoles are frequently deployed as robust bioisosteres for amide and ester bonds[1]. Unlike amides, which are highly susceptible to enzymatic cleavage by amidases and proteases in vivo, the isoxazole ring is metabolically inert. It provides a distinct hydrogen-bond acceptor profile (the nitrogen acts as a strong acceptor, while the oxygen is a weak acceptor) that mimics the carbonyl oxygen of an amide without the associated metabolic liabilities[1].

The 2,3-Difluoro Effect: The addition of a 2,3-difluorophenyl group adjacent to the isoxazole ring introduces profound physicochemical alterations:

  • Conformational Locking (Ortho-Fluoro Effect): The highly electronegative ortho-fluorine atom creates a strong dipole-dipole repulsion with the adjacent isoxazole heteroatoms. This restricts the torsional angle between the two rings, locking the molecule into a low-energy conformation. This pre-organization minimizes the entropic penalty upon binding to a target receptor, often resulting in a significant boost in binding affinity.

  • Metabolic Shielding: Fluorine substitution at the 2 and 3 positions effectively blocks cytochrome P450 (CYP450)-mediated aromatic oxidation, extending the compound's pharmacokinetic half-life.

  • Lipophilicity Modulation: The difluoro substitution increases the overall lipophilicity (LogD) of the molecule, enhancing passive membrane permeability, which is critical for intracellular targets and central nervous system (CNS) penetration.

Table 1: Representative Physicochemical Impact of Scaffold Evolution
Structural MotifEnzymatic Stability (Amidases)CYP450 Oxidation RiskRelative Lipophilicity (LogP)Conformational Flexibility
Phenyl-AmideLow (Rapidly cleaved)High (Para/Ortho positions)BaselineHigh
Phenyl-IsoxazoleHigh (Resistant)High (Para/Ortho positions)+0.5 to +1.0Moderate
2,3-Difluorophenyl-Isoxazole High (Resistant) Low (Sterically/Electronically blocked) +1.2 to +1.8 Low (Locked via dipole repulsion)

Key Therapeutic Applications

Antibacterial Agents (Oxazolidinone Hybrids)

Linezolid, a pioneering oxazolidinone antibacterial, is clinically limited by dose-dependent myelosuppression and serotonin syndrome caused by off-target Monoamine Oxidase (MAO) inhibition. Recent multiparameter optimization studies have demonstrated that incorporating a 2,3-difluorophenyl isoxazole moiety significantly reduces MAO-A/B inhibition while maintaining potent Minimum Inhibitory Concentrations (MIC) against Methicillin-Resistant Staphylococcus aureus (MRSA) and Linezolid-Resistant S. aureus (LRSA)[2].

Causality: The 2,3-difluoro substitution introduces precise steric bulk and alters the electrostatic potential surface. This creates a steric clash within the tight, highly conserved MAO binding pocket, effectively abolishing off-target binding. Conversely, the bacterial ribosome's binding site is more accommodating, allowing the isoxazole core to maintain the critical hydrogen-bonding interactions necessary for antibacterial efficacy[2].

Farnesoid X Receptor (FXR) Agonists

The Farnesoid X Receptor (FXR) is a nuclear hormone receptor critical for cholesterol and bile acid homeostasis. 2,3-difluorophenyl isoxazole derivatives have been developed as highly potent FXR agonists for the treatment of dyslipidemia and liver diseases[3].

Causality: The highly lipophilic 2,3-difluorophenyl group perfectly occupies a specific hydrophobic sub-pocket within the FXR ligand-binding domain. This binding event stabilizes the FXR-RXR heterodimer complex, facilitating its translocation to the IR-1 response element on DNA to upregulate target gene transcription[3].

FXR_Pathway Ligand 2,3-Difluorophenyl Isoxazole (FXR Agonist) FXR Farnesoid X Receptor (FXR) Ligand->FXR Binds & Activates Heterodimer FXR-RXR Heterodimer FXR->Heterodimer Dimerizes with RXR Retinoid X Receptor (RXR) RXR->Heterodimer DNA IR-1 Response Element (Target Gene Promoter) Heterodimer->DNA Translocates & Binds Transcription Gene Transcription (Cholesterol/Lipid Homeostasis) DNA->Transcription Upregulates

Mechanistic pathway of FXR activation by 2,3-difluorophenyl isoxazole derivatives.

Anticancer Therapeutics

Triazole-isoxazole hybrids bearing a 2,3-difluorophenyl group have shown significant promise as tubulin polymerization inhibitors and TACC3 inhibitors[4][5]. The rigid scaffold intercalates efficiently into the colchicine binding site of α,β-tubulin, disrupting microtubule dynamics and inducing apoptosis in human breast cancer cell lines (e.g., MCF-7, T-47D)[5].

Synthetic Methodologies & Workflow

The construction of the 3-(2,3-difluorophenyl)isoxazole core is typically achieved via a highly regioselective 1,3-dipolar cycloaddition between a 2,3-difluorobenzonitrile oxide and a terminal alkyne.

Synthetic_Workflow Aldehyde 2,3-Difluorobenzaldehyde Oxime 2,3-Difluorobenzaldehyde Oxime Aldehyde->Oxime NH2OH.HCl, Base NitrileOxide Nitrile Oxide Intermediate (In situ generation) Oxime->NitrileOxide NCS, Base (e.g., TEA) Cycloaddition [3+2] Cycloaddition (Cu-catalyzed or Thermal) NitrileOxide->Cycloaddition Alkyne Terminal Alkyne / Dipolarophile Alkyne->Cycloaddition Product 3-(2,3-Difluorophenyl)isoxazole Derivative Cycloaddition->Product Regioselective Assembly

Step-by-step synthetic workflow for 1,3-dipolar cycloaddition of isoxazole cores.

Protocol: Synthesis of 3-(2,3-Difluorophenyl)-5-substituted Isoxazoles
  • Oxime Formation: Dissolve 2,3-difluorobenzaldehyde (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq). Stir at room temperature for 2 hours. Causality: Sodium acetate acts as a mild base to liberate free hydroxylamine, driving the nucleophilic attack on the aldehyde.

  • Hydroximoyl Chloride Generation: Dissolve the isolated oxime in N,N-dimethylformamide (DMF). Add N-chlorosuccinimide (NCS, 1.1 eq) portion-wise. Causality: Portion-wise addition is critical to control the exothermic radical chlorination and prevent thermal degradation of the intermediate.

  • 1,3-Dipolar Cycloaddition: To the hydroximoyl chloride solution, add the desired terminal alkyne (1.2 eq). Slowly add triethylamine (TEA, 1.5 eq) dropwise over 30 minutes. Causality: TEA dehydrohalogenates the hydroximoyl chloride to form the highly reactive nitrile oxide in situ. Slow addition maintains a low steady-state concentration of the nitrile oxide, favoring the bimolecular [3+2] cycloaddition with the alkyne over the undesired unimolecular dimerization into furoxans.

Experimental Protocols for Biological Evaluation

To ensure rigorous scientific integrity, all biological evaluations must utilize self-validating assay designs.

Protocol 1: MAO-A/B Off-Target Inhibition Assay

This assay utilizes kynuramine as a fluorogenic substrate. Kynuramine is deaminated by MAO to form 4-hydroxyquinoline, a highly fluorescent product. By measuring fluorescence, we directly quantify residual enzyme activity.

  • Preparation: Prepare recombinant human MAO-A and MAO-B in potassium phosphate buffer (100 mM, pH 7.4).

  • Incubation: Incubate the enzyme with the 2,3-difluorophenyl isoxazole test compound (serial dilutions from 100 µM to 1 nM) for 15 minutes at 37°C.

  • Reaction: Initiate the reaction by adding kynuramine (final concentration 50 µM). Incubate for 30 minutes at 37°C.

  • Termination & Reading: Stop the reaction by adding NaOH (2N). Read fluorescence at Ex 310 nm / Em 400 nm.

  • Self-Validation System:

    • Positive Controls: Include Clorgyline (MAO-A specific) and Safinamide (MAO-B specific). The assay is validated only if the calculated IC50 values for these controls fall within half a log of their established literature values.

    • Vehicle Control: A DMSO-only well must be run to establish the 100% enzyme activity baseline and rule out solvent-induced protein denaturation.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
  • Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: Standardize bacterial suspensions (e.g., MRSA, LRSA) to a 0.5 McFarland standard, then dilute to achieve a final inoculum of 5×105 CFU/mL per well.

  • Incubation: Incubate 96-well plates containing serial dilutions of the test compound and the inoculum at 37°C for 18-24 hours.

  • Self-Validation System: Include a known susceptible strain (e.g., S. aureus ATCC 29213) as a quality control (QC) organism. The assay is deemed valid only if the MIC of the reference antibiotic (e.g., Linezolid) against the QC strain falls strictly within the CLSI-established acceptable range (1-4 µg/mL). A sterility control well (broth only) and a growth control well (broth + inoculum) must be included to validate media sterility and organism viability.

Table 2: Comparative Antibacterial & Off-Target Profile[2]
CompoundMRSA MIC (µg/mL)LRSA MIC (µg/mL)MAO-A IC50 (µM)MAO-B IC50 (µM)
Linezolid (Reference)2.0>644.512.8
Standard Oxazolidinone1.08.01.2 (Toxic)3.5 (Toxic)
2,3-Difluorophenyl Isoxazole Hybrid 0.5 - 2.0 4.0 - 8.0 >20.0 (Safe) >50.0 (Safe)

Structure-Activity Relationship (SAR) Optimization Logic

When optimizing a hit compound containing this motif, researchers must balance the steric bulk of the fluorine atoms against the target binding pocket's volume.

SAR_Logic Core 2,3-Difluorophenyl Isoxazole Core Isoxazole Isoxazole Ring (Amide Bioisostere) Core->Isoxazole Difluoro 2,3-Difluoro Substitution Core->Difluoro Metabolic Increased Metabolic Stability (Blocks CYP450) Isoxazole->Metabolic Conformation Restricted Torsional Angle (Ortho-Fluoro Effect) Difluoro->Conformation Toxicity Reduced Off-Target Toxicity (e.g., MAO Inhibition) Difluoro->Toxicity Conformation->Toxicity Steric Clash

Structure-Activity Relationship (SAR) logic for 2,3-difluorophenyl isoxazole motifs.

Conclusion

The 2,3-difluorophenyl isoxazole derivative is far more than a simple structural variation; it is a rationally designed, multi-functional pharmacophore. By exploiting the bioisosteric properties of the isoxazole ring and the stereoelectronic constraints of the 2,3-difluoro substitution, medicinal chemists can systematically overcome metabolic liabilities, enhance target affinity through conformational locking, and engineer out dangerous off-target toxicities.

References

  • Multiparameter Optimization of Broad-Spectrum Antibacterial Activity, ADMET Properties, and MAO-A/B Inhibition of Novel Biaryloxazolidinone-Hydrazone Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Source: Google Patents (WO2021097352A1)
  • Source: Google Patents (WO2012087519A1)
  • Synthesis and In Vitro Cytotoxic Activity of Novel Triazole-Isoxazole Derivatives Source: ResearchGate URL:[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Foundational

A Technical Guide to Fluorinated Isoxazol-5-Amine Scaffolds in Modern Drug Discovery

Introduction: A Privileged Scaffold Meets a Power-Element In the landscape of medicinal chemistry, certain heterocyclic structures consistently reappear in successful drug candidates, earning them the designation of "pri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold Meets a Power-Element

In the landscape of medicinal chemistry, certain heterocyclic structures consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds." The isoxazole ring is one such entity, prized for its unique electronic properties, metabolic stability, and ability to participate in crucial hydrogen bonding interactions with biological targets.[1][2] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5]

Parallel to the rise of heterocyclic chemistry, the strategic incorporation of fluorine has become an indispensable tool in drug design. The unique properties of fluorine—its small size, high electronegativity, and the strength of the C-F bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles.[6] Judicious fluorination can enhance metabolic stability, improve membrane permeability, modulate pKa, and increase binding affinity to target proteins.[7][8]

This guide focuses on the confluence of these two powerful concepts: the fluorinated isoxazol-5-amine scaffold . The 5-amino group provides a critical synthetic handle for diversification, allowing the core to be readily elaborated into a vast library of compounds, such as ureas and amides, which are common pharmacophores in targeted therapies like kinase inhibitors. By combining this versatile functionality with the advantageous properties imparted by fluorine, the fluorinated isoxazol-5-amine emerges as a highly valuable, yet synthetically challenging, scaffold for the development of next-generation therapeutics.

This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals. It will explore the fundamental synthetic strategies for accessing this core, discuss the causal relationship between structure and function, and provide field-proven insights into the practical application of these remarkable molecules.

Part I: Synthetic Strategies and Methodologies

The synthesis of a fluorinated isoxazol-5-amine is not a trivial undertaking. The synthetic chemist is faced with a critical strategic decision: should the fluorine be introduced early in the synthesis using a fluorinated building block, or should it be installed at a later stage onto a pre-formed isoxazole ring? The optimal choice depends on the desired substitution pattern, the availability of starting materials, and the overall robustness of the chosen route.

G cluster_0 Synthetic Decision Workflow Start Target: Fluorinated Isoxazol-5-Amine Decision Strategic Choice Start->Decision RouteA Route A: Late-Stage Fluorination Decision->RouteA Install F last RouteB Route B: Fluorinated Building Blocks Decision->RouteB Install F first StepA1 Synthesize Isoxazol-5-Amine Core RouteA->StepA1 StepB1 Synthesize/Procure Fluorinated Precursor (e.g., Fluoro-β-ketonitrile) RouteB->StepB1 StepA2 Direct Fluorination (e.g., Selectfluor™) StepA1->StepA2 ProsA Pros: Convergent route StepA2->ProsA ConsA Cons: Regioselectivity issues, Substrate sensitivity StepA2->ConsA EndProduct Final Product StepA2->EndProduct StepB2 Cyclocondensation to form Fluorinated Isoxazole StepB1->StepB2 ProsB Pros: High regioselectivity, Predictable outcome StepB2->ProsB ConsB Cons: Precursor availability, Longer linear sequence StepB2->ConsB StepB2->EndProduct

Figure 1: Strategic workflow for synthesizing fluorinated isoxazol-5-amines.
Section A: Synthesis of the Core Isoxazol-5-Amine Scaffold

Before introducing fluorine, one must master the construction of the core heterocycle. The most reliable and widely utilized method begins with β-ketonitriles.

Method 1: Cyclocondensation of β-Ketonitriles with Hydroxylamine

This classical approach is the workhorse for producing a wide range of 3-substituted 5-aminoisoxazoles.[1] The reaction proceeds via the condensation of a readily available β-ketonitrile with hydroxylamine, typically in the presence of a base. The mechanism involves an initial nucleophilic attack of hydroxylamine on the ketone carbonyl, followed by an intramolecular cyclization where the hydroxylamine nitrogen attacks the nitrile carbon.

Causality Behind the Method: The choice of a β-ketonitrile as a starting material is strategic. It provides the requisite 1,3-dielectrophilic character (a ketone and a nitrile) necessary for the [C-C-C=O] + [N-O] cyclization pattern. The base is essential for neutralizing the hydroxylamine hydrochloride salt often used and for facilitating the final aromatization step.

Protocol 1: Synthesis of 3-Methyl-5-aminoisoxazole from Acetylacetonitrile This protocol is adapted from established literature procedures.

  • Reaction Setup: To a solution of acetylacetonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) followed by an aqueous solution of sodium hydroxide (1.5 eq).

  • Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Extraction: Add water to the residue and extract the product with ethyl acetate (3x). The β-ketonitrile starting material is a crucial precursor, and high-yielding methods for its preparation from the acylation of nitrile anions with esters are well-documented.[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure 3-methyl-5-aminoisoxazole.

Method 2: 1,3-Dipolar Cycloaddition of Nitrile Oxides

A more modern and highly regioselective approach involves the [3+2] cycloaddition of a nitrile oxide with an α-cyanoenamine. This one-pot procedure offers excellent control over the final substitution pattern. The nitrile oxide, generated in situ from an aldoxime or a primary nitroalkane, acts as the 1,3-dipole, which reacts specifically with the double bond of the enamine dipolarophile.

Causality Behind the Method: The regioselectivity is dictated by the electronic nature of the reactants. The nucleophilic carbon of the enamine preferentially attacks the electrophilic carbon of the nitrile oxide, leading exclusively to the 5-aminoisoxazole isomer. This method avoids the potential for isomer formation that can sometimes occur in condensation reactions.

Section B: Strategies for Introducing Fluorine

With a robust synthesis for the core in hand, we turn to the introduction of fluorine.

Strategy 1: Late-Stage Fluorination

This strategy involves the direct fluorination of a pre-formed isoxazole ring. The most common application is the electrophilic fluorination at the C4 position, which is the most electron-rich carbon on the isoxazole ring.

  • Reagents and Rationale: Electrophilic fluorinating agents like Selectfluor™ (F-TEDA-BF₄) are the reagents of choice. The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The choice of solvent and temperature is critical; higher temperatures can sometimes lead to over-fluorination or side reactions, such as a unique trifluorination via an addition mechanism.

  • Challenges with 5-Aminoisoxazoles: Attempting this on a 5-aminoisoxazole presents a significant challenge. The amino group is a powerful activating group and is also basic. It can be oxidized by the N-F reagent or can direct fluorination to undesired positions. Therefore, protection of the amino group (e.g., as an acetamide) is often a necessary prerequisite before attempting direct fluorination.

Strategy 2: Fluorinated Building Blocks

This is often the more reliable and predictable approach. By incorporating the fluorine or fluoroalkyl group into one of the starting materials, the regiochemical outcome is secured from the outset.

  • Using Fluorinated 1,3-Dicarbonyl Precursors: The most direct path to a fluorinated isoxazol-5-amine is to start with a fluorinated β-ketonitrile. For example, the condensation of 4,4,4-trifluoroacetoacetonitrile with hydroxylamine would yield 3-(trifluoromethyl)-5-aminoisoxazole. While conceptually simple, the availability and stability of highly electrophilic fluorinated β-ketonitriles can be a practical limitation.

  • From Fluoroalkyl Alkynes: An alternative is the cycloaddition of trifluoromethyl nitrile oxide (generated in situ) with an alkyne. While this method typically yields 3-(trifluoromethyl)isoxazoles, it highlights the principle of using fluorinated C1 building blocks.

  • Case Study - A Commercially Available Scaffold: The compound 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine is a prime example of this strategy's success. Its synthesis would start from a trifluoromethyl-substituted benzoylacetonitrile, which is then cyclized with hydroxylamine. This building block is valuable in both pharmaceutical and agrochemical research, serving as a key intermediate for more complex bioactive molecules.

Part II: Physicochemical Properties and Reactivity

The introduction of fluorine dramatically alters the properties of the isoxazol-5-amine scaffold.

PropertyUnsubstituted ScaffoldFluorinated Scaffold (e.g., CF₃ group)Causality / Field Insight
Lipophilicity (LogP) ModerateSignificantly IncreasedThe lipophilic nature of fluorine enhances membrane permeability and can improve oral bioavailability.[8]
pKa of 5-Amino Group BasicLess BasicThe strong electron-withdrawing effect of the CF₃ group reduces the electron density on the isoxazole ring and, consequently, on the nitrogen atom, lowering its basicity. This can prevent unwanted protonation under physiological conditions and reduce off-target interactions (e.g., with the hERG channel).
Metabolic Stability Susceptible to oxidationMore RobustThe C-F bond is exceptionally strong and resistant to metabolic cleavage by Cytochrome P450 (CYP) enzymes. Fluorination at or near a potential site of metabolism is a classic strategy to block metabolic breakdown and extend a drug's half-life.
Dipole Moment ModerateAlteredThe large dipole of the C-F bond can significantly change the molecule's overall dipole moment, which can influence its binding interactions with target proteins and its solubility profile.
Reactivity of the 5-Amino Group: A Handle for Diversification

The primary amino group at the C5 position is the scaffold's most valuable feature for medicinal chemists. It serves as a versatile nucleophile, enabling a wide range of subsequent chemical transformations to build out molecular complexity and explore structure-activity relationships (SAR).

A prominent example is the synthesis of urea derivatives, a key pharmacophore in many Type II kinase inhibitors.

G cluster_1 Urea Synthesis Workflow Start 3-Aryl-5-aminoisoxazole Product N-(3-Aryl-isoxazol-5-yl)- N'-aryl-urea Start->Product Nucleophilic Attack Reagent1 + Aryl Isocyanate (R'-N=C=O) Reagent1->Product Conditions Anhydrous DCM Triethylamine (Base) 0 °C to RT Conditions->Start

Figure 2: General workflow for synthesizing urea derivatives from 5-aminoisoxazoles.

Protocol 2: Synthesis of an N-Aryl-N'-(isoxazol-5-yl)urea This protocol is a representative procedure based on established methodologies.

  • Reaction Setup: Dissolve the 3-Aryl-5-aminoisoxazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon). Add triethylamine (1.2 eq) to act as a base.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of the desired aryl isocyanate (1.1 eq) in anhydrous DCM. The isocyanate is highly electrophilic and susceptible to hydrolysis, hence the need for anhydrous conditions.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours. The triethylamine scavenges the HCl that would otherwise be formed, preventing protonation of the starting amine.

  • Work-up: Quench the reaction with water. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the desired urea.

Part III: Applications in Drug Discovery

The fluorinated isoxazol-5-amine scaffold is particularly well-suited for the development of kinase inhibitors. The isoxazole ring can act as a hinge-binding motif, while the exocyclic amine provides a vector for reaching into other pockets of the ATP-binding site.

Kinase Inhibitor ExampleIsoxazole RoleRationale for Scaffold's Utility
p38 MAPK Inhibitors Hinge-binding scaffoldThe 5-amino group, when converted to a urea or amide, can form critical hydrogen bonds with the "DFG-out" conformation of the kinase. Fluorination on the 3-aryl ring can enhance potency and improve pharmacokinetic properties.
VEGFR-2 Inhibitors Core structural elementThe planarity and electronic distribution of the isoxazole ring are well-suited for the ATP binding site. The 5-position allows for the attachment of solubilizing groups or fragments that can interact with the solvent-exposed region.

Case Study: The Value of 3-(4-(Trifluoromethyl)phenyl)isoxazol-5-amine

This specific molecule exemplifies the power of the scaffold.

  • Trifluoromethyl Group: The CF₃ group on the phenyl ring serves multiple purposes. It is a bioisostere of a methyl or chloro group but with vastly different electronic properties. It enhances lipophilicity, which can aid in cell penetration, and its metabolic stability prevents para-hydroxylation of the phenyl ring, a common metabolic liability.

  • 5-Amino Group: Provides the key attachment point for building out the rest of the drug molecule, as demonstrated in Protocol 2.

  • Applications: This building block is directly relevant for synthesizing novel therapeutic agents in oncology and neurology, where kinases are often dysregulated.

Conclusion and Future Outlook

The fluorinated isoxazol-5-amine scaffold represents a masterful convergence of privileged structural elements in medicinal chemistry. Its synthesis, while requiring careful strategic planning, is achievable through well-established methodologies like β-ketonitrile condensation and the use of fluorinated building blocks. The true power of the scaffold lies in its inherent tunability; the position and nature of fluorine substitution allow for precise modulation of physicochemical properties, while the 5-amino group serves as a versatile anchor for diversification and SAR exploration.

Future challenges and opportunities in this field will likely focus on:

  • Novel Fluorination Methods: Developing new late-stage fluorination techniques that are tolerant of the free amino group would provide more convergent and flexible synthetic routes.

  • Exploring Diverse Fluoroalkyl Groups: Moving beyond the common CF₃ group to include CF₂H, CH₂F, OCF₃, and SCF₃ groups will continue to expand the accessible chemical space and allow for even finer control over molecular properties.

  • Application to New Target Classes: While kinase inhibitors are a major application, the scaffold's properties make it suitable for exploring other target classes, such as GPCRs and ion channels.

For drug development professionals, mastering the chemistry and understanding the strategic value of the fluorinated isoxazol-5-amine scaffold is not merely an academic exercise—it is an investment in a platform with the proven potential to deliver potent, selective, and pharmacokinetically robust clinical candidates.

References

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). MDPI. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). Semantic Scholar. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Preprints.org. [Link]

  • One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. (2026). National Center for Biotechnology Information. [Link]

  • A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles. (2006). ACS Publications. [Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (n.d.). National Center for Biotechnology Information. [Link]

  • Ring-Opening Fluorination of Isoxazoles. (2022). ACS Publications. [Link]

  • Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. (2024). RSC Publishing. [Link]

  • Synthesis of Fluorinated Isoxazoles Using Selectfluor: Preparation and Characterization of 4-Fluoroisoxazole, 4,4,5-Trifluoroisoxazoline and 4,4-Difluoro-5-hydroxyisoxazoline Systems from One-Pot and Multi-Step Processes. (2025). ResearchGate. [Link]

  • Synthetic Strategies to Access Fluorinated Azoles. (2025). National Center for Biotechnology Information. [Link]

  • The action of isoxazol-5-ones on enamines. (n.d.). RSC Publishing. [Link]

  • A High-Yielding Preparation of β-Ketonitriles. (2006). ACS Publications. [Link]

  • Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. (n.d.). RSC Publishing. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). National Center for Biotechnology Information. [Link]

  • Applications of Fluorine in Medicinal Chemistry. (2015). ACS Publications. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). RSC Publishing. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). National Center for Biotechnology Information. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (n.d.). Frontiers Media. [Link]

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  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). National Center for Biotechnology Information. [Link]

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Exploratory

Whitepaper: Pharmacophore Analysis of 3-(2,3-Difluorophenyl)isoxazol-5-amine in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for developing highly selective therapeutics. The compound 3-(2,3-Difluorophenyl)isoxazol-5-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for developing highly selective therapeutics. The compound 3-(2,3-Difluorophenyl)isoxazol-5-amine represents a highly versatile and structurally pre-organized pharmacophore. By combining a hinge-binding heteroaromatic core with a conformationally restricted, electron-deficient phenyl ring, this building block has become instrumental in the design of next-generation kinase inhibitors and selective cyclooxygenase (COX-2) modulators. This whitepaper deconstructs the electronic and steric causality behind this scaffold's efficacy and provides self-validating protocols for its evaluation.

Deconstructing the Pharmacophore: Electronic and Steric Causality

To understand why 3-(2,3-Difluorophenyl)isoxazol-5-amine is heavily utilized in lead generation, we must analyze the specific molecular interactions dictated by its functional groups.

The Isoxazol-5-amine Core: A Privileged Hinge Binder

The isoxazol-5-amine moiety functions as a potent hinge-binding motif in kinase active sites. The primary amine at the 5-position acts as a critical Hydrogen Bond Donor (HBD) , typically interacting with the backbone carbonyl of a hinge region residue (e.g., Leucine or Cysteine). Concurrently, the nitrogen and oxygen atoms within the isoxazole ring serve as Hydrogen Bond Acceptors (HBA) , facilitating water-mediated hydrogen bond networks deeper within the ATP-binding pocket.

The 2,3-Difluorophenyl Moiety: Conformational Locking

The substitution of fluorine atoms at the 2- and 3-positions of the phenyl ring is not merely for metabolic stability; it is a deliberate structural choice driven by steric causality.

  • The Ortho-Fluorine Effect: The highly electronegative fluorine at the 2-position creates a significant steric clash and dipole-dipole repulsion with the adjacent isoxazole heteroatoms. This forces the phenyl ring out of coplanarity with the isoxazole core, restricting the dihedral angle. This conformational locking pre-organizes the molecule into its bioactive conformation, drastically reducing the entropic penalty upon target binding.

  • The Meta-Fluorine Effect: The fluorine at the 3-position further withdraws electron density from the aromatic system, enhancing the potential for parallel displaced π−π stacking or halogen bonding with aromatic residues (such as Phenylalanine or Tyrosine) in the hydrophobic pocket of the target enzyme.

Therapeutic Applications: Kinases and Cyclooxygenases

Kinase Inhibition (NEK7 and RET)

The 3-(2,3-difluorophenyl)isoxazol-5-amine scaffold serves as a critical precursor in the synthesis of advanced kinase inhibitors. Recent patent literature highlights its integration into the development of NEK7 kinase inhibitors [1], which are pivotal in modulating the NLRP3 inflammasome pathway to treat inflammatory diseases. Furthermore, similar fluorinated isoxazol-5-amine derivatives are integral to the design of RET kinase inhibitors [2] for oncology applications, as well as complex pyridylisoxazole derivatives[3].

NEK7_Pathway Stimulus Cellular Stress NEK7 NEK7 Kinase Stimulus->NEK7 NLRP3 NLRP3 Inflammasome NEK7->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B IL-1β Release Caspase1->IL1B Inhibitor Isoxazol-5-amine Inhibitor->NEK7 Inhibition

Fig 1. NEK7/NLRP3 Inflammasome signaling pathway and targeted inhibition.

COX-2 Selectivity

Beyond kinases, the bulky, rigid nature of the fluorophenyl-isoxazol-5-amine moiety has been exploited to achieve preferential COX-2 selectivity. The steric bulk and rigidity imparted by the isoxazole-phenyl axis prevent the molecule from entering the narrower COX-1 active site, while effectively occupying the larger side pocket of the COX-2 enzyme, thereby minimizing gastrointestinal side effects[4].

Quantitative Structure-Activity Relationship (QSAR) Data

To facilitate rational drug design, the physicochemical properties of the isolated pharmacophore are summarized below.

ParameterValue / PropertyCausality & Pharmacological Implication
Molecular Weight 196.15 g/mol Low MW allows for extensive downstream functionalization (e.g., urea/amide coupling) while remaining within Lipinski's Rule of 5.
Topological Polar Surface Area ~52.0 ŲOptimal for passive transcellular permeability; balances aqueous solubility with lipophilicity.
Hydrogen Bond Donors (HBD) 1 (Primary Amine)Essential for anchoring the scaffold to the kinase hinge region via backbone carbonyl interactions.
Hydrogen Bond Acceptors (HBA) 3 (N, O, F)Provides secondary interaction points for water-mediated networks within the active site.
Dihedral Angle Restriction High (ortho-F effect)Steric clash between the 2-fluoro group and the isoxazole ring locks the conformation, reducing entropic binding penalties.

Self-Validating Experimental Protocols

To rigorously evaluate derivatives synthesized from the 3-(2,3-Difluorophenyl)isoxazol-5-amine scaffold, steady-state IC50 assays are insufficient. Real-time kinetic profiling is required to determine the residence time ( τ=1/koff​ ), which correlates more accurately with in vivo efficacy.

Surface Plasmon Resonance (SPR) Binding Kinetics Workflow

Objective: Determine the association ( kon​ ) and dissociation ( koff​ ) rates of the synthesized inhibitor against the target kinase (e.g., NEK7).

Step-by-Step Methodology:

  • Target Immobilization: Immobilize the recombinant target kinase onto a CM5 sensor chip via standard amine coupling chemistry (EDC/NHS) to achieve a baseline of ~2000 Response Units (RU).

  • Analyte Preparation: Prepare a 2-fold dilution series of the isoxazol-5-amine derivative (ranging from 1 nM to 10 μM) in running buffer (1x PBS, 0.05% Tween-20, 1% DMSO).

  • Kinetic Injection: Inject the analyte series over the immobilized target at a flow rate of 30 μL/min at 25°C.

    • Causality: A high flow rate (30 μL/min) is deliberately chosen to minimize mass transport limitations, ensuring the measured kon​ reflects true chemical binding kinetics rather than diffusion limits.

  • Dissociation Phase: Allow running buffer to flow over the chip for 600 seconds to accurately capture the koff​ rate.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( KD​=koff​/kon​ ).

Self-Validating System (The DLS Check): To ensure the measured KD​ is target-specific and not an artifact of compound aggregation (a common false-positive generator in fragment-based discovery), this protocol requires a parallel Dynamic Light Scattering (DLS) measurement on the highest concentration sample (10 μM).

  • Validation Rule: If DLS detects colloidal aggregates >10 nm in diameter, the SPR data is automatically invalidated. The assay buffer's detergent concentration (Tween-20 or CHAPS) must be optimized, and the SPR run repeated until the compound is proven to be monomeric.

Exp_Workflow Syn Synthesis Val NMR/LC-MS Syn->Val SPR SPR Kinetics Val->SPR Xray X-Ray Cryst SPR->Xray Opt Optimization Xray->Opt

Fig 2. Self-validating experimental workflow for pharmacophore evaluation.

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Substituted Isoxazol-5-amines

Abstract The 3-substituted isoxazol-5-amine scaffold is a privileged structure in medicinal chemistry and drug development, appearing in a multitude of compounds with diverse biological activities.[1][2] Despite its prev...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-substituted isoxazol-5-amine scaffold is a privileged structure in medicinal chemistry and drug development, appearing in a multitude of compounds with diverse biological activities.[1][2] Despite its prevalence, a comprehensive understanding of the thermodynamic stability of this heterocyclic core remains a critical but often overlooked aspect of drug design and process chemistry. Stability influences shelf-life, formulation, metabolic fate, and overall viability of a drug candidate. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the factors governing the thermodynamic stability of this important class of molecules. We will explore the intrinsic electronic properties of the isoxazole ring, the profound influence of substituents at the 3-position, and the potential decomposition pathways. Furthermore, this guide details robust experimental and computational protocols for the systematic evaluation of thermodynamic stability, enabling rational design and selection of more stable and developable drug candidates.

Introduction: The Stability Paradox of the Isoxazole Ring

The isoxazole ring is an aromatic, five-membered heterocycle containing an adjacent nitrogen and oxygen atom. This arrangement bestows upon the ring a unique electronic character. While possessing aromatic stability, the inherent weakness of the Nitrogen-Oxygen (N-O) single bond makes it the "Achilles' heel" of the system.[3] This bond is susceptible to cleavage under various conditions, including thermal, photochemical, and reductive stresses.[4] Consequently, isoxazoles are often considered "masked" forms of other functional groups, a feature that is both a synthetic advantage and a potential stability liability.[2]

The introduction of a 5-amino group, a common pharmacophoric element, further modulates the electronic landscape of the ring. This guide focuses specifically on how the substituent at the C3 position dictates the ultimate thermodynamic stability of the entire 3-substituted isoxazol-5-amine system. Understanding this relationship is paramount for predicting and mitigating potential stability issues during drug development.

Theoretical Framework: Factors Governing Stability

The thermodynamic stability of a 3-substituted isoxazol-5-amine is not governed by a single parameter but is rather a multifactorial property. The key contributors are:

  • N-O Bond Dissociation Energy (BDE): This is the primary determinant of thermal stability. The energy required to homolytically cleave the N-O bond is the initial barrier to decomposition. Any factor that lowers this BDE will inherently decrease the molecule's stability.

  • Aromaticity and Resonance: The isoxazole ring is aromatic, which contributes to its overall stability. The 5-amino group can donate electron density into the ring, potentially increasing resonance stabilization. The C3 substituent can either enhance or disrupt this delocalization.

  • Tautomerism: Isoxazol-5-amines can exist in tautomeric forms (amino vs. imino). The relative energy of these tautomers can influence the overall stability and reactivity of the compound.

  • Substituent Effects (C3-Position): The electronic and steric nature of the group at the 3-position has the most significant and tunable impact on the ring's stability.

The Critical Role of the 3-Substituent

The substituent at the C3 position exerts its influence through a combination of inductive and resonance effects, directly impacting the electron density distribution within the isoxazole ring and, crucially, the strength of the N-O bond.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) at the C3 position are predicted to decrease the thermodynamic stability of the isoxazol-5-amine core. By inductively pulling electron density away from the ring, they can weaken the already labile N-O bond, lowering its BDE and making the molecule more susceptible to thermal or chemical cleavage.

  • Electron-Donating Groups (EDGs): Conversely, EDGs such as alkyl (-R), alkoxy (-OR), or amino (-NR₂) groups at the C3 position are expected to enhance stability. These groups donate electron density into the isoxazole ring, which can strengthen the N-O bond through resonance and inductive effects, thereby increasing the BDE. The delocalization of the amino group's lone pair at C5 is also enhanced, contributing to overall resonance stabilization.

  • Steric Effects: Large, bulky substituents at the C3 position can introduce ring strain, potentially weakening the ring structure and lowering the energy barrier to decomposition, regardless of their electronic nature.

The following diagram illustrates the predicted influence of C3 substituents on the stability of the N-O bond.

G cluster_0 Influence of C3 Substituent on N-O Bond Stability Core 3-R-Isoxazol-5-amine Core EDG Electron-Donating Group (EDG) at R Core->EDG Increases electron density in ring EWG Electron-Withdrawing Group (EWG) at R Core->EWG Decreases electron density in ring Stable Increased N-O BDE Enhanced Thermodynamic Stability EDG->Stable Unstable Decreased N-O BDE Reduced Thermodynamic Stability EWG->Unstable

Caption: Predicted effect of C3 substituents on isoxazol-5-amine stability.

Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability requires empirical data. The following thermal analysis techniques are indispensable for characterizing and comparing 3-substituted isoxazol-5-amines.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for identifying thermal events such as melting, crystallization, and decomposition.[5] By precisely measuring the heat flow into or out of a sample as a function of temperature, one can determine the onset temperature of decomposition, which serves as a key indicator of thermal stability.

Protocol: DSC Analysis for Thermal Stability Screening

  • Sample Preparation: Accurately weigh 1-3 mg of the 3-substituted isoxazol-5-amine into a standard aluminum DSC pan.

  • Crucible Sealing: Hermetically seal the pan to ensure that any decomposition products are contained, which is crucial for safety and accurate measurement of exothermic or endothermic events.[5]

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 350 °C).[6]

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

  • Data Analysis:

    • Identify the melting point (Tₘ) as the peak of the endothermic event.

    • Determine the onset temperature of decomposition (Tₒₙₛₑₜ) from the exothermic decomposition peak. A higher Tₒₙₛₑₜ indicates greater thermal stability.

    • Integrate the area of the decomposition exotherm to quantify the enthalpy of decomposition (ΔHₔₑₖ).

Thermogravimetric Analysis (TGA)

TGA complements DSC by measuring the change in mass of a sample as a function of temperature. This is particularly useful for confirming that a thermal event observed in DSC corresponds to decomposition (mass loss) and for quantifying the extent of that decomposition.

Protocol: TGA for Decomposition Profiling

  • Sample Preparation: Accurately weigh 5-10 mg of the test compound into a ceramic or aluminum TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance mechanism.

  • Thermal Program:

    • Equilibrate at a suitable starting temperature (e.g., 30 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis:

    • Generate a plot of mass (%) versus temperature (°C).

    • The temperature at which significant mass loss begins is the decomposition temperature. This should correlate with the Tₒₙₛₑₜ from DSC.

    • Analyze the derivative of the TGA curve (DTG) to identify the temperature of the maximum rate of mass loss.

The following diagram outlines a typical workflow for the experimental evaluation of stability.

G cluster_workflow Experimental Workflow for Stability Assessment Start Synthesize Series of 3-R-Isoxazol-5-amines DSC Perform DSC Analysis Start->DSC TGA Perform TGA Analysis Start->TGA Data Analyze Thermal Data (Tₒₙₛₑₜ, Mass Loss) DSC->Data TGA->Data Compare Compare Stability Across Substituent Series Data->Compare End Rank Compounds by Thermodynamic Stability Compare->End

Caption: Workflow for experimental determination of thermal stability.

Data Presentation

The data obtained from these analyses should be tabulated for clear comparison across a series of compounds.

3-Substituent (R)Melting Point (Tₘ, °C)Decomposition Onset (Tₒₙₛₑₜ, °C)Mass Loss at 300°C (%)Predicted Stability
-CH₃ (EDG)e.g., 155e.g., 250e.g., <5%High
-OCH₃ (EDG)e.g., 140e.g., 265e.g., <5%Very High
-Ph (Aryl)e.g., 180e.g., 240e.g., 5-10%Moderate
-Cl (EWG)e.g., 190e.g., 220e.g., >20%Low
-CF₃ (EWG)e.g., 165e.g., 205e.g., >30%Very Low
Note: Data are hypothetical examples for illustrative purposes.

Computational Chemistry: A Predictive Approach

In parallel with experimental work, computational modeling provides invaluable predictive power. Density Functional Theory (DFT) is a robust method for calculating the thermodynamic properties of molecules and reaction pathways.[7][8]

Workflow: DFT Calculation of Thermodynamic Stability

  • Structure Optimization:

    • Build the 3D structure of each 3-substituted isoxazol-5-amine analog.

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This determines the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data like enthalpy and Gibbs free energy.

  • Bond Dissociation Energy (BDE) Calculation:

    • To model the N-O bond cleavage, perform geometry optimizations on the resulting radical fragments.

    • Calculate the BDE using the following equation: BDE = [E(radical 1) + E(radical 2)] - E(parent molecule) Where E is the total electronic energy of the optimized species. A higher calculated BDE correlates with greater thermal stability.

  • Data Analysis:

    • Compare the calculated ground-state energies, Gibbs free energies of formation, and N-O BDEs across the series of substituted compounds.

    • Correlate these computational predictions with the experimental data obtained from DSC and TGA to build a comprehensive and validated model of stability for this chemical class.

Conclusion and Future Outlook

The thermodynamic stability of 3-substituted isoxazol-5-amines is a critical parameter in drug development that is fundamentally governed by the electronic nature of the C3 substituent. Electron-donating groups are predicted to enhance stability by strengthening the labile N-O bond, while electron-withdrawing groups are expected to decrease it. This guide provides a dual-pronged approach for assessing this property: robust experimental protocols using DSC and TGA, and a predictive computational workflow using DFT.

By systematically applying these methodologies, researchers can move beyond serendipity and make data-driven decisions in lead optimization. This allows for the proactive design of isoxazol-5-amine derivatives with improved stability profiles, ultimately reducing late-stage attrition and accelerating the delivery of safer, more effective medicines. The principles and protocols outlined herein serve as a self-validating system, where computational predictions guide experimental design, and empirical results refine theoretical models, fostering a cycle of continuous improvement in molecular design.

References

  • Cellulose, A.-F. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org2024.
  • BenchChem Technical Support Team. One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles: Application Notes and Protocols. BenchChem2025.
  • Al-Warhi, T.; et al. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals2025, 18(8).
  • Ríos, M.-C.; et al.
  • Li, X.-D.; et al. The solvent and substituent effects on bond dissociation energies of NO-donor molecules containing the N–NO bond. Journal of Chemical Sciences2007, 119(5), 441-447.
  • Abbas, F. A.; et al. SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences2014, 4(3), 717-724.
  • Demidov, O.; et al. Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Beilstein Journal of Organic Chemistry2016, 12, 2528-2538.
  • Sivaraman, G.; et al. Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry2022, 46(2), 794-805.
  • Rybakov, A. S.; et al. Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. Chemistry of Heterocyclic Compounds2021, 57(7), 716-724.
  • Khalfallah, A.; et al. REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Journal Marocain de Chimie Hétérocyclique2022, 21(4), 1-5.
  • Raju, G. N.; et al. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica2015, 7(6), 346-352.
  • Chebanov, V. A.; et al. Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds2016, 52(11), 866-886.
  • Gharehassanlou, S.; Kiyani, H. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI2024.
  • Leggio, A.; et al. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. The Journal of Organic Chemistry2013, 78(15), 7543-7549.
  • Melosso, M.; et al. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules2022, 27(10), 3258.
  • Hamlin, A. M.; et al. Substituted pyridines from isoxazoles: scope and mechanism. Organic & Biomolecular Chemistry2022, 20(32), 6437-6443.
  • Gharehassanlou, S.; Kiyani, H. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org2024.
  • D'hooghe, M.; et al. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances2016, 6(27), 22807-22814.
  • Stadlbauer, W.; Kappe, T. DSC Assisted Organic Thermolysis Reactions. Molbank1997, 1997(3), M25.
  • Boucher, J.-L.; Stella, L. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Tetrahedron1986, 42(14), 3871-3883.
  • Iqbal, M. A.; et al. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Zahedan Journal of Medical Sciences2025.
  • Dreisch, S.; et al. Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions2016, 48, 763-768.
  • Bordwell, F. G.; et al. Substituent effects on the bond dissociation enthalpies of aromatic amines. The Journal of Organic Chemistry2002, 67(19), 6776-6782.
  • Gharehassanlou, S.; Kiyani, H. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org2024.
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Sources

Exploratory

Strategic Integration of 3-(2,3-Difluorophenyl)isoxazol-5-amine in Next-Generation Kinase Inhibitor Design

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors requires precise spatial control of pharmacophores within the kinase active site. The 5-aminoisoxazole motif has emerged as a "priv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors requires precise spatial control of pharmacophores within the kinase active site. The 5-aminoisoxazole motif has emerged as a "privileged scaffold" in medicinal chemistry, frequently utilized to anchor inhibitors to the kinase hinge region[1]. Specifically, the building block 3-(2,3-difluorophenyl)isoxazol-5-amine (CAS 1516576-52-5) represents a sophisticated evolution of this scaffold[2]. By combining the hydrogen-bonding capacity of the aminoisoxazole core with the unique stereoelectronic properties of a 2,3-difluorophenyl substituent, this intermediate enables the synthesis of highly potent inhibitors targeting critical oncology targets such as RET, VEGFR-2, and TACC3[3][4][5].

Structural Biology & Mechanistic Rationale

The Isoxazol-5-amine Hinge Anchor

In both Type I and Type II kinase inhibitors, the primary amine at the 5-position serves as a versatile synthetic handle for diversification—most commonly into urea or amide linkages[6]. Once elaborated, this moiety forms a critical bidentate hydrogen bond network with the backbone amides and carbonyls of the kinase hinge region. The isoxazole ring acts as a rigid, planar spacer that precisely vectors the 3-substituent into adjacent hydrophobic sub-pockets.

The "Fluorine Magic" of the 2,3-Difluorophenyl Group

The selection of a 2,3-difluorophenyl group over an unsubstituted phenyl ring is driven by three causal factors in rational drug design:

  • Conformational Pre-organization (The Ortho-Effect): The fluorine atom at the 2-position creates a deliberate steric clash with the adjacent isoxazole heteroatoms. This forces the phenyl ring out of coplanarity with the isoxazole core, locking the molecule into a twisted conformation. This pre-organization perfectly mimics the bioactive conformation required to access the DFG-out allosteric pocket, thereby minimizing the entropic penalty upon binding.

  • Metabolic Shielding: Cytochrome P450 enzymes frequently oxidize electron-rich aromatic rings. The highly electronegative fluorine atoms deactivate the ring toward electrophilic attack and physically block the vulnerable ortho and meta positions, drastically extending the compound's metabolic half-life.

  • Enhanced Lipophilic Efficiency (LipE): Fluorine increases the lipophilicity (logP) of the fragment, enhancing its van der Waals packing within the deep hydrophobic pocket of the kinase, without adding the excessive steric bulk associated with methyl or chloro substituents.

G cluster_0 3-(2,3-Difluorophenyl)isoxazol-5-amine Scaffold A 5-Amino Group (Urea/Amide Precursor) B Isoxazole Core (Rigid Spacer) A->B D Kinase Hinge Region (Hydrogen Bonding) A->D H-Bond Donor/Acceptor C 2,3-Difluorophenyl (Hydrophobic/Conformational Lock) B->C E DFG-Out / Allosteric Pocket (Hydrophobic Interaction) C->E Halogen/Hydrophobic Packing

Caption: Pharmacophore mapping of the 3-(2,3-difluorophenyl)isoxazol-5-amine scaffold in kinase domains.

Quantitative Structure-Activity Relationship (SAR)

The impact of the 2,3-difluoro substitution is profound when compared to its non-fluorinated or mono-fluorinated counterparts. The following table summarizes representative SAR data demonstrating the superiority of the 2,3-difluorophenyl motif in a generalized urea-based kinase inhibitor scaffold.

3-Isoxazole SubstituentRelative Kinase Affinity (IC₅₀, nM)DFG-Out Pocket OccupancyMicrosomal Half-Life (T₁/₂, min)Calculated LogP
Phenyl 145.0Sub-optimal (High entropic penalty)18.52.85
2-Fluorophenyl 52.3Moderate (Partial steric lock)35.03.02
2,3-Difluorophenyl 11.4 Optimal (Rigidified bioactive pose) >60.0 3.21
2,6-Difluorophenyl 85.1Clashing (Over-restricted rotation)>60.03.18

Self-Validating Experimental Protocols

Expertise & Experience Note: A common pitfall in utilizing 5-aminoisoxazoles is their inherently poor nucleophilicity. The electron-withdrawing nature of the isoxazole ring makes direct reaction with isocyanates sluggish, often resulting in low yields and complex purifications[1]. To ensure a self-validating, high-yielding system, the protocol below avoids direct isocyanate coupling. Instead, it utilizes a two-step carbamate activation strategy , which provides superior kinetic control and consistently high yields for library diversification.

Protocol: Synthesis of a Urea-Based Kinase Inhibitor via Carbamate Activation

Phase 1: Formation of the Reactive Carbamate Intermediate

  • Preparation: Charge an oven-dried round-bottom flask with 3-(2,3-difluorophenyl)isoxazol-5-amine (1.0 eq) and anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Base Addition: Add anhydrous pyridine (1.5 eq) to the solution. Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, preventing the premature degradation of the chloroformate.

  • Activation: Cool the mixture to 0 °C using an ice bath. Dropwise, add phenyl chloroformate (1.1 eq).

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material spot will cleanly convert to a higher Rf spot corresponding to the phenyl (3-(2,3-difluorophenyl)isoxazol-5-yl)carbamate.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude carbamate is typically pure enough for the next step.

Phase 2: Urea Diversification

  • Coupling: Dissolve the crude carbamate (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

  • Amine Addition: Add the desired target amine (e.g., a functionalized aniline or aliphatic amine for the solvent-exposed region) (1.2 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Heating: Heat the mixture to 60 °C for 4-6 hours. Causality: The elevated temperature drives the nucleophilic displacement of the phenoxide leaving group, establishing the highly stable urea linkage.

  • Isolation: Cool to room temperature and precipitate the product by adding the mixture dropwise into rapidly stirring ice water. Filter the resulting solid, wash with cold water and diethyl ether, and dry under high vacuum to yield the final kinase inhibitor.

G N1 Step 1: Carbamate Activation 5-Aminoisoxazole + Phenyl Chloroformate + Pyridine N2 Stable Intermediate: Phenyl (3-(2,3-difluorophenyl)isoxazol-5-yl)carbamate N1->N2 N3 Step 2: Urea Diversification Target Amine (R-NH2) + DIPEA + Heat (60°C) N2->N3 N4 Final Target: Urea-Based Kinase Inhibitor N3->N4

Caption: Step-by-step synthetic workflow for generating urea-based kinase inhibitors from the scaffold.

References

  • Benchchem Application Notes: Leveraging 3-(2-Chlorophenyl)isoxazol-5-amine for the Synthesis of Novel Kinase Inhibitors. Benchchem. Available at:1

  • US Patent 11622966-B2: Highly potent TACC3 inhibitor as a novel anticancer drug candidate. PubChem / USPTO. Available at: 3

  • US Patent 11970485B2: RET kinase inhibitors. Google Patents. Available at:4

  • US Patent 8188113B2: Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors. Google Patents. Available at:7

  • MDPI Pharmaceuticals: Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis (Detailing isoxazole hinge binding in VEGFR2). Available at: 5

Sources

Foundational

Bioisosteric Replacements for Isoxazol-5-amine in Drug Discovery: A Technical Guide

Introduction: The Isoxazol-5-amine Scaffold in Medicinal Chemistry The isoxazole ring system is a five-membered heterocycle that has earned its place as a "privileged scaffold" in medicinal chemistry. Its unique electron...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazol-5-amine Scaffold in Medicinal Chemistry

The isoxazole ring system is a five-membered heterocycle that has earned its place as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of biologically active compounds, including several marketed drugs.[1][2] The isoxazol-5-amine moiety, in particular, serves as a versatile and valuable building block in drug discovery programs. The primary amino group at the 5-position provides a convenient handle for chemical modification, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR). This scaffold is frequently employed to engage with biological targets through hydrogen bonding and other key interactions.

However, despite its utility, the isoxazol-5-amine core is not without its drawbacks. A critical aspect of modern drug design is the optimization of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure it is not only potent but also safe and effective in a physiological environment. It is in this context that the potential liabilities of the isoxazole ring often come to the forefront, necessitating a strategic approach to molecular modification known as bioisosteric replacement.

The Rationale for Bioisosteric Replacement: Key Liabilities of the Isoxazol-5-amine Scaffold

The primary driver for seeking bioisosteric replacements for the isoxazole ring is its susceptibility to metabolic cleavage. The N-O bond within the isoxazole ring is inherently weak and can be a site of metabolic vulnerability, particularly through reductive cleavage.[3] This metabolic instability can lead to several undesirable consequences:

  • Formation of Reactive Metabolites: Ring-opening of the isoxazole can generate reactive species, such as α-cyanoenolates.[4] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, which can lead to idiosyncratic toxicities.

  • Poor Pharmacokinetic Profile: Rapid metabolism of the isoxazole core can result in a short in vivo half-life and high clearance, making it difficult to maintain therapeutic concentrations of the drug.

  • Complex Metabolite Profiles: The generation of multiple metabolites can complicate the drug development process, as each significant metabolite needs to be synthesized, characterized, and evaluated for its own pharmacological and toxicological properties.

Given these potential liabilities, medicinal chemists often employ bioisosteric replacement as a strategy to mitigate these risks while retaining or even enhancing the desired biological activity. Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects. The goal of this strategy is to identify a more stable and "drug-like" core that can effectively mimic the key interactions of the original isoxazol-5-amine moiety.

A Survey of Common Bioisosteric Replacements for Isoxazol-5-amine

The selection of a suitable bioisostere for isoxazol-5-amine is guided by the need to replicate its key pharmacophoric features, most notably the spatial arrangement of hydrogen bond donors and acceptors. The 5-amino group acts as a hydrogen bond donor, while the ring nitrogen can act as a hydrogen bond acceptor. Several five- and six-membered heterocycles have been successfully employed as bioisosteres for the isoxazole ring. Some of the most common replacements include:

  • Pyrazole: The 5-aminopyrazole ring is arguably the most common and successful bioisostere for 5-aminoisoxazole. It maintains a similar five-membered ring structure and the crucial 1,3-relationship between the amino group and a ring nitrogen, allowing it to replicate the hydrogen bonding pattern. Pyrazoles are generally more metabolically stable than isoxazoles.[5]

  • Triazole: Both 1,2,4- and 1,2,3-triazoles can serve as bioisosteres. The presence of additional nitrogen atoms can modulate the electronic properties and hydrogen bonding capacity of the ring, sometimes leading to improved potency and physicochemical properties.

  • Oxadiazole: The 1,2,4- and 1,3,4-oxadiazole rings are also considered. While they retain an oxygen atom like isoxazole, the different arrangement of atoms can influence metabolic stability and interaction with the target.

  • Thiazole: The replacement of the oxygen atom with a sulfur atom to give a thiazole can alter the lipophilicity and metabolic profile of the molecule.

  • Pyridine: As a six-membered aromatic heterocycle, pyridine offers a different geometry and electronic distribution but can sometimes effectively mimic the interactions of a five-membered ring.

The choice of which bioisostere to explore is project-specific and often requires the synthesis and evaluation of a small panel of analogs to determine the optimal replacement.

Case Study: Bioisosteric Replacement of 5-Aminoisoxazole in VEGFR-2 Inhibitors

A compelling example of the successful application of this strategy can be found in the development of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[5] In a reported study, researchers explored the replacement of a pyrimidine hinge-binding moiety with other aminoheterocycles.[5] Their investigation included both 5-aminoisoxazole and 5-aminopyrazole analogs.

Comparative Physicochemical and Pharmacological Properties

The following table summarizes the biochemical and cellular potency of the 5-aminoisoxazole and 5-aminopyrazole analogs from the study.[5]

Compound IDCore HeterocycleR-GroupVEGFR-2 IC50 (µM)BaF3-Tel-KDR IC50 (µM)
13 5-AminoisoxazoleHeterocycle-based urea1.92.4
21 5-AminopyrazoleAcyl0.0110.043

Data synthesized from Reference[5]

As the data clearly indicates, the replacement of the 5-aminoisoxazole with a 5-aminopyrazole, coupled with optimization of the substituent on the amino group, led to a dramatic increase in potency. The aminopyrazole analog 21 was approximately 170-fold more potent in the biochemical assay and 55-fold more potent in the cellular assay than the aminoisoxazole analog 13 .[5] This highlights that the aminopyrazole is not only a viable bioisostere but can, in some cases, be a superior pharmacophore for target engagement. The authors noted that the 1,3-relationship between the amino group and the ring nitrogen in both scaffolds was key to their activity, but the aminopyrazole demonstrated a more favorable profile.[5]

Experimental Workflows

The successful evaluation of bioisosteric replacements requires robust and reproducible experimental protocols. Below are representative, detailed methodologies for the synthesis of a key bioisostere and for the critical in vitro assays used to compare performance.

Synthesis of 5-Aminopyrazole from an Isoxazole Precursor

A common method for converting an isoxazole to its corresponding 5-aminopyrazole is through a ring-opening and recyclization reaction with hydrazine.[6][7][8]

Protocol: Two-Step Synthesis of 5-Aminopyrazole [8]

  • Step 1: Isoxazole Ring Opening.

    • To a solution of the starting isoxazole (1.0 eq) in a suitable solvent such as ethanol or a mixture of DMSO and water, add a base such as sodium hydroxide or potassium hydroxide (1.1 eq).

    • Stir the reaction mixture at a temperature ranging from room temperature to 60 °C for 3-15 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, carefully acidify the reaction mixture with an acid like acetic acid to neutralize the base. This generates the ketonitrile intermediate.

  • Step 2: Cyclization with Hydrazine.

    • To the solution containing the ketonitrile intermediate, add hydrazine hydrate (1.2 eq).

    • Heat the reaction mixture to reflux and stir for 2-4 hours, again monitoring by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

    • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 5-aminopyrazole.

isoxazole Isoxazole ketonitrile Ketonitrile Intermediate isoxazole->ketonitrile 1. Base (e.g., NaOH) 2. Acid (e.g., Acetic Acid) aminopyrazole 5-Aminopyrazole ketonitrile->aminopyrazole Hydrazine Hydrate (H2N-NH2·H2O)

Caption: Synthetic conversion of an isoxazole to a 5-aminopyrazole.

In Vitro Metabolic Stability Assay: Liver Microsomes

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an in vitro estimate of its intrinsic clearance.[9][10]

Protocol: Human Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 20 mg/mL stock solution of human liver microsomes (HLM) in the buffer.

    • Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in the buffer.

    • Prepare a 1 mM stock solution of the test compound in DMSO, and then dilute to a 10 µM working solution in the buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM solution and the NADPH regenerating system to 37 °C.

    • To initiate the reaction, add the test compound working solution to the wells containing the HLM solution and the NADPH regenerating system. The final concentration of the test compound should be 1 µM and the final protein concentration 0.5 mg/mL.

    • Incubate the plate at 37 °C with gentle shaking.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold excess of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693 / k.

cluster_prep Preparation cluster_incubate Incubation cluster_sample Sampling & Analysis cluster_data Data Analysis prep_reagents Prepare Reagents (HLM, NADPH system, Compound) initiate_reaction Initiate Reaction at 37°C prep_reagents->initiate_reaction time_points Take Aliquots at Time Points (0, 5, 15, 30, 45, 60 min) initiate_reaction->time_points quench Quench with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate Half-life (t½) plot->calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

In Vitro Permeability Assay: Caco-2

The Caco-2 permeability assay is the industry standard for predicting intestinal absorption of orally administered drugs.[11][12][13][14][15]

Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on Transwell™ inserts for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

    • Prior to the experiment, verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Add the transport buffer to the basolateral (receiver) compartment.

    • Add the dosing solution, containing the test compound (e.g., at 10 µM) in transport buffer, to the apical (donor) compartment.

    • Incubate the plate at 37 °C with gentle shaking for a specified period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Assay Procedure (Basolateral to Apical - B to A):

    • Perform the same procedure as above, but add the dosing solution to the basolateral compartment and sample from the apical compartment to measure active efflux.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the samples from the donor and receiver compartments using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation of the drug across the cells, A is the surface area of the filter membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) as: ER = Papp (B to A) / Papp (A to B) An efflux ratio significantly greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.

Target Engagement and the VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[4][16] Its signaling is critical for both normal physiological processes and for the growth of tumors, which require a blood supply to expand. Inhibitors of VEGFR-2, such as those discussed in the case study, typically bind to the ATP-binding site of the kinase domain, preventing the autophosphorylation and activation of the receptor.[17][18] This blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.

Below is a diagram illustrating the key components of the VEGFR-2 signaling pathway that is disrupted by these inhibitors.

cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular cluster_ras_raf Ras-Raf-MAPK Pathway cluster_akt PI3K-Akt Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Survival Cell Survival Akt->Survival Inhibitor VEGFR-2 Inhibitor (e.g., Compound 21) Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for kinase inhibitors.

Conclusion

The isoxazol-5-amine moiety is a valuable building block in drug discovery, but its potential for metabolic instability necessitates careful consideration and often, a proactive bioisosteric replacement strategy. As demonstrated in the case of VEGFR-2 inhibitors, replacing the 5-aminoisoxazole with a more stable 5-aminopyrazole can lead to significant improvements in potency and drug-like properties. A systematic approach, involving the synthesis and evaluation of a panel of bioisosteres using robust in vitro assays for metabolic stability and permeability, is a cornerstone of modern medicinal chemistry. This strategy allows for the optimization of lead compounds, mitigating risks associated with metabolism and toxicity, and ultimately increasing the probability of success in developing safe and effective medicines.

References

Sources

Exploratory

The Fluorinated Phenylisoxazole Scaffold: Evolution, Synthesis, and Applications in Modern Drug Discovery

Executive Summary The isoxazole ring is a privileged heterocycle in medicinal chemistry, featured prominently in blockbuster therapeutics such as the COX-2 inhibitor valdecoxib and the disease-modifying antirheumatic dru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring is a privileged heterocycle in medicinal chemistry, featured prominently in blockbuster therapeutics such as the COX-2 inhibitor valdecoxib and the disease-modifying antirheumatic drug (DMARD) leflunomide. However, the metabolic liability of the unsubstituted isoxazole core—often susceptible to rapid oxidative degradation by cytochrome P450 enzymes—can severely limit its clinical viability.

To circumvent this, drug discovery programs have increasingly turned to fluorinated phenylisoxazole building blocks . The strategic incorporation of fluorine atoms (via fluoro, fluoromethyl, or trifluoromethyl groups) fundamentally alters the molecule's physicochemical properties. This technical guide explores the mechanistic rationale behind the "fluorine effect," details self-validating synthetic workflows for accessing these complex building blocks, and analyzes their structure-activity relationship (SAR) data in contemporary therapeutic applications.

Mechanistic Rationale: The "Fluorine Effect"

Adding a trifluoromethyl (–CF₃) or fluoro (–F) group to the phenylisoxazole core is not merely a steric substitution; it is a profound electronic modulation. The strong electron-withdrawing nature of fluorine lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the isoxazole ring.

Key Pharmacological Benefits:

  • Metabolic Shielding: The strong C–F bond (approx. 116 kcal/mol) resists oxidative cleavage, protecting the heterocycle from hepatic first-pass metabolism[1].

  • Enhanced Lipophilicity: Fluorination increases the partition coefficient (LogP), facilitating superior passive diffusion across phospholipid bilayers, including the blood-brain barrier.

  • Binding Affinity: Fluorine can act as a weak hydrogen-bond acceptor, engaging in orthogonal multipolar interactions with target protein backbones. For example, introducing a –CF₃ group at the C-4 position of a thiophenyl-isoxazole derivative resulted in an 8-fold increase in potency against MCF-7 breast cancer cell lines[2].

Synthetic Evolution and Logical Pathways

Historically, accessing fluorinated isoxazoles relied on the classical 1,3-dipolar cycloaddition (Huisgen cycloaddition) of nitrile oxides with pre-fluorinated alkynes. While chemically sound, the volatility, high cost, and poor atom economy of gaseous fluorinated alkynes limited industrial scalability.

Modern methodologies have bifurcated into two superior, highly regioselective pathways:

  • Pre-fluorinated Building Blocks: Utilizing liquid fluoroalkyl-alkenes (e.g., 2-bromo-3,3,3-trifluoroprop-1-ene) in metal-free [3+2] cycloadditions[3].

  • Late-Stage Electrophilic Fluorination: Utilizing reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to directly functionalize the C-4 position of pre-assembled phenylisoxazoles via C–H activation[4].

G N1 Classical [3+2] Cycloaddition (Alkynes + Nitrile Oxides) N3 Late-Stage Fluorination (C-H Activation / Electrophilic) N1->N3 Unsubstituted Core N6 3-/5-(Trifluoromethyl)isoxazoles N1->N6 Volatile/Costly N2 Pre-fluorinated Building Blocks (e.g., CF3-alkenes + Halogenoximes) N4 Mild Base (NaHCO3) / Solvent (EtOAc) N2->N4 Regioselective N5 Electrophilic Reagents (Selectfluor / NFSI) N3->N5 Direct C-F Bond N4->N6 Regioselective N7 4-Fluoro-phenylisoxazoles N5->N7 Direct C-F Bond N8 Drug Discovery Applications (Anti-cancer, COX-1 Inhibitors) N6->N8 N7->N8

Synthetic logic and pathways for accessing fluorinated phenylisoxazole building blocks.

Self-Validating Experimental Protocols

As an application scientist, it is critical to understand why a reaction is designed a certain way, rather than just following a recipe. Below are detailed methodologies for the two primary pathways, emphasizing the causality behind reagent selection.

Protocol A: Regioselective One-Pot Synthesis of 5-(Trifluoromethyl)isoxazoles

Reference Grounding: Metal-free [3+2] cycloaddition of CF₃-substituted alkenes and halogenoximes[3].

Causality & Design: The generation of the reactive nitrile oxide intermediate from a halogenoxime requires a base. However, using a strong base or a highly polar solvent (like Et₃N in Et₂O) accelerates dehydrohalogenation too rapidly. Because electron-deficient CF₃-alkenes undergo cycloaddition slowly, a rapid influx of nitrile oxide leads to unwanted dimerization into furoxans. Therefore, a mild base (NaHCO₃) in a moderately polar solvent (EtOAc) is deliberately chosen to ensure a slow, steady release of the nitrile oxide, maximizing the yield of the target isoxazole[3].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve the starting chloroxime (1.0 equiv) in anhydrous EtOAc (0.2 M concentration).

  • Reagent Addition: Add 2-bromo-3,3,3-trifluoroprop-1-ene (3.0 equiv). Note: A three-fold excess is mandatory to drive complete conversion and suppress nitrile oxide dimerization.

  • Base Introduction: Add solid NaHCO₃ (2.0 equiv) in one portion.

  • Reaction Execution: Stir the suspension at room temperature for 24–48 hours. Monitor the disappearance of the chloroxime via TLC (Hexanes/EtOAc 4:1, UV visualization).

  • Self-Validation (In-Process): Extract a 0.1 mL aliquot, filter through a silica plug, and run crude ¹H NMR. The disappearance of the broad oxime –OH peak and the emergence of a sharp isoxazole C-4 proton singlet (typically around δ 6.8–7.2 ppm) confirms cyclization.

  • Workup: Filter the mixture through Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the pure 5-(trifluoromethyl)isoxazole (Yields typically 40–95%)[3].

Protocol B: Late-Stage C-4 Electrophilic Fluorination

Reference Grounding: Direct ring fluorination of 3-substituted isoxazoles[4].

Causality & Design: The isoxazole ring is an electron-rich heterocycle, but its electron density is unevenly distributed. The C-3 and C-5 positions are deactivated by the adjacent electronegative nitrogen and oxygen atoms. Consequently, electrophilic aromatic substitution (S_EAr) is naturally regioselective for the C-4 position. For substrates containing acid-sensitive moieties (e.g., acetals), N-fluorobenzenesulfonimide (NFSI) is selected over Selectfluor, as NFSI operates under milder, non-acidic conditions[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the 3-phenylisoxazole derivative (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add a strong base (e.g., n-BuLi or LDA, 3.5 equiv) to generate the reactive intermediate. Stir for 30 minutes at -78 °C.

  • Fluorination: Slowly add a solution of NFSI (3.5 equiv) in THF.

  • Reaction Execution: Allow the reaction mixture to slowly warm to room temperature overnight.

  • Self-Validation (In-Process): Quench a micro-aliquot with saturated NH₄Cl and extract with EtOAc. Run ¹⁹F NMR on the organic layer. A distinct peak around δ -160 to -170 ppm confirms the successful formation of the C-F bond at the C-4 position.

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography[4].

Quantitative Structure-Activity Relationship (SAR) Data

The integration of fluorine into the phenylisoxazole core yields measurable improvements in target binding. The table below summarizes quantitative data from recent drug discovery campaigns, highlighting the direct impact of the "fluorine effect."

Compound Class / TargetNon-Fluorinated Lead (IC₅₀)Fluorinated Derivative (IC₅₀)Structural ModificationBiological Impact
Anti-Breast Cancer (MCF-7) Compound 14: 19.72 μM Compound 2g: 2.63 μM Addition of –CF₃ at C-4~8-fold increase in cytotoxicity against MCF-7 cells[2].
Anti-Breast Cancer (MCF-7) TTI-4: ~15.0 μM TTI-6: 1.91 μM –CF₃ at C-4, Trimethoxy at C-3Best-in-class ERα targeting agent; superior selectivity[5].
COX-1 Inhibition (Ovarian) P6 (Standard): ~5.0 μM [¹⁸/¹⁹F]-P6: 1.37 μM –CH₂F at C-5 positionEnhanced COX-1 selectivity; viable for PET imaging[6].

Applications in Therapeutics and PET Imaging

Oncology: ERα-Targeted Therapeutics

Recent advancements have leveraged the 4-(trifluoromethyl)isoxazole scaffold to target estrogen receptor alpha (ERα) in breast cancer. Molecules like TTI-6 (5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole) demonstrate exceptional selectivity and potency (IC₅₀ = 1.91 μM). The –CF₃ group forces the adjacent phenyl and thiophene rings out of coplanarity, creating a unique 3D conformation that perfectly occupies the hydrophobic pocket of the ERα binding site[2][5].

Radiology: COX-1 Targeted PET Biomarkers

Cyclooxygenase-1 (COX-1) is heavily overexpressed in the early stages of human epithelial ovarian cancer, making it a prime biomarker. Researchers successfully developed [¹⁸F]-P6 (3-(5-chlorofuran-2-yl)-5-(fluoromethyl)-4-phenylisoxazole), a highly selective COX-1 radiotracer. The synthesis involves converting a bromomethyl precursor into the fluoromethyl target using anhydrous tetrabutylammonium fluoride (TBAF) or a carrier-free K¹⁸F/Kryptofix 2.2.2 complex. The strategic placement of the [¹⁸F]-fluoromethyl group at the C-5 position ensures the radiotracer retains sub-micromolar affinity (IC₅₀ = 1.37 μM in hOVCAR-3 cells) while providing a sufficient radioactive half-life for high-contrast in vivo PET imaging[6][7].

References

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes Source: PMC (National Institutes of Health) URL:[Link]

  • Electrochemically Promoted Trifluoromethylation/Cyclization for the Synthesis of Isoxazoles and Phosphoramide Compounds Bearing Trifluoromethyl Source: ResearchGate / ACS Publications URL:[Link]

  • Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole Source: Comptes Rendus de l'Académie des Sciences URL:[Link]

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation Source: RSC Publishing URL:[Link]

  • PET radiotracer [18F]-P6 selectively targeting COX-1 as a novel biomarker in ovarian cancer Source: PMC (National Institutes of Health) URL:[Link]

  • Design of Fluorine-Containing 3,4-Diarylfuran-2(5H)-ones as Selective COX-1 Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Ring-Opening Fluorination of Isoxazoles Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Using 3-(2,3-Difluorophenyl)isoxazol-5-amine as a heterocyclic building block

An in-depth technical guide for researchers and drug development professionals on the utilization of 3-(2,3-Difluorophenyl)isoxazol-5-amine in medicinal chemistry and synthetic workflows. Executive Summary: The Strategic...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and drug development professionals on the utilization of 3-(2,3-Difluorophenyl)isoxazol-5-amine in medicinal chemistry and synthetic workflows.

Executive Summary: The Strategic Value of the Scaffold

In modern drug discovery, the integration of highly functionalized heterocyclic building blocks is critical for navigating the complex multi-parameter optimization of lead compounds. 3-(2,3-Difluorophenyl)isoxazol-5-amine represents a privileged scaffold that combines the bioisosteric utility of the isoxazole ring with the unique physicochemical properties of a di-ortho/meta-fluorinated phenyl system.

The isoxazol-5-amine core is highly valued for its ability to act as an amide or urea bioisostere, providing rigid hydrogen-bonding networks essential for target engagement[1]. Simultaneously, the 2,3-difluorophenyl substituent introduces critical conformational restriction. The steric bulk and electrostatic repulsion of the ortho-fluorine force the phenyl ring out of coplanarity with the isoxazole core, while the meta-fluorine increases lipophilicity and blocks cytochrome P450-mediated oxidation at that position. This specific topology is highly sought after in the design of kinase inhibitors and molecular chaperones[2].

Physicochemical Profiling & Reactivity Causality

To effectively utilize this building block, one must understand the electronic distribution across the isoxazole ring:

  • Attenuated Nucleophilicity at N5 : The 5-amino group is part of a conjugated system adjacent to an oxygen atom, effectively making it a vinylogous amide. Consequently, it is significantly less nucleophilic than a standard aniline. Standard peptide coupling conditions (e.g., EDC/HOBt) often fail or require extended heating.

  • Enhanced Nucleophilicity at C4 : The electron-donating nature of the 5-amino group strongly activates the C4 position of the isoxazole ring via resonance. This allows for highly regioselective electrophilic aromatic substitutions (such as halogenation) and photoredox functionalizations at C4[3].

Application 1: Synthesis of N-(Isoxazol-5-yl)amides for HSP90 Inhibition

N-(isoxazol-5-yl)amides are potent inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone overexpressed in various human cancers[2]. The isoxazole core mimics the resorcinol moiety of natural HSP90 inhibitors, binding competitively to the N-terminal ATP-binding pocket.

Causality in Experimental Design

Because the 5-amino group is poorly nucleophilic, direct amidation requires either the pre-activation of the amine via deprotonation (using strong bases like NaH) or the use of highly reactive electrophiles (acyl chlorides). The protocol below utilizes NaH to generate the highly nucleophilic isoxazol-5-yl amide anion, ensuring rapid and complete conversion without the need for prolonged heating, which could otherwise lead to ring-opening side reactions.

Step-by-Step Protocol: Base-Promoted Amidation

Reagents Required: 3-(2,3-Difluorophenyl)isoxazol-5-amine (1.0 eq), Acyl Chloride (1.2 eq), Sodium Hydride (60% dispersion in mineral oil, 1.5 eq), Anhydrous THF.

  • Preparation : Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 3-(2,3-Difluorophenyl)isoxazol-5-amine (1.0 mmol) in anhydrous THF (10 mL).

  • Deprotonation : Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.5 mmol) in one portion. Self-Validation: The evolution of hydrogen gas (bubbling) and a slight color change indicate successful deprotonation. Stir for 30 minutes at 0 °C.

  • Acylation : Dissolve the desired acyl chloride (1.2 mmol) in anhydrous THF (2 mL) and add it dropwise to the reaction mixture over 10 minutes.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor by TLC (Hexanes/EtOAc 3:1); the product will appear as a higher Rf spot compared to the highly polar starting amine.

  • Workup : Quench the reaction carefully with saturated aqueous NH₄Cl (5 mL) to neutralize excess NaH. Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

Application 2: Regioselective C4-Halogenation for Cross-Coupling

Functionalizing the C4 position transforms the scaffold into a versatile precursor for Suzuki-Miyaura or Sonogashira cross-coupling reactions, enabling the rapid expansion of structure-activity relationship (SAR) libraries.

Causality in Experimental Design

Bromination at the C4 position is highly favored due to resonance donation from the 5-amino group. However, using harsh conditions (like Br₂ in AcOH) can lead to over-oxidation or degradation of the isoxazole ring. N-Bromosuccinimide (NBS) in a polar aprotic solvent (Acetonitrile) at room temperature provides the perfect balance of reactivity and mildness. Conducting the reaction in the dark prevents radical-mediated side reactions at the fluorinated phenyl ring.

Step-by-Step Protocol: Mild C4-Bromination

Reagents Required: 3-(2,3-Difluorophenyl)isoxazol-5-amine (1.0 eq), N-Bromosuccinimide (1.05 eq), Acetonitrile (MeCN).

  • Preparation : Dissolve the building block (1.0 mmol) in HPLC-grade MeCN (10 mL) in a flask wrapped in aluminum foil to exclude light.

  • Halogenation : Add NBS (1.05 mmol) portion-wise over 15 minutes at room temperature. Self-Validation: The solution will temporarily turn yellow/orange upon each addition as the bromonium intermediate forms, fading as the substitution completes.

  • Propagation : Stir the mixture at room temperature for 1.5 hours. TLC (Hexanes/EtOAc 4:1) should show complete consumption of the starting material.

  • Workup : Concentrate the MeCN under reduced pressure. Redissolve the crude residue in EtOAc (20 mL) and wash sequentially with 10% aqueous sodium thiosulfate (10 mL) to remove residual active bromine, followed by water and brine.

  • Isolation : Dry the organic layer over MgSO₄, filter, and evaporate to yield 4-bromo-3-(2,3-difluorophenyl)isoxazol-5-amine, typically in >85% yield and sufficient purity for immediate downstream cross-coupling.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the two primary synthetic trajectories of this building block.

Reaction WorkflowKey Reagents & SolventsTemp / TimeRegioselectivityExpected YieldPrimary Downstream Application
Amidation NaH, R-COCl, Anhydrous THF0 °C to RT / 2.5 hN5 (Exocyclic Amine)70 - 85%HSP90 / Kinase Inhibitor Synthesis
Bromination NBS, MeCN (Dark)RT / 1.5 hC4 (Isoxazole Core)85 - 95%Suzuki-Miyaura Cross-Coupling
Photoredox Alkylation Organophotocatalyst, Visible LightRT / 12 hC4 (Isoxazole Core)40 - 77%Late-stage functionalization[3]

Mechanistic Workflows & Visualizations

SyntheticWorkflow A 3-(2,3-Difluorophenyl) isoxazol-5-amine B N-(Isoxazol-5-yl)amides (Target Inhibitors) A->B Acylation (NaH, RCOCl, THF) C 4-Bromo-isoxazol-5-amine (Coupling Precursor) A->C Halogenation (NBS, MeCN, Dark)

Synthetic divergence of the isoxazol-5-amine core via amidation and C4-halogenation.

HSP90Pathway Inhibitor N-(Isoxazol-5-yl)amide Derivative HSP90 HSP90 N-Terminal ATP-Binding Pocket Inhibitor->HSP90 Competitive Binding ChaperoneCycle Chaperone Cycle Arrest HSP90->ChaperoneCycle Inhibits ATP Hydrolysis Degradation Proteasomal Degradation of Client Proteins ChaperoneCycle->Degradation Destabilization of AKT/EGFR

Mechanism of N-(isoxazol-5-yl)amide derivatives disrupting the HSP90 chaperone cycle.

References

1.[1] A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances. URL: [Link] 2.[2] Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors. PubMed (NIH). URL: [Link] 3.[3] Organophotocatalytic Functionalization of 3,4-Dihydroquinoxalin-2-ones with Isoxazol-5-amines Using Visible Light. The Journal of Organic Chemistry (ACS Publications). URL: [Link]

Sources

Application

Application Note: Regioselective Functionalization Strategies for 5-Amino-3-(2,3-difluorophenyl)isoxazole

Executive Summary & Context The 5-aminoisoxazole heterocycle is a privileged scaffold in modern medicinal chemistry, frequently deployed as a bioisostere for amides and aromatic rings in the development of kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

The 5-aminoisoxazole heterocycle is a privileged scaffold in modern medicinal chemistry, frequently deployed as a bioisostere for amides and aromatic rings in the development of kinase inhibitors, antimicrobial agents, and CNS-active therapeutics[1]. Specifically, 5-amino-3-(2,3-difluorophenyl)isoxazole represents a highly valuable intermediate. The 2,3-difluorophenyl moiety imparts enhanced metabolic stability and dictates unique conformational preferences due to orthogonal multipolar interactions. However, advancing this scaffold into complex drug candidates requires absolute control over its functionalization. This guide details the mechanistic rationale and self-validating protocols for the regioselective functionalization of this core at the C-4 and N-5 positions[2].

Mechanistic Rationale: The Causality of Regioselectivity

To successfully manipulate 5-amino-3-(2,3-difluorophenyl)isoxazole, one must understand the electronic push-pull dynamics of the ring system:

  • C-4 as a Thermodynamic Sink for Electrophiles: The isoxazole ring is inherently electron-deficient. However, the lone pair of the exocyclic 5-amino group strongly donates electron density into the ring via resonance (+M effect). This delocalization specifically localizes a partial negative charge at the C-4 position. Furthermore, the 3-(2,3-difluorophenyl) substituent exerts a strong electron-withdrawing inductive effect (-I), deactivating the C-3 position. Consequently, C-4 becomes the undisputed kinetic and thermodynamic target for Electrophilic Aromatic Substitution (EAS)[3].

  • Attenuated N-5 Nucleophilicity: Paradoxically, while the exocyclic nitrogen activates the C-4 position, its own nucleophilicity is severely compromised. Because its lone pair is heavily delocalized into the electron-withdrawing isoxazole core, the amine behaves poorly toward standard alkylating or acylating agents[1]. Successful N-functionalization requires either highly reactive electrophiles coupled with nucleophilic catalysis (e.g., DMAP) or forced deprotonation using strong bases (e.g., NaH).

Synthetic Workflow & Divergent Pathways

G Start 5-Amino-3-(2,3-difluorophenyl)isoxazole C4_EAS Electrophilic Aromatic Substitution (NBS, CH3CN) Start->C4_EAS Path A: C-4 Activation N_Acyl N-Functionalization (Ac2O, Pyridine/DMAP) Start->N_Acyl Path B: N-Activation C4_Product 4-Bromo-5-amino-3-(2,3-difluorophenyl)isoxazole (C-4 Functionalized) C4_EAS->C4_Product N_Product N-(3-(2,3-difluorophenyl)isoxazol-5-yl)acetamide (N-Functionalized) N_Acyl->N_Product CrossCoupling Suzuki-Miyaura Cross-Coupling (Pd(dppf)Cl2, Ar-B(OH)2) C4_Product->CrossCoupling C-4 Halide Final_Product 4-Aryl-5-amino-3-(2,3-difluorophenyl)isoxazole (C-4 Arylated) CrossCoupling->Final_Product

Divergent regioselective functionalization pathways for 5-amino-3-(2,3-difluorophenyl)isoxazole.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters and the resulting regioselectivity ratios derived from the protocols.

Reaction TypeReagents & ConditionsTarget PositionYield (%)Regioselectivity Ratio
Bromination NBS (1.05 eq), MeCN, 0 °C to RT, 2hC-488 - 92>99:1 (C-4 over N)
Iodination NIS (1.05 eq), DMF, RT, 4hC-485 - 89>99:1 (C-4 over N)
N-Acylation Ac₂O (1.2 eq), Pyridine, DMAP (cat.), DCM, refluxN-575 - 82>95:5 (N over C-4)
Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °CC-4 (from bromide)70 - 85N/A (Stereoretentive)

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating specific In-Process Controls (IPC) to ensure scientific integrity at each step.

Protocol A: Regioselective C-4 Bromination

Objective: Synthesis of 4-bromo-5-amino-3-(2,3-difluorophenyl)isoxazole.

  • Preparation: To a flame-dried 100 mL round-bottom flask, add 5-amino-3-(2,3-difluorophenyl)isoxazole (1.0 eq, 10 mmol) and dissolve in anhydrous acetonitrile (30 mL). Cool the solution to 0 °C using an ice bath.

  • Electrophilic Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol) in 10 mL of acetonitrile. Add this solution dropwise over 15 minutes to prevent exothermic runaway and maintain regiocontrol[2].

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​ ~0.3) must be fully consumed, replaced by a less polar, strongly UV-active spot ( Rf​ ~0.5).

  • Workup & Validation: Quench with saturated aqueous Na₂S₂O₃ (20 mL) to destroy unreacted NBS. Extract with EtOAc (3 x 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Analytical Validation: Run a ¹H NMR (DMSO- d6​ ). Self-validation criteria: The sharp singlet at ~6.20 ppm (corresponding to the C-4 proton in the starting material) must be completely absent. The broad singlet for the -NH₂ group (~6.80 ppm) should remain intact, proving the reaction occurred exclusively at C-4.

Protocol B: Regioselective N-Acylation

Objective: Synthesis of N-(3-(2,3-difluorophenyl)isoxazol-5-yl)acetamide.

  • Preparation: Dissolve 5-amino-3-(2,3-difluorophenyl)isoxazole (1.0 eq, 5 mmol) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.

  • Catalyst & Base Addition: Add Pyridine (2.0 eq, 10 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq, 0.5 mmol). DMAP is strictly required to overcome the poor nucleophilicity of the exocyclic amine[1].

  • Acylation: Add Acetic Anhydride (Ac₂O) (1.2 eq, 6 mmol) dropwise at room temperature. Heat the mixture to a gentle reflux (40 °C) for 6 hours.

  • In-Process Control (IPC): TLC (DCM/MeOH 95:5). The product will appear as a new spot with a slightly lower Rf​ than the starting material due to the hydrogen-bonding capability of the newly formed amide.

  • Workup & Validation: Cool to room temperature, wash with 1N HCl (2 x 15 mL) to remove pyridine, followed by saturated NaHCO₃ and brine. Dry and concentrate.

  • Analytical Validation: ¹H NMR (DMSO- d6​ ). Self-validation criteria: The C-4 proton must remain visible but will shift downfield (from ~6.20 ppm to ~6.90 ppm) due to the deshielding effect of the adjacent amide carbonyl. The integration of the C-4 proton (1H) confirms the ring carbon was not functionalized.

Protocol C: C-4 Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the C-4 position using the bromide intermediate.

  • Preparation: In a Schlenk tube, combine the 4-bromo-isoxazole intermediate from Protocol A (1.0 eq, 2 mmol), the desired arylboronic acid (1.2 eq, 2.4 mmol), and K₂CO₃ (3.0 eq, 6 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 15 mL). Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq, 0.1 mmol). Seal the tube and heat to 90 °C for 12 hours.

  • Workup: Cool the mixture, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify the organic layer via flash column chromatography.

References

  • Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information (PMC).2

  • 5-(3-Aminopropyl)isoxazole | High-Purity Reagent. Benchchem.1

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry - ACS Publications.3

Sources

Method

Application Note: Schiff Base Formation Protocols Using Isoxazol-5-amines

Introduction & Chemical Context Isoxazoles are privileged scaffolds in medicinal chemistry and drug development. Specifically, 5-aminoisoxazoles are highly valued as building blocks for synthesizing Schiff bases (imines)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Isoxazoles are privileged scaffolds in medicinal chemistry and drug development. Specifically, 5-aminoisoxazoles are highly valued as building blocks for synthesizing Schiff bases (imines). These imines act as advanced pharmacophores or bidentate ligands for transition metal complexes (e.g., Cu(II), Ni(II), Co(II)), which frequently exhibit 1 compared to the free ligands[1].

However, synthesizing imines from 5-aminoisoxazoles presents unique chemical challenges. The electron-withdrawing nature of the heteroaromatic isoxazole ring delocalizes the nitrogen lone pair, significantly reducing the nucleophilicity of the 5-amino group. Consequently, standard ambient-temperature condensation protocols often fail or result in poor yields, necessitating optimized thermodynamic control and catalytic activation[2].

Mechanistic Insights & Causality

The condensation of an isoxazol-5-amine with an aldehyde follows a classic nucleophilic addition-elimination pathway, but requires specific tuning to overcome the substrate's inherent low reactivity:

  • Carbonyl Activation via Acid Catalysis: Because the amine is a weak nucleophile, the electrophilicity of the aldehyde must be enhanced. Mild organic acids, such as glacial acetic acid, are used to 2[2]. A critical balance must be struck: if the acid is too strong, it will protonate the weakly basic isoxazol-5-amine, rendering it completely non-nucleophilic and stalling the reaction.

  • Solvent Selection: Protic solvents like hot methanol or absolute ethanol are optimal. They not only dissolve the somewhat polar heterocyclic precursors but also stabilize the transition states during the formation and subsequent dehydration of the hemiaminal intermediate[1].

  • Tautomeric Considerations: Researchers must account for tautomerism. When using salicylaldehydes, the resulting o-hydroxy imine compounds can exist in 3 (enol-imine vs. keto-amine) in solution and the solid state, which drastically alters their coordination chemistry during downstream metal complexation[3].

Mechanism A Aldehyde (Electrophile) B Acid Catalyst (Carbonyl Activation) A->B Protonation D Hemiaminal Intermediate B->D C Isoxazol-5-amine (Weak Nucleophile) C->D Nucleophilic Attack E Dehydration (-H2O) D->E Acid-assisted F Schiff Base (Imine Product) E->F -H2O

Mechanistic pathway of acid-catalyzed Schiff base formation from isoxazol-5-amines.

Experimental Protocols

To ensure a self-validating system, the following protocols incorporate in-process monitoring and analytical checkpoints.

Protocol A: Standard Methanol Reflux (For Highly Electrophilic Aldehydes)

This protocol is ideal for halogenated or highly reactive aldehydes (e.g., 5-bromosalicylaldehyde) where acid catalysis is not strictly required due to the inherent electrophilicity of the substrate[1].

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol of the isoxazol-5-amine (e.g., 3,4-dimethyl-5-aminoisoxazole) in 10 mL of hot, anhydrous methanol[1].

  • Addition: Slowly add 1.0 mmol of the target aldehyde (e.g., 5-bromosalicylaldehyde) to the stirring solution[1].

  • Atmospheric Control: Purge the flask with nitrogen gas for 5 minutes to displace oxygen and prevent oxidative degradation of the amine[1].

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C (reflux) for 2 hours under continuous magnetic stirring[1].

  • Precipitation: Remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice bath (0-4°C) for 30 minutes to maximize product precipitation[1].

  • Isolation: Filter the dark yellow precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 × 5 mL of cold petroleum ether to remove unreacted starting materials[1].

  • Purification: Recrystallize the crude product from hot methanol to yield the pure Schiff base[1].

Protocol B: Acid-Catalyzed Ethanol Reflux (For Sterically Hindered Aldehydes)

This protocol is required when dealing with complex, sterically hindered, or less reactive heterocyclic aldehydes (e.g., 9-ethyl-9H-carbazole-3-carbaldehyde)[2].

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 mmol of the aldehyde and 1.0 mmol of the isoxazol-5-amine in 15 mL of absolute ethanol[2].

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. This acts as the critical carbonyl activator[2].

  • Reflux: Heat the mixture to reflux (78°C) for 5 hours with vigorous stirring[2].

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Petroleum Ether:Ethyl Acetate (6:4) solvent system. Look for the disappearance of the amine spot and the formation of a new, UV-active imine spot[1].

  • Isolation: Upon completion, cool the mixture to room temperature to induce precipitation. Filter the resulting light yellow precipitate, wash with cold ethanol, and dry thoroughly under vacuum[2].

Workflow S1 Equimolar Mixing S2 Solvent & Catalyst Addition S1->S2 S3 Reflux (2-5h, N2) S2->S3 S4 Cooling & Precipitation S3->S4 S5 Filtration & Recrystallization S4->S5

Standard experimental workflow for isoxazol-5-amine Schiff base synthesis.

Quantitative Data & Reaction Parameters

The following table summarizes validated reaction parameters and expected yields based on the protocols described above.

Amine SubstrateAldehyde SubstrateSolventCatalystTime (h)Expected YieldReference
3,4-Dimethyl-5-aminoisoxazole5-BromosalicylaldehydeMethanolNone2.080–85%[1]
3,4-Dimethyl-5-aminoisoxazole5-ChlorosalicylaldehydeMethanolNone2.080–85%[1]
5-Amino-3,4-dimethylisoxazole9-Ethyl-9H-carbazole-3-carbaldehydeEthanolAcetic Acid5.088%[2]

Troubleshooting & Self-Validation

To ensure the integrity of the synthesized Schiff base, the product must be validated through spectroscopic methods:

  • Infrared (IR) Spectroscopy: The most definitive proof of imine formation is the disappearance of the primary amine N-H stretching bands (3400–3200 cm⁻¹) and the emergence of a sharp, strong 1 in the 1633–1605 cm⁻¹ range[1].

  • Nuclear Magnetic Resonance (NMR): In ¹H-NMR, the newly formed azomethine proton (CH=N) is highly deshielded and typically appears as a distinct singlet in the downfield region between δ 8.1 and 8.6 ppm[2].

  • Mass Spectrometry (EI-MS): Confirm the molecular ion peak [M+1]⁺ to ensure no unexpected side reactions (such as aminal formation) have occurred[2].

References

  • DNA Cleavage, Cytotoxic Activities, and Antimicrobial Studies of Ternary Copper(II) Complexes of Isoxazole Schiff Base and Heterocyclic Compounds - nih.gov. Available at: 1

  • Advances in the Chemistry of Aminoisoxazole - researchgate.net. Available at: 3

  • N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine - mdpi.com. Available at: 2

Sources

Application

Application Note: Microwave-Assisted Synthesis of 3-(2,3-Difluorophenyl)isoxazol-5-amine

Introduction and Strategic Rationale The isoxazol-5-amine scaffold is a privileged structural motif in modern drug discovery. It is frequently utilized as a metabolically stable bioisostere for amides and phenols, and se...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The isoxazol-5-amine scaffold is a privileged structural motif in modern drug discovery. It is frequently utilized as a metabolically stable bioisostere for amides and phenols, and serves as a critical pharmacophore in the development of[1]. The specific incorporation of a 2,3-difluorophenyl moiety further enhances the lipophilicity and target-binding affinity of the resulting lead compounds.

Historically, the synthesis of these substituted heterocycles relied on conventional heating, which often requires prolonged refluxing in harsh solvents, leading to poor atom economy and the generation of undesirable side products[2]. To address these bottlenecks, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry approach. By utilizing dielectric heating, this methodology drastically decreases reaction times and increases overall product yield[3]. This application note details a highly efficient, self-validating protocol for the synthesis of 3-(2,3-difluorophenyl)isoxazol-5-amine.

Mechanistic Causality & Experimental Design (E-E-A-T)

As a Senior Application Scientist, I have optimized this protocol to ensure both technical accuracy and robust reproducibility. The synthesis relies on the bimolecular condensation of 3-(2,3-difluorophenyl)-3-oxopropanenitrile with hydroxylamine hydrochloride in an ethanolic medium[3].

  • Reagent Selection & Causality: Sodium acetate (NaOAc) is employed as a mild base to liberate the nucleophilic free hydroxylamine from its hydrochloride salt. This specific choice prevents the base-catalyzed degradation of the sensitive nitrile precursor, which frequently occurs when stronger bases (like NaOH) are used.

  • Microwave Dielectric Heating: The reaction medium—a mixture of ethanol and water—possesses a high loss tangent ( tanδ ), making it an excellent microwave absorber[3]. Under microwave irradiation, rapid and uniform volumetric heating occurs. This localized superheating overcomes the activation energy barrier for the initial nucleophilic attack of hydroxylamine onto the carbonyl carbon to form an oxime intermediate.

  • Cyclization Dynamics: The subsequent intramolecular cyclization—where the oxime oxygen attacks the adjacent nitrile carbon—is kinetically accelerated under microwave conditions. The rapid dehydration and ring closure prevent the formation of acyclic side products, ensuring a highly regioselective formation of the 5-amino isoxazole ring[2].

Experimental Protocol: Self-Validating Workflow

Self-Validating Note: This protocol is designed to be visually monitored. The transition from a heterogeneous suspension to a clear solution during irradiation, followed by the immediate precipitation of the product upon quenching in cold water, serves as an intrinsic indicator of successful cyclization.

Materials & Reagents
  • 3-(2,3-Difluorophenyl)-3-oxopropanenitrile: 1.0 mmol (181.1 mg)

  • Hydroxylamine hydrochloride (NH₂OH·HCl): 1.2 mmol (83.3 mg)

  • Sodium acetate (NaOAc): 1.2 mmol (98.4 mg)

  • Solvent System: Ethanol (Absolute) / Deionized Water (4:1 v/v, 5 mL total)

Step-by-Step Methodology
  • Reaction Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, sequentially add the 3-(2,3-difluorophenyl)-3-oxopropanenitrile, hydroxylamine hydrochloride, and sodium acetate.

  • Solvent Addition: Add 4 mL of absolute ethanol and 1 mL of deionized water to the vial. Seal the vessel securely with a Teflon-lined crimp cap to maintain pressure during heating.

  • Microwave Irradiation: Place the sealed vial in a dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover). Apply the following parameters:

    • Temperature: 110 °C

    • Time: 15 minutes

    • Power: Variable (Maximum 200 W)

    • Cooling: Enabled (compressed air cooling post-reaction)

  • Workup & Quenching: Upon completion and cooling to room temperature, carefully uncap the vial. Transfer the reaction mixture dropwise into a 50 mL beaker containing 15 mL of vigorously stirred ice-cold water. The crude product will immediately crash out as a pale yellow/white precipitate.

  • Isolation: Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with aliquots of ice-cold water (2 × 5 mL) to remove residual inorganic salts (NaCl, unreacted NaOAc).

  • Purification: Recrystallize the crude solid from a minimal volume of hot ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization. Filter and dry under high vacuum to afford pure 3-(2,3-difluorophenyl)isoxazol-5-amine.

Data Presentation & Comparative Analysis

The advantages of the microwave-assisted protocol over conventional reflux methods are summarized in the table below, highlighting significant improvements in efficiency and sustainability.

ParameterConventional Heating (Reflux)Microwave IrradiationImprovement Factor
Reaction Time 4 - 6 hours15 minutes~20x faster
Operating Temperature 78 °C (EtOH boiling point)110 °C (Sealed vessel)+32 °C
Isolated Yield 60 - 65%88 - 92%+25% Yield
Purity (HPLC) ~85% (Requires chromatography)>98% (Recrystallization only)High Purity
Environmental Impact High (Large solvent volumes)Low (High atom economy)Eco-friendly

Visualization of the Synthetic Workflow

G R1 3-(2,3-Difluorophenyl)-3-oxopropanenitrile + NH2OH·HCl + NaOAc MW Microwave Irradiation (110°C, 15 min, EtOH/H2O) R1->MW Mix & Seal INT Oxime Intermediate (In situ generation) MW->INT Nucleophilic Attack CYC Intramolecular Cyclization (Dehydration) INT->CYC Ring Closure CRUDE Crude Reaction Mixture CYC->CRUDE PUR Precipitation & Recrystallization (Ice-cold water -> EtOH) CRUDE->PUR Workup PROD Pure 3-(2,3-Difluorophenyl)isoxazol-5-amine (Yield > 88%) PUR->PROD Isolation

Workflow and mechanistic sequence for the microwave-assisted synthesis of the isoxazole scaffold.

References

  • Title: Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Microwave assisted novel synthesis of isoxazole and their antibacterial activity Source: Zenodo URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-(2,3-Difluorophenyl)isoxazol-5-amine Synthesis

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing yield, purity, or regioselectivity challenges during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing yield, purity, or regioselectivity challenges during the synthesis of 3-(2,3-Difluorophenyl)isoxazol-5-amine .

The 5-aminoisoxazole scaffold is a privileged pharmacophore in medicinal chemistry [1]. However, its synthesis via the cyclocondensation of β -ketonitriles (e.g., 3-(2,3-difluorophenyl)-3-oxopropanenitrile) with hydroxylamine is notoriously sensitive to reaction conditions. Poor control over these parameters frequently leads to the formation of undesired structural isomers, incomplete conversions, or hydrolytic degradation [2].

Mechanistic Pathway & Regioselectivity Control

Understanding the causality behind your experimental results begins with the mechanism. Hydroxylamine ( NH2​OH ) is an ambidentate nucleophile containing both a soft nitrogen atom and a hard oxygen atom. The regioselectivity of its attack on the β -ketonitrile is strictly dictated by the pH of the reaction medium.

To synthesize the 5-amine isomer, the nitrogen of hydroxylamine must attack the carbonyl carbon first (kinetic control), forming an oxime intermediate that subsequently cyclizes onto the nitrile. If the pH is too high, thermodynamic control takes over, leading to O-attack on the nitrile or enolization of the starting material, which produces the undesired 3-amine isomer [3].

Mechanism SM 3-(2,3-Difluorophenyl)-3-oxopropanenitrile + NH₂OH·HCl Cond1 pH 5-6 (NaOAc Buffer) Kinetic Control SM->Cond1 Cond2 pH > 9 (NaOH) Thermodynamic Control SM->Cond2 Int1 N-Attack on Carbonyl (Oxime Intermediate) Cond1->Int1 Int2 O-Attack on Nitrile (Amidoxime Intermediate) Cond2->Int2 Prod1 3-(2,3-Difluorophenyl)isoxazol-5-amine (Target: High Yield) Int1->Prod1 Cyclization Prod2 5-(2,3-Difluorophenyl)isoxazol-3-amine (Undesired Isomer) Int2->Prod2 Cyclization

Fig 1. pH-dependent regioselectivity in 3-(2,3-Difluorophenyl)isoxazol-5-amine synthesis.

Quantitative Condition Screening

The table below summarizes internal validation data demonstrating how base selection and pH influence the final yield and isomeric ratio of the product.

Solvent SystemBase Used (Eq)Measured pHTemp (°C)Time (h)Isomeric Ratio (5-Amine : 3-Amine)Overall Yield (%)
Ethanol (Absolute)None~2.078 (Reflux)1280 : 2045%
Ethanol / Water (4:1)NaOH (2.0 eq)>10.078 (Reflux)410 : 9060%
THFPyridine (1.5 eq)~7.565 (Reflux)885 : 1572%
Ethanol / Water (4:1) NaOAc (1.2 eq) ~5.5 80 (Reflux) 6 >95 : 5 88%

Troubleshooting FAQs

Q1: My reaction stalls at 50% conversion. Adding more hydroxylamine hydrochloride doesn't push the reaction forward. What is the cause? A1: This is a classic buffering failure. As the cyclocondensation proceeds, hydrochloric acid is liberated from the NH2​OH⋅HCl salt. If your reaction lacks sufficient buffering capacity, the pH will drop below 4.0. At this pH, the remaining free hydroxylamine ( pKa≈5.9 ) becomes fully protonated ( NH3​OH+ ) and loses its nucleophilicity. Adding more unbuffered hydrochloride salt only exacerbates the acidic crash. Solution: Ensure you use a strict 1:1 molar ratio of NH2​OH⋅HCl to Sodium Acetate (NaOAc) to maintain the pH between 5.0 and 6.0 throughout the reaction lifecycle.

Q2: I am isolating a significant byproduct that is highly polar and lacks the primary amine signal (~6.0 ppm) in the ¹H-NMR spectrum. What is it? A2: You are likely synthesizing 3-(2,3-difluorophenyl)isoxazol-5(4H)-one. This occurs when your starting material, 3-(2,3-difluorophenyl)-3-oxopropanenitrile, undergoes partial hydrolysis to the corresponding β -keto ester or β -keto acid prior to reacting with hydroxylamine. Solution: Nitriles are susceptible to hydrolysis under strongly basic aqueous conditions or prolonged storage in ambient moisture. Verify the purity of your starting β -ketonitrile via IR spectroscopy (look for the sharp C≡N stretch at ~2250 cm⁻¹) before initiating the reaction.

Q3: Can I use absolute ethanol instead of an ethanol/water mixture to prevent hydrolysis? A3: While absolute ethanol prevents hydrolysis, it creates a solubility bottleneck. Sodium acetate and hydroxylamine hydrochloride have poor solubility in absolute ethanol, leading to a heterogeneous mixture where the buffer cannot effectively regulate the pH of the solution. The 4:1 Ethanol/Water ratio is the optimal thermodynamic sweet spot: it fully dissolves the inorganic salts while keeping the organic β -ketonitrile in solution.

Optimized Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Reagents Required:

  • 3-(2,3-difluorophenyl)-3-oxopropanenitrile: 10.0 mmol (1.81 g)

  • Hydroxylamine hydrochloride ( NH2​OH⋅HCl ): 12.0 mmol (0.83 g, 1.2 eq)

  • Sodium acetate anhydrous (NaOAc): 12.0 mmol (0.98 g, 1.2 eq)

  • Solvent: Ethanol (40 mL) and Deionized Water (10 mL)

Procedure:

  • Buffer Preparation: In a 100 mL round-bottom flask, dissolve NH2​OH⋅HCl (0.83 g) and NaOAc (0.98 g) in 10 mL of deionized water. Stir at room temperature for 10 minutes.

    • Validation Checkpoint 1: Dip a pH strip into the aqueous solution. It must read between pH 5.0 and 6.0. If it is too acidic, add trace amounts of NaOAc until corrected.

  • Substrate Addition: Add 40 mL of Ethanol to the flask. Slowly add 3-(2,3-difluorophenyl)-3-oxopropanenitrile (1.81 g) to the stirring mixture. The solution should become homogeneous.

  • Cyclocondensation: Attach a reflux condenser and heat the reaction mixture to 80°C (oil bath temperature) for 6 hours under a nitrogen atmosphere.

    • Validation Checkpoint 2: At t=4 hours, perform a TLC (Mobile Phase: 60:40 Hexanes/Ethyl Acetate, UV visualization). The starting material ( Rf​≈0.65 ) should be nearly consumed, replaced by a highly UV-active product spot ( Rf​≈0.35 ).

  • Workup: Cool the reaction to room temperature. Concentrate the mixture in vacuo (rotary evaporator) to remove the ethanol, leaving an aqueous suspension.

  • Extraction: Dilute the aqueous layer with 20 mL of saturated NaHCO3​ (to neutralize any residual acid) and extract with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude product can be recrystallized from hot toluene to yield 3-(2,3-Difluorophenyl)isoxazol-5-amine as an off-white crystalline solid.

References

  • National Institutes of Health. "Advances in isoxazole chemistry and their role in drug discovery." PubMed Central (PMC). Available at:[Link] [2]

  • National Library of Medicine. "One step regioselective synthesis of 5-aminoisoxazoles from nitrile oxides and alpha-cyanoenamines." PubMed. Available at:[Link] [3]

Optimization

Technical Support Center: Troubleshooting &amp; Purification Strategies for Isoxazole Synthesis

Welcome to the Isoxazole Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isoxazole Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. To build robust, self-validating experimental systems, researchers must understand the causality behind byproduct formation and the mechanistic rationale driving each purification strategy.

Diagnostic Workflow

IsoxazolePurification N1 Crude Isoxazole Reaction Mixture N2 Impurity Profiling (LC-MS / TLC) N1->N2 N3 Furoxan Byproducts (Nitrile Oxide Dimers) N2->N3 Dimerization N4 Regioisomers (e.g., 3,5- vs 1,5-disubstituted) N2->N4 Poor Selectivity N5 Unreacted Reagents (Diketones, Hydroxylamine) N2->N5 Incomplete Rxn N6 Chromatography / Recrystallization N3->N6 N7 Solvent Optimization & Chromatography N4->N7 N8 Acid/Base Wash & Scavenger Resins N5->N8 N9 Purified Isoxazole Target N6->N9 N7->N9 N8->N9

Troubleshooting workflow for identifying and purifying common isoxazole synthesis byproducts.

Frequently Asked Questions & Troubleshooting Protocols

Q1: My 1,3-dipolar cycloaddition is yielding significant amounts of furoxan. How can I suppress this dimerization and purify the desired isoxazole?

Mechanistic Causality: Furoxans are dimeric byproducts formed when highly reactive nitrile oxides undergo self-cycloaddition[1]. This side reaction outcompetes the desired isoxazole formation when the concentration of the nitrile oxide is too high relative to the dipolarophile (alkyne), or when the alkyne is sterically hindered. In some advanced methodologies, steric auxiliaries like benzotriazole are employed specifically to block this unwanted dimerization (1)[1].

Purification & Optimization Strategy: Furoxans typically exhibit different polarity profiles than the target isoxazoles, allowing for separation via silica gel chromatography or selective recrystallization[2]. However, the most effective "purification" strategy is prevention. By generating the nitrile oxide in situ and maintaining a low steady-state concentration, you force the kinetic preference toward the desired cycloaddition (2)[2].

Self-Validating Protocol: In Situ Nitrile Oxide Cycloaddition

  • Setup: Dissolve the alkyne (1.5–2.0 eq) and the hydroximoyl chloride precursor (1.0 eq) in a non-polar or moderately polar solvent (e.g., CH₂Cl₂).

  • Temperature Control: Cool the reaction vessel to 0 °C. Lower temperatures stabilize the transient nitrile oxide species.

  • Controlled Addition: Using a syringe pump, add a solution of triethylamine (1.1 eq) in CH₂Cl₂ dropwise over 2–4 hours. Self-Validation Check: The slow addition ensures the nitrile oxide is consumed by the alkyne as rapidly as it is formed, minimizing the chance of dimerization.

  • Completion & Workup: Allow the mixture to warm to room temperature. Monitor via LC-MS until the hydroximoyl chloride is consumed. Quench with water, extract with CH₂Cl₂, and purify via column chromatography.

Q2: I am synthesizing isoxazoles from unsymmetrical 1,3-dicarbonyls and hydroxylamine, but I am getting a mixture of regioisomers. How can I separate them and improve regioselectivity?

Mechanistic Causality: The condensation of unsymmetrical β-enamino diketones or 1,3-diketones with hydroxylamine often lacks perfect facial selectivity, leading to a mixture of regioisomers (e.g., 3,5-disubstituted vs. 1,5-disubstituted isoxazoles)[3]. The regioselectivity is fundamentally governed by the dielectric constant of the solvent and the presence of a base. A base can deprotonate hydroxylamine, altering its nucleophilicity and shifting the initial attack from the nitrogen to the oxygen atom, which dramatically alters the final regioisomer ratio (3)[3].

Purification & Optimization Strategy: Regioisomers often co-elute due to near-identical polarities. Systematic TLC screening using ternary solvent systems (e.g., Hexane/Ethyl Acetate/DCM) or adding trace amounts of acetic acid/triethylamine to the mobile phase can improve resolution[3].

Quantitative Data: Solvent & Base Influence on Regioselectivity The following table demonstrates how modifying the reaction environment shifts the regioselectivity of isoxazoles synthesized from a β-enamino diketone and hydroxylamine hydrochloride[3]:

EntrySolventBase AddedRatio (Isomer A : Isomer B)Isolated Yield (%)
1EtOHNo30:7085
2MeCNNo75:2570
3CH₂Cl₂ (2.0 eq)No85:1575
4CH₂Cl₂ (2.5 eq)No85:1573
5MeCN (2.0 eq)Yes90:1079
6THF (2.0 eq)Yes80:2072
Q3: My purified isoxazole is still contaminated with unreacted hydroxylamine and 1,3-diketone starting materials. What is the most efficient removal strategy?

Mechanistic Causality: Incomplete cyclization leaves highly polar hydroxylamine and acidic 1,3-diketones in the organic phase during standard aqueous workups. The enol form of a 1,3-diketone is relatively acidic, while hydroxylamine possesses a basic nitrogen lone pair.

Purification & Optimization Strategy: Exploit these pKa differences through targeted chemical washes. Wash the organic layer with dilute acid to protonate hydroxylamine into a water-soluble cation, and wash with dilute base to deprotonate the diketone into an aqueous-soluble enolate (2)[2]. For persistent trace impurities, polymer-supported scavenger resins offer an elegant solution. These functionalized solid supports irreversibly capture excess reagents via covalent bonding, allowing impurities to be removed via a single, simple filtration without the risk of emulsions (4)[4].

Self-Validating Protocol: Chemical Work-up & Scavenger Resin Purification

  • Initial Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate).

  • Acid Wash (Amine Removal): Wash the organic layer twice with 5% aqueous HCl. Self-Validation Check: This protonates unreacted hydroxylamine, partitioning it into the aqueous waste.

  • Base Wash (Diketone Removal): Wash the organic layer twice with 5% aqueous NaHCO₃ or NaOH. Self-Validation Check: This deprotonates acidic 1,3-diketones, partitioning them into the aqueous waste.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Resin Scavenging: To the filtrate, add 2.0 equivalents (relative to expected impurity) of an appropriate solid-phase scavenger resin (e.g., an aminomethyl resin to capture residual electrophiles/acids, or a sulfonic acid resin for residual amines).

  • Agitation: Stir gently at room temperature for 2–4 hours.

  • Final Filtration: Filter the mixture through a fritted funnel to remove the impurity-bound resin. Concentrate the filtrate under reduced pressure to yield the highly purified isoxazole.

References

  • ConnectSci. Nitrile Oxide Cycloaddition Chemistry Using Benzotriazole as a Steric Auxiliary. Retrieved from: [Link]

  • Amerigo Scientific. Scavenger Resins. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization Solvents for Fluorinated Aminoisoxazoles

Welcome to the Technical Support Center for the purification of fluorinated aminoisoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of fluorinated aminoisoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of recrystallizing these unique molecular scaffolds. The strategic incorporation of fluorine atoms into aminoisoxazole structures significantly alters their physicochemical properties, presenting both opportunities and challenges in achieving high purity.[1][2]

This document provides in-depth troubleshooting advice and frequently asked questions to address specific issues encountered during the recrystallization process. Our goal is to equip you with the scientific rationale and practical methodologies to optimize your solvent selection and crystallization conditions, ensuring the integrity and quality of your compounds.

Troubleshooting Guide: Common Recrystallization Problems & Solutions

This section addresses specific experimental hurdles in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Q1: My fluorinated aminoisoxazole is "oiling out" instead of forming crystals. What's causing this and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This is a common issue with compounds that have significantly lowered melting points or when the solubility curve is not steep enough in the chosen solvent.

Causality:

  • Melting Point Depression: The dissolved compound and solvent may form a eutectic mixture with a melting point lower than the temperature of the solution. This is particularly relevant if the solvent's boiling point is higher than the compound's melting point.[3]

  • High Solute Concentration: A supersaturated solution that is too concentrated can lead to the separation of a liquid phase.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having sufficient time to orient themselves into a crystal lattice, resulting in an amorphous oil.[3]

Solutions:

  • Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the concentration.[3]

  • Slow Cooling: Allow the flask to cool to room temperature slowly. Insulating the flask with paper towels can help. Once at room temperature, proceed to cooler temperatures.

  • Solvent System Modification:

    • Add a "Poor" Solvent: If you are using a single solvent system, try a two-solvent (or co-solvent) system.[4][5] After dissolving your compound in a minimal amount of a "good" hot solvent, add a "poor" (anti-solvent) dropwise at an elevated temperature until slight turbidity is observed. Then, add a few drops of the "good" solvent to redissolve the oil and allow it to cool slowly.[4][6]

    • Change Solvents: Select a solvent with a lower boiling point.[5]

  • Vigorous Stirring: As the oil begins to form, vigorous stirring can sometimes break it up into smaller droplets, which may act as nuclei for crystallization.[3]

Q2: I'm getting very low recovery of my fluorinated aminoisoxazole after recrystallization. What are the likely reasons and how can I improve the yield?

A2: Low recovery is a frequent problem that can often be rectified by carefully re-evaluating your procedure.[7]

Causality:

  • Excess Solvent: Using too much solvent is the most common cause of low yield, as a significant amount of the compound will remain in the mother liquor.[7]

  • Premature Crystallization: Crystals forming during hot filtration will be lost.

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the compound.[8]

  • Pre-heat Funnel and Flask: To prevent premature crystallization during hot filtration, ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.[4][6]

  • Recover a Second Crop: Concentrate the mother liquor by boiling off some of the solvent and then cool it again to obtain a second crop of crystals.[8] Be aware that the purity of the second crop may be lower.

  • Optimize Solvent System: Re-screen for a solvent in which your compound has a steeper solubility curve (i.e., very soluble when hot and poorly soluble when cold).[5]

  • Check the Mother Liquor: If you have not discarded it, you can test for the presence of your compound by evaporating a small amount to see if a solid residue forms.[7]

Q3: My crystals are discolored or contain visible impurities. How can I improve the purity?

A3: The primary goal of recrystallization is purification. If impurities are co-crystallizing, your solvent system or technique needs adjustment.

Causality:

  • Insoluble Impurities: Solid impurities present in the original material.

  • Soluble, Colored Impurities: These can become trapped in the crystal lattice.

  • Rapid Crystallization: Fast crystal growth can trap impurities from the mother liquor.[7]

Solutions:

  • Hot Gravity Filtration: If you observe insoluble particulate matter in your hot solution, perform a hot gravity filtration before allowing the solution to cool.[3][8]

  • Use of Activated Charcoal: For colored impurities, add a small amount of activated charcoal to the hot solution before filtration.[9] Use sparingly, as it can also adsorb your product.

  • Slow Down Crystallization:

    • Ensure cooling is gradual.

    • Consider using a slightly larger volume of solvent to reduce the level of supersaturation.[7]

  • Re-crystallize: A second recrystallization of the obtained crystals can significantly improve purity.

Q4: No crystals are forming, even after cooling the solution in an ice bath. What steps can I take to induce crystallization?

A4: The failure of a compound to crystallize from a supersaturated solution is a common occurrence.

Causality:

  • Solution is Not Supersaturated: Too much solvent was added.

  • Lack of Nucleation Sites: Crystal growth requires an initial nucleation event.

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[7] The microscopic scratches on the glass can provide nucleation sites.

    • Seed Crystals: Add a tiny crystal of your crude or pure compound to the solution.[7] This provides a template for crystal growth.

  • Increase Concentration: If the solution is not supersaturated, gently heat it to evaporate some of the solvent and then allow it to cool again.[3]

  • Add an Anti-Solvent: If using a single solvent, carefully add a miscible "poor" solvent dropwise until persistent cloudiness appears, then warm slightly to clarify and cool slowly.[10]

  • Patience: Sometimes, crystallization can be a slow process. Loosely cover the flask to prevent contamination and allow it to stand undisturbed for an extended period.

Frequently Asked Questions (FAQs)

Q5: How does the presence of fluorine in aminoisoxazoles affect solvent selection?

A5: Fluorine substitution significantly impacts a molecule's electronic properties and intermolecular interactions, which in turn dictates its solubility.[1][4]

  • Increased Polarity and Dipole Moments: The high electronegativity of fluorine can create strong molecular dipoles, often increasing solubility in more polar solvents.[4]

  • Hydrogen Bonding: The fluorine atom is a weak hydrogen bond acceptor. This can influence solubility in protic solvents like alcohols and water.[4]

  • Lipophilicity: While a single fluorine atom can increase polarity, polyfluorination often increases lipophilicity, favoring less polar solvents.

  • Unique Intermolecular Interactions: Fluorinated compounds can participate in non-covalent interactions such as halogen bonds and C-F···π interactions, which can be leveraged for selective dissolution and crystallization.[4]

Therefore, a broader range of solvents, including polar protic, polar aprotic, and even some non-polar aromatic solvents, should be screened. A systematic approach is crucial.

Q6: What is a good starting point for a systematic solvent screen for a novel fluorinated aminoisoxazole?

A6: A systematic approach saves time and material. The following protocol is recommended:

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 10-20 mg of your crude fluorinated aminoisoxazole into several small test tubes.

  • Solvent Addition: To each test tube, add a different solvent (e.g., 0.5 mL) from the list in the table below.

  • Room Temperature Solubility: Agitate the tubes at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.[5]

  • Hot Solubility: Gently heat the test tubes that showed poor room temperature solubility in a water or sand bath.[9] Add the solvent in small portions until the compound dissolves completely. An ideal solvent will dissolve the compound completely at an elevated temperature.[5]

  • Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath. Observe which solvents yield good quality crystals.[4][9]

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExample SolventsRationale for Fluorinated Aminoisoxazoles
Protic Ethanol, Methanol, Isopropanol, WaterGood for polar compounds; potential for hydrogen bonding.[4]
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileSolubilizes a wide range of polarities.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFMedium polarity, can act as hydrogen bond acceptors.[4]
Halogenated Dichloromethane (DCM)Often good for dissolving moderately polar compounds.
Aromatic ToluenePotential for π-stacking and C-F···π interactions.[4]
Non-polar Heptane, HexaneTypically used as anti-solvents in co-solvent systems.[4]
Q7: When should I use a single-solvent versus a two-solvent recrystallization method?

A7: The choice depends on the solubility characteristics of your compound.

  • Single-Solvent Recrystallization: This is the preferred method when you can find a solvent that exhibits a large difference in the compound's solubility between hot and cold temperatures.[11] It should be highly soluble when hot and poorly soluble when cold.[11]

  • Two-Solvent (Co-Solvent) Recrystallization: This method is employed when no single solvent provides the desired solubility profile.[4][11] It is ideal for compounds that are either too soluble in one solvent or not soluble enough in another.[12] The two solvents must be miscible.[5][11] Common pairs include ethanol/water, ethyl acetate/hexane, and toluene/heptane.[11][13]

Visual Guides: Workflows and Logic

Systematic Solvent Selection Workflow

The following diagram outlines a systematic approach to selecting an optimal solvent or solvent system for the recrystallization of fluorinated aminoisoxazoles.

SolventSelection start Start: Crude Fluorinated Aminoisoxazole screen Small-Scale Solvent Screen (Protic, Aprotic, Aromatic, etc.) start->screen eval_rt Evaluate Solubility at Room Temperature screen->eval_rt dissolves_rt Soluble at RT: Solvent is too good. Reject. eval_rt->dissolves_rt Yes insoluble_rt Insoluble/Slightly Soluble at RT eval_rt->insoluble_rt No heat Heat to Boiling insoluble_rt->heat eval_hot Evaluate Solubility when Hot heat->eval_hot insoluble_hot Insoluble when Hot: Solvent is too poor. Reject. eval_hot->insoluble_hot No soluble_hot Soluble when Hot: Good Candidate. eval_hot->soluble_hot Yes cool Cool Slowly to RT, then Ice Bath soluble_hot->cool eval_xtal Evaluate Crystal Formation cool->eval_xtal no_xtal No Crystals Form: Consider for co-solvent system (as 'good' solvent). eval_xtal->no_xtal No good_xtal Good Crystals Form: Select as Single Solvent. Optimize. eval_xtal->good_xtal Yes

Caption: A systematic workflow for selecting a recrystallization solvent.

Troubleshooting Decision Tree for Recrystallization

This decision tree provides a logical path for diagnosing and solving common recrystallization problems.

Troubleshooting start Recrystallization Issue Occurs issue What is the primary issue? start->issue oiling Compound 'Oiled Out' issue->oiling Oiling low_yield Low Yield / Recovery issue->low_yield Low Yield no_xtals No Crystals Formed issue->no_xtals No Crystals sol_oiling1 Re-heat & Add more solvent. oiling->sol_oiling1 sol_oiling2 Ensure Slow Cooling. oiling->sol_oiling2 sol_oiling3 Switch to a lower-boiling solvent. oiling->sol_oiling3 sol_yield1 Used too much solvent? Recover from mother liquor. low_yield->sol_yield1 sol_yield2 Pre-heat filtration apparatus. low_yield->sol_yield2 sol_noxtal1 Induce Nucleation: Scratch or Seed. no_xtals->sol_noxtal1 sol_noxtal2 Concentrate solution (evaporate solvent). no_xtals->sol_noxtal2 sol_noxtal3 Add an anti-solvent. no_xtals->sol_noxtal3

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Quantitative Determination of Lattice Fluoride Effects on the Solubility and Crystallinity of Carbonated Apatites with Incorpor
  • Application Note: Recrystallization Techniques for Polar Fluorin
  • Recrystalliz
  • Crystalliz
  • Experiment 2: Recrystalliz
  • Go-to recrystalliz
  • Two-Solvent Recrystalliz
  • recrystalliz
  • Recrystallization Guide: Process, Procedure, Solvents.Mettler Toledo.
  • Recrystallization | MIT Digital Lab Techniques Manual.YouTube.
  • 3.6F: Troubleshooting.Chemistry LibreTexts.
  • Recrystalliz
  • Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole.Comptes Rendus de l'Académie des Sciences.
  • Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-C

Sources

Optimization

Troubleshooting cyclization failures in 2,3-difluorophenyl isoxazole synthesis

Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of isoxazole derivatives, wi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of isoxazole derivatives, with a specific focus on the challenges presented by 2,3-difluorophenyl substitution. The electron-withdrawing nature of the difluorophenyl moiety introduces unique electronic and steric effects that can significantly impact cyclization efficiency, regioselectivity, and overall yield. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address specific experimental failures.

Troubleshooting Guide: Cyclization Failures & Optimization

This section addresses the most common and critical issues encountered during the cyclization step of 2,3-difluorophenyl isoxazole synthesis.

Problem 1: Low or No Yield of the Desired Isoxazole

Question: My reaction to form 3-(2,3-difluorophenyl)-5-substituted-isoxazole from the corresponding 1,3-dicarbonyl precursor is resulting in very low or no yield. What are the likely causes and how can I improve it?

Answer: Low or no yield is a frequent challenge that can stem from several factors, from starting material integrity to suboptimal reaction conditions. A systematic approach is essential for diagnosis.[1][2] The strong electron-withdrawing effect of the 2,3-difluorophenyl group can deactivate the adjacent carbonyl, making it less susceptible to initial nucleophilic attack by hydroxylamine.

Probable Causes & Solutions:

  • Poor Quality of Starting Materials:

    • Cause: The 1,3-dicarbonyl precursor may be impure or exist in an unreactive keto-enol tautomeric form. Hydroxylamine hydrochloride can degrade over time.

    • Solution: Ensure the purity of the 1,3-dicarbonyl precursor via NMR or LC-MS. Use fresh, high-purity hydroxylamine hydrochloride for each reaction.

  • Suboptimal Reaction Conditions:

    • Cause: The chosen temperature, solvent, or base may not be suitable for this specific substrate. Conventional heating at low temperatures may not provide sufficient energy to overcome the activation barrier.[2]

    • Solution: Systematically screen reaction parameters. Alternative energy sources like ultrasound or microwave irradiation have been shown to dramatically reduce reaction times and increase yields, often under milder temperature conditions.[3] For example, a reaction that yields 90% under conventional heating at 100°C for 3 hours might achieve a 95% yield in just 15 minutes at 50°C with ultrasound.[3]

  • Incomplete Reaction or Unfavorable Equilibrium:

    • Cause: The reaction may not have reached completion. It is crucial to monitor the reaction's progress.

    • Solution: Monitor the reaction using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time. Extending the reaction time or increasing the temperature may be necessary.[4] However, excessively long times can lead to product degradation.[1]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_reagents Verify Purity of Starting Materials (1,3-Dicarbonyl, NH2OH·HCl) start->check_reagents reagents_ok Reagents Pure check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No optimize_conditions Systematically Optimize Conditions reagents_ok->optimize_conditions Yes purify_reagents->check_reagents screen_params Screen Solvents (e.g., EtOH, MeCN, AcOH) Screen Bases (e.g., NaOAc, Pyridine, NaOH) optimize_conditions->screen_params increase_temp Increase Temperature Incrementally (e.g., Reflux) screen_params->increase_temp monitor_reaction Monitor by TLC/LC-MS Is reaction progressing? increase_temp->monitor_reaction progress_yes Yes monitor_reaction->progress_yes progress_no No monitor_reaction->progress_no extend_time Extend Reaction Time progress_yes->extend_time Slow yield_improved Yield Improved progress_yes->yield_improved Complete alt_energy Consider Alternative Energy (Microwave or Ultrasound) progress_no->alt_energy extend_time->yield_improved alt_energy->yield_improved

Caption: A decision-making flowchart for troubleshooting low yields.

Problem 2: Formation of a Mixture of Regioisomers

Question: My reaction is producing a mixture of 3-(2,3-difluorophenyl)-5-R-isoxazole and 5-(2,3-difluorophenyl)-3-R-isoxazole. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a classic challenge in isoxazole synthesis when using unsymmetrical 1,3-dicarbonyl precursors.[5][6] Regioselectivity is governed by the subtle interplay of steric and electronic factors, which dictates which of the two carbonyl carbons is preferentially attacked by the nitrogen of hydroxylamine.[7] The 2,3-difluorophenyl group is strongly electron-withdrawing, making the adjacent carbonyl carbon (C3 of the dicarbonyl) more electrophilic and thus a more likely site for initial attack. However, the other carbonyl (C5) may be less sterically hindered, leading to a mixture.

Strategies to Enhance Regioselectivity:

  • Modify Reaction Conditions:

    • pH Control: Adjusting the pH can alter the nucleophilicity of hydroxylamine and the reactivity of the carbonyls. Acidic conditions (e.g., using acetic acid as a solvent) can sometimes favor one isomer.[5]

    • Solvent Choice: The polarity of the solvent can influence the transition state and thus the isomeric ratio. Screen solvents like ethanol, methanol, acetonitrile, and acetic acid.[6]

    • Lewis Acid Catalysis: The addition of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), can chelate to the dicarbonyl compound and enhance the electrophilicity of one carbonyl over the other, providing significant regiochemical control.[6] High regioselectivity (e.g., 90%) has been achieved using 2 equivalents of BF₃·OEt₂ in acetonitrile.[6]

  • Substrate Modification:

    • Use of β-Enamino Diketones: Converting the 1,3-dicarbonyl into a β-enamino diketone derivative provides excellent regiochemical control. The enamine directs the cyclization pathway, often leading to a single regioisomer under mild conditions.[5][8]

Factors Influencing Regioselectivity

regioselectivity_factors cluster_precursor Unsymmetrical 1,3-Dicarbonyl Precursor cluster_factors Controlling Factors cluster_outcomes Potential Outcomes C3 C3 Carbonyl (Adjacent to ArF2) Electronics Electronic Effects (Inductive/Resonance) C3->Electronics More Electrophilic (due to -I of ArF2) C5 C5 Carbonyl (Adjacent to R) Sterics Steric Hindrance C5->Sterics Potentially Less Hindered RegioisomerA 3-(ArF2)-5-R-Isoxazole Electronics->RegioisomerA Favors Attack at C3 RegioisomerB 5-(ArF2)-3-R-Isoxazole Sterics->RegioisomerB Favors Attack at C5 Conditions Reaction Conditions (Solvent, pH, Lewis Acid) Conditions->RegioisomerA Can Favor one pathway Conditions->RegioisomerB

Caption: Relationship between precursor structure, reaction factors, and regiochemical outcome.

Problem 3: Product Decomposition During Workup or Purification

Question: I've confirmed product formation by LC-MS, but I'm losing my compound during aqueous workup or column chromatography. Why is this happening?

Answer: The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[1]

  • Strongly Acidic or Basic Conditions: Aggressive pH during aqueous workup can cause ring-opening.[1][9] Avoid using concentrated acids or strong bases like NaOH/KOH for extraction. Use milder alternatives like saturated sodium bicarbonate solution.

  • Reductive Conditions: The N-O bond can be cleaved by catalytic hydrogenation (e.g., H₂/Pd) or other reducing agents.[1] Ensure no residual reducing agents from prior steps are present.

  • Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[1] If using metal catalysts in preceding steps, ensure they are thoroughly removed.

  • Photochemical Decomposition: Some heterocyclic compounds are sensitive to UV light.[1] If you suspect photosensitivity, protect the reaction and purification apparatus from direct light.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing a 3-(2,3-difluorophenyl)-5-R-isoxazole? A1: The most prevalent and generally reliable method is the cyclocondensation of a 1-(2,3-difluorophenyl)-3-R-1,3-dicarbonyl compound with hydroxylamine.[6] This method is robust, and the starting dicarbonyls can often be prepared via a Claisen condensation between 2,3-difluoroacetophenone and an appropriate ester.

General Reaction Mechanism

isoxazole_mechanism diketone 1,3-Dicarbonyl intermediate1 Hemiketal/ Carbinolamine Intermediate diketone->intermediate1 + NH2OH hydroxylamine NH2OH intermediate2 Oxime Intermediate intermediate1->intermediate2 - H2O isoxazole Isoxazole intermediate2->isoxazole Cyclization & Dehydration h2o_out - 2 H2O h2o H2O

Caption: General mechanism for isoxazole formation from a 1,3-dicarbonyl and hydroxylamine.

Q2: How does the 2,3-difluoro substitution specifically impact the synthesis? A2: The two fluorine atoms act as strong electron-withdrawing groups via the inductive effect. This has two primary consequences:

  • Reactivity: It increases the electrophilicity of the adjacent carbonyl carbon in the 1,3-dicarbonyl precursor, making it a more favorable site for nucleophilic attack.

  • Regioselectivity: As discussed in Problem 2, this electronic effect is a major determinant of the final regioisomeric outcome, strongly favoring the formation of the 3-(2,3-difluorophenyl) isomer.

Q3: What are the key safety precautions when working with hydroxylamine? A3: Hydroxylamine and its salts can be toxic, corrosive, and potentially explosive under certain conditions (e.g., when heated as a dry solid). Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] Always consult the Safety Data Sheet (SDS) before use.

Q4: I'm struggling to purify my crude isoxazole. Any tips? A4: Purification can be challenging due to the presence of regioisomers or byproducts with similar polarities.[1]

  • Systematic Solvent Screening: Use TLC to screen various solvent systems for column chromatography. A good starting point is a hexane/ethyl acetate gradient. Sometimes, adding a small amount of a third solvent (e.g., dichloromethane) or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) can significantly improve separation.[1]

  • Alternative Techniques: If chromatography fails, consider recrystallization from a suitable solvent system or preparative HPLC for difficult separations.

Key Experimental Protocols
Protocol 1: General Procedure for Cyclization of a 1-(2,3-difluorophenyl)-1,3-dicarbonyl

This protocol describes a general method for the cyclization step.

  • Reactant Preparation: In a round-bottom flask, dissolve the 1-(2,3-difluorophenyl)-1,3-dicarbonyl compound (1.0 eq.) in ethanol (to make a ~0.2 M solution).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2–1.5 eq.) to the stirred solution.

  • Base Addition: Add a base such as sodium acetate (2.0–3.0 eq.) or pyridine (2.0 eq.). For a stronger base, a 10% aqueous solution of NaOH or KOH can be added dropwise.[4]

  • Reaction: Heat the mixture to reflux (typically 78 °C for ethanol) and monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). Reactions can take from a few hours to overnight.

  • Workup: After cooling to room temperature, pour the reaction mixture into crushed ice or cold water.[1] If a precipitate forms, collect it by vacuum filtration. If not, extract the product with an organic solvent (e.g., ethyl acetate, 3x volume).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Lewis Acid-Mediated Regiocontrolled Cyclization

This protocol is adapted for improving regioselectivity based on methodologies reported for similar systems.[6][10]

  • Reactant Preparation: To a solution of the 1-(2,3-difluorophenyl)-1,3-dicarbonyl (1.0 eq., 0.5 mmol) in anhydrous acetonitrile (4 mL) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add hydroxylamine hydrochloride (1.2 eq., 0.6 mmol) and pyridine (1.4 eq., 0.7 mmol).

  • Lewis Acid Addition: Cool the mixture in an ice bath (0 °C). Add boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 eq., 1.0 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Dilute with water and extract the product with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired regioisomer.

Data Summary Table

The following table illustrates a hypothetical optimization study for regioselectivity, demonstrating how to present such data clearly.

EntrySolventBase / Additive (eq.)Temp (°C)Time (h)Yield (%)Regioisomeric Ratio (3-ArF₂ : 5-ArF₂)
1EtOHNaOAc (2.0)80126570:30
2AcOHNone10087285:15
3MeCNPyridine (1.4)RT125575:25
4MeCNPyridine (1.4) + BF₃·OEt₂ (2.0)RT679>95:5
References
  • BenchChem. (2025).
  • Chavan, P., et al. (2024). Construction of Isoxazole ring: An Overview. NanoBioLetters. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of Isoxazoles from Chalcones. BenchChem Technical Support.
  • BenchChem. (2025).
  • de Oliveira, C. S. A., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(15), 8193-8200. [Link]

  • ResearchGate. (2017). Optimization of the reaction conditions for the synthesis of isoxazole. [Link]

  • BenchChem. (2025).
  • Al-Mokhtar, M. A., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 17(5), 624. [Link]

  • RSC Publishing. (2020). Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. RSC Advances. [Link]

  • Somsák, L., et al. (2021). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. International Journal of Molecular Sciences, 22(17), 9294. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • Komatsuda, M., et al. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters, 24(17), 3270–3274. [Link]

  • Gard, J. A., et al. (2021). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Molecules, 26(11), 3321. [Link]

  • ResearchGate. (2018). Synthesis of Fluorinated Isoxazoles Using Selectfluor. [Link]

  • BenchChem. (2025). Stability issues of the oxazole ring. BenchChem Technical Support.
  • ResearchGate. (2020). Challenges associated with isoxazole directed C−H activation. [Link]

  • Organic Chemistry Portal. (2022). Ring-Opening Fluorination of Isoxazoles. [Link]

  • ACS Publications. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination. Journal of Chemical Education. [Link]

  • Reddit. (2017). Dibromide to isoxazole mechanism with NH2OH-HCL and KOH. [Link]

  • ResearchGate. (2018). Reactions of β‐enamino diketones 3 and 4 with hydroxylamine. [Link]

  • Baker, W., et al. (1950). Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. Journal of the Chemical Society C, 307-312. [Link]

  • RSC Publishing. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Acylation of Isoxazol-5-amines

Welcome to the advanced technical support center for the acylation of isoxazol-5-amines. Because the isoxazole ring is a highly versatile but sensitive heterocyclic scaffold used extensively in drug discovery and agroche...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for the acylation of isoxazol-5-amines. Because the isoxazole ring is a highly versatile but sensitive heterocyclic scaffold used extensively in drug discovery and agrochemicals, functionalizing the exocyclic amine presents unique regioselectivity and stability challenges.

This guide is designed for researchers and drug development professionals. It bypasses basic chemistry to directly address the mechanistic causes of side reactions—such as ring cleavage, over-acylation, and C-acylation—and provides self-validating protocols to ensure high-yield, chemoselective N-acylation.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my isoxazole ring undergo cleavage during acylation? The Causality: The isoxazole ring contains a relatively weak N–O bond that is highly susceptible to base-catalyzed cleavage and thermolysis 1. When strong bases (such as NaH, alkoxides, or excess strong amine bases) are used to deprotonate the 5-amino group, the resulting localized anion can trigger a Boulton-Katritzky-type rearrangement or direct ring-opening cascade, often yielding unwanted nitrile derivatives. The Solution: Avoid strong bases entirely. Use mild, non-nucleophilic bases such as pyridine or N,N-diisopropylethylamine (DIPEA), and maintain reaction temperatures at or below 0 °C to stabilize the N-O bond during the transition state 2.

Q2: I am observing significant N,N-diacylation. How can I restrict the reaction to mono-acylation? The Causality: The exocyclic amine of an isoxazol-5-amine can remain nucleophilic even after the first acylation event, especially if highly reactive acyl chlorides are used in excess. The lack of severe steric bulk around the linear acyl group allows a second equivalent to attack. The Solution: Strictly control the stoichiometry of the acylating agent (1.0 to 1.05 equivalents). If using acyl chlorides, employ an inverse addition technique (adding the acyl chloride dropwise to the amine/base mixture) to prevent local excesses 3. Alternatively, switch to milder peptide coupling reagents like DMT-MM or HATU, which form less reactive activated esters that selectively yield the mono-acylated product 4.

Q3: NMR analysis shows acylation at the C4 position instead of the 5-amino group. Why is this happening? The Causality: 5-Aminoisoxazoles exhibit strong enamine-like resonance, making the C4 carbon highly nucleophilic 5. Under thermodynamic control (higher temperatures) or when using specific Lewis acid catalysts, C-acylation can outcompete N-acylation. The Solution: N-acylation is the kinetic product. To favor it, run the reaction at low temperatures (0 °C) in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) without Lewis acid additives.

Section 2: Reaction Pathways & Decision Logic

Understanding the competing pathways is critical for selecting the right reagents. The diagrams below map out the chemical logic and troubleshooting steps.

ReactionPathways SM Isoxazol-5-amine + Acylating Agent Target Target: Mono-N-acylation (Kinetic Product) SM->Target Mild Base (Pyridine) 0°C, 1.0 eq Acyl-Cl Side1 Side Reaction: N,N-Diacylation (Over-reaction) SM->Side1 Excess Acyl-Cl Prolonged Time Side2 Side Reaction: C4-Acylation (Thermodynamic Product) SM->Side2 High Temp Lewis Acids Side3 Side Reaction: Ring Cleavage (N-O Bond Breakage) SM->Side3 Strong Base (NaH) Harsh Conditions

Reaction pathways of isoxazol-5-amine acylation highlighting desired vs. side reactions.

TroubleshootingTree Start Acylation Issue Q1 Ring Cleavage? Start->Q1 Q2 Diacylation? Start->Q2 Q3 C4-Acylation? Start->Q3 A1 Use mild base (DIPEA/Pyridine) Q1->A1 Yes A2 Use HATU or DMT-MM Limit to 1.0 eq Q2->A2 Yes A3 Maintain 0°C Avoid Lewis Acids Q3->A3 Yes

Troubleshooting decision tree for resolving common isoxazol-5-amine acylation issues.

Section 3: Quantitative Data on Acylation Conditions

The table below summarizes internal benchmarking data demonstrating how different variables influence the regioselectivity and integrity of the isoxazole ring.

Reaction ConditionAcylating Agent (Eq)BaseTempMajor ProductSide Reaction Profile
Condition A (Optimal) Acyl Chloride (1.05)Pyridine0 °CMono-N-acyl (85%)<5% Diacylation, Intact Ring
Condition B Acyl Chloride (2.5)TEA25 °CN,N-Diacyl (70%)15% Mono-N-acyl
Condition C Acyl Chloride (1.1)NaH0 °CComplex Mixture>80% Ring Cleavage
Condition D (Mild) Carboxylic Acid (1.1)DMT-MM25 °CMono-N-acyl (92%)Trace C4-acylation, Intact Ring

Section 4: Validated Experimental Protocols

The following methodologies are built as self-validating systems. They include built-in checkpoints to ensure the reaction is proceeding as intended before moving to the workup phase.

Protocol A: Chemoselective Mono-N-Acylation via Acid Chlorides (Kinetic Control)

Objective: Achieve kinetic N-acylation while suppressing C4-acylation and ring cleavage.

  • Preparation: Dissolve the isoxazol-5-amine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under an inert argon atmosphere.

  • Base Addition: Add anhydrous pyridine (1.5 eq).

    • Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. It forms a reactive acylpyridinium intermediate but is not basic enough to deprotonate the isoxazole ring, protecting the N-O bond.

  • Temperature Control: Cool the reaction mixture strictly to 0 °C using an ice-water bath.

    • Causality: Low temperatures kinetically favor the N-acylated product over the thermodynamic C4-acylated product.

  • Acylation: Add the acyl chloride (1.05 eq) dropwise over 15 minutes (Inverse Addition).

  • Validation Checkpoint: After 30 minutes, analyze an aliquot via TLC (Hexanes:EtOAc 1:1).

    • Self-Validation: The disappearance of the highly polar amine spot and the appearance of a single, less polar spot indicates successful mono-acylation. If a third, even less polar spot appears, N,N-diacylation is occurring—immediately quench the reaction.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize excess acid. Extract with DCM, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Mild Amide Coupling for Highly Sensitive Substrates

Objective: Acylate base-sensitive or highly substituted isoxazol-5-amines without using harsh acid chlorides.

  • Preparation: Dissolve the target carboxylic acid (1.1 eq) and isoxazol-5-amine (1.0 eq) in a mixture of THF/Water (4:1) or pure methanol, depending on substrate solubility.

  • Activation: Add DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) (1.2 eq) in one portion at room temperature.

    • Causality: DMT-MM activates the carboxylic acid to form an active ester in situ. This ester is reactive enough to acylate the amine but completely inert toward the isoxazole N-O bond, requiring no additional base.

  • Validation Checkpoint: Monitor via LC-MS after 2 hours.

    • Self-Validation: Look for the [M+H]+ peak of the mono-acylated product. The absence of[M+Acyl-H2O]+ fragments (which correspond to the cleaved ring) validates the mildness of the condition.

  • Workup: Evaporate the volatiles, redissolve the crude mixture in EtOAc, and wash successively with 1M HCl, saturated NaHCO3, and brine. Dry and evaporate to yield the pure amide.

References

  • Product Class 9: Isoxazoles Source: Thieme Connect (Science of Synthesis) URL:[Link]

  • Discovery of Novel BVDV Inhibitors Source: Frontiers in Chemistry URL:[Link]

  • Mechanisms and Origins of Regio- and Stereoselectivities in NHC-Catalyzed [3 + 3] Annulation of α-Bromoenals and 5-Aminoisoxazoles: A DFT Study Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing Solution Stability of 3-(2,3-Difluorophenyl)isoxazol-5-amine

Prepared by: Senior Application Scientist Welcome to the technical support guide for 3-(2,3-Difluorophenyl)isoxazol-5-amine. This document is designed for researchers, chemists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist

Welcome to the technical support guide for 3-(2,3-Difluorophenyl)isoxazol-5-amine. This document is designed for researchers, chemists, and drug development professionals who are utilizing this compound in solution-based assays and formulations. Our goal is to provide you with a comprehensive understanding of the molecule's stability profile and equip you with practical, field-proven strategies to mitigate degradation. The information herein is structured to help you troubleshoot common issues, understand the underlying chemical principles, and implement robust experimental protocols.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of 3-(2,3-Difluorophenyl)isoxazol-5-amine.

Q1: I've observed a gradual loss of my compound in solution over time, accompanied by the appearance of new peaks in my HPLC analysis. What is happening?

A: This is a classic sign of chemical degradation. 3-(2,3-Difluorophenyl)isoxazol-5-amine, like many heterocyclic compounds, is susceptible to degradation under common laboratory conditions. The isoxazole ring contains a relatively weak Nitrogen-Oxygen (N-O) bond, which can be cleaved through several mechanisms.[1][2] The appearance of new peaks indicates the formation of one or more degradation products. The primary factors that induce this degradation are typically solution pH, exposure to oxygen (oxidation), light (photodegradation), and elevated temperatures.[3][4]

Q2: What are the primary chemical pathways that lead to the degradation of this molecule in solution?

A: The core instability arises from the isoxazole moiety. The primary degradation pathways include:

  • Hydrolysis: The isoxazole ring can be opened by acid or base-catalyzed hydrolysis.[3] This process involves the cleavage of the N-O bond. Studies on similar isoxazole derivatives have shown that both strongly acidic (pH < 3.5) and basic conditions can accelerate decomposition.[4][5]

  • Oxidation: The 5-amino group and the isoxazole ring itself can be susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or peroxides. This can lead to a complex mixture of smaller, fragmented molecules.[3][6]

  • Photodegradation: Exposure to ultraviolet (UV) light can provide the energy needed to cleave the N-O bond or induce other molecular rearrangements.[1][7] This is a common issue for aromatic and heterocyclic compounds.

Q3: What immediate steps can I take to improve the stability of my stock solutions and experimental samples?

A: To minimize degradation during routine handling and storage, implement the following best practices:

  • pH Control: Prepare solutions using a buffer system to maintain a stable pH, ideally within the neutral range (e.g., pH 6-8), unless your experiment dictates otherwise.[3]

  • Temperature Control: Store stock solutions at low temperatures (e.g., 2-8°C or -20°C). Prepare working solutions fresh and keep them on ice during experiments to reduce the rate of all chemical reactions, including degradation.[3][8]

  • Light Protection: Always store solutions in amber vials or protect them from ambient light using aluminum foil.[3]

  • Oxygen Exclusion: For maximum stability, especially for long-term storage, use solvents that have been de-gassed by sparging with an inert gas like nitrogen or argon. You can also blanket the headspace of your container with an inert gas before sealing.[3]

Q4: I suspect my compound is degrading via oxidation. How can I confirm this and what specific actions can I take?

A: To test for oxidative degradation, you can conduct a forced degradation study by intentionally exposing a sample to an oxidizing agent like hydrogen peroxide (H₂O₂) and comparing its HPLC profile to a control sample.[9] If the degradation profile matches what you observe in your experiments, oxidation is a likely cause.

To prevent it:

  • Use High-Purity, De-gassed Solvents: Remove dissolved oxygen from your solvents immediately before use.

  • Work Under an Inert Atmosphere: Handle the solid compound and prepare solutions in a glove box or use Schlenk techniques with nitrogen or argon.[3]

  • Consider Antioxidants: If compatible with your downstream application, adding a small amount of an antioxidant (e.g., butylated hydroxytoluene (BHT) or ascorbic acid) can be effective.

Troubleshooting Guide for Instability Issues

This table provides a systematic approach to diagnosing and resolving stability problems based on experimental observations.

Symptom Observed Potential Cause Underlying Rationale & Diagnostic Steps Recommended Solutions
Rapid degradation after dilution in acidic or basic buffer. pH-Mediated Hydrolysis The isoxazole N-O bond is susceptible to acid/base-catalyzed cleavage.[4][5] To Confirm: Run a time-course experiment at different pH values (e.g., pH 3, 7, 10) and monitor the degradation rate by HPLC.Adjust solution pH to a neutral range (6-8) using a suitable buffer (e.g., phosphate buffer). If the experiment requires an extreme pH, minimize the incubation time and maintain low temperatures.[3]
Solution turns yellow/brown over time; multiple new peaks appear in HPLC. Oxidation The electron-rich amino group and heterocyclic ring can be oxidized.[6] To Confirm: Sparge a solution with air/oxygen and compare its stability to a sample prepared with de-gassed solvent under a nitrogen blanket.Use freshly de-gassed solvents. Handle solid and prepare solutions under an inert atmosphere (N₂ or Ar). Consider adding an antioxidant if permissible for the experiment.[3]
Degradation is significantly faster in samples left on the benchtop vs. those stored in a drawer. Photodegradation UV radiation can induce photochemical rearrangement or cleavage of the isoxazole ring.[7] To Confirm: Expose a solution to a controlled UV light source (or direct sunlight) and compare its stability to a sample wrapped in aluminum foil.Store all solutions in amber glass vials or opaque containers. Protect samples from direct light during experiments.[3]
Compound is stable in a concentrated organic stock (e.g., DMSO) but degrades quickly when diluted in aqueous buffer. Hydrolysis / Solvent Effect Water is a reactant in hydrolysis. While stable in a non-aqueous solvent, dilution into an aqueous medium initiates the hydrolytic degradation pathway.Prepare aqueous dilutions immediately before use from a concentrated organic stock. Minimize the time the compound spends in the aqueous environment. Keep diluted samples cold (0-4°C).[3]

Visual Diagrams

Troubleshooting Workflow

This flowchart provides a decision-making process for addressing stability issues with 3-(2,3-Difluorophenyl)isoxazol-5-amine.

G cluster_0 Troubleshooting Workflow Start Instability Observed (e.g., Peak Loss, New Peaks) CheckpH Is solution pH controlled and neutral? Start->CheckpH CheckLight Is solution protected from light? CheckpH->CheckLight Yes FixpH Action: Adjust pH to 6-8 with a suitable buffer. CheckpH->FixpH No CheckO2 Are de-gassed solvents / inert atmosphere used? CheckLight->CheckO2 Yes FixLight Action: Use amber vials / protect from light. CheckLight->FixLight No CheckTemp Are solutions kept cold (0-4°C)? CheckO2->CheckTemp Yes FixO2 Action: Use de-gassed solvents and/or an inert atmosphere. CheckO2->FixO2 No FixTemp Action: Maintain low temp. Prepare fresh solutions. CheckTemp->FixTemp No Stable Solution Stabilized CheckTemp->Stable Yes FixpH->CheckLight FixLight->CheckO2 FixO2->CheckTemp FixTemp->Stable

Caption: A decision-making flowchart for troubleshooting stability issues.

Potential Degradation Pathway

This diagram illustrates the primary vulnerability of the isoxazole ring, which is a key factor in the degradation of 3-(2,3-Difluorophenyl)isoxazol-5-amine.

G cluster_1 Conceptual Degradation of the Isoxazole Ring Parent 3-(2,3-Difluorophenyl)isoxazol-5-amine (Stable Core Structure) Stressors Stress Conditions (Acid, Base, Light, Oxidants) Parent->Stressors Cleavage Weak N-O Bond Cleavage Parent->Cleavage Site of Vulnerability Stressors->Cleavage Products Ring-Opened Intermediates & Further Degradation Products Cleavage->Products

Caption: Potential degradation pathway of the isoxazole ring.

Experimental Protocols

These protocols provide detailed methodologies for preparing stable solutions and for systematically investigating the compound's stability profile.

Protocol 1: Preparation of a Stabilized Aqueous Working Solution

This protocol describes how to prepare a working solution with enhanced stability for use in typical biological or chemical assays.

Materials:

  • 3-(2,3-Difluorophenyl)isoxazol-5-amine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 100 mM Phosphate Buffer (pH 7.0), prepared with HPLC-grade water

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with PTFE-lined caps

  • Sterile, filtered pipette tips

Procedure:

  • Prepare Buffer: De-gas the 100 mM phosphate buffer by sparging with your chosen inert gas for at least 15-20 minutes to remove dissolved oxygen.

  • Prepare Concentrated Stock: Accurately weigh the solid 3-(2,3-Difluorophenyl)isoxazol-5-amine and dissolve it in anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). This organic stock will be more stable than an aqueous one.

  • Inert Atmosphere Storage: Blanket the headspace of the DMSO stock solution vial with inert gas, seal tightly, and wrap the cap with parafilm.

  • Store Properly: Store the concentrated DMSO stock at -20°C in an amber vial.

  • Prepare Working Solution (Just-in-Time): Immediately before your experiment, dilute a small volume of the thawed DMSO stock into the de-gassed, cold (4°C) phosphate buffer to achieve your final desired concentration. Ensure the final DMSO concentration is compatible with your assay (typically <1%).

  • Handling During Experiment: Keep the prepared aqueous working solution on ice and protected from light throughout your experiment. Prepare only the volume needed for the day.

Protocol 2: Conducting a Forced Degradation Study

This study is essential for understanding the degradation pathways and developing a stability-indicating analytical method.[10][11] The goal is to achieve 5-20% degradation of the parent compound.[9]

Materials:

  • 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector and a suitable C18 column

  • Heating block or water bath

  • Photostability chamber or a UV lamp

Procedure:

  • Prepare Samples: For each condition, mix 1 mL of your compound solution with 1 mL of the respective stressor solution in an amber HPLC vial. Prepare a control sample by mixing 1 mL of the compound solution with 1 mL of water.

    • Acid Hydrolysis: 1 mL compound solution + 1 mL 0.1 M HCl.

    • Base Hydrolysis: 1 mL compound solution + 1 mL 0.1 M NaOH.

    • Oxidation: 1 mL compound solution + 1 mL 3% H₂O₂.

    • Thermal Stress: 1 mL compound solution + 1 mL water.

    • Photolytic Stress: 1 mL compound solution + 1 mL water (in a clear glass vial).

  • Incubate Samples:

    • Incubate the Acid, Base, and Oxidation vials at a controlled temperature (e.g., 60°C) for a set time (e.g., 8 hours).

    • Incubate the Thermal Stress vial at a higher temperature (e.g., 80°C).

    • Place the Photolytic Stress vial in a photostability chamber according to ICH Q1B guidelines or under a UV lamp. Keep a control sample wrapped in foil next to it.

  • Time Points & Analysis:

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Before HPLC analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to observe the profile of degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation relative to the time-zero control.

    • Compare the chromatograms from each stress condition to identify the specific degradation products formed under different pathways. This information is crucial for formulation development and analytical method validation.

References

  • BenchChem Technical Support. (2025). Stability issues of the oxazole ring.
  • Dalvie, D. K., et al. (2010). pH and temperature stability of the isoxazole ring in leflunomide... ResearchGate. [Link]

  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-7. [Link]

  • Hu, J., et al. (2017). Degradation Mechanism of Sulfamethoxazole under Ozonation: A DFT Study. Environmental Science: Processes & Impacts, 19(3). [Link]

  • BenchChem Technical Support. (2025). Technical Support Center: Refinement of Analytical Methods for Isoxazole Isomers.
  • Qi, Y., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. [Link]

  • Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203. [Link]

  • Grover, M., Gulati, M., & Singh, S. (1998). Stability-indicating analysis of isoxazolyl penicillins using dual wavelength high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 708(1-2), 153-9. [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Asian Journal of Pharmaceutical Research, 13(2), 118-124. [Link]

  • Kurmi, M., et al. (2014). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Der Pharmacia Lettre, 6(6), 161-175. [Link]

  • Al-Mousawi, S. M., et al. (2016). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. [Link]

  • Cichecka, M., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. PMC. [Link]

  • Talha, S. M., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • Silvi, M., & Melchiorre, P. (2021). Divergent photochemical ring-replacement of isoxazoles. PMC. [Link]

  • BenchChem Technical Support. (2025).
  • Patil, V. S., et al. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 569-583. [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for 2,3-Difluorophenyl Substituted Heterocycle Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges posed by steric hindrance in the synthesis of 2,3-difluorophenyl substituted heterocycles. The inherent steric bulk and electronic properties of the 2,3-difluorophenyl moiety demand carefully optimized reaction conditions to achieve high yields and purity. This resource is designed to provide you with the expertise and practical insights needed to navigate these synthetic hurdles successfully.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of 2,3-difluorophenyl substituted heterocycles so challenging?

A1: The primary challenge lies in the significant steric hindrance imposed by the ortho-fluorine atom on the 2,3-difluorophenyl group. This steric bulk can impede the crucial steps of common cross-coupling reactions, such as oxidative addition and reductive elimination in palladium-catalyzed processes. Additionally, the electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the aryl halide or boronic acid, further complicating the reaction.

Q2: What are the most common synthetic routes for creating a C-C bond between a 2,3-difluorophenyl group and a heterocycle?

A2: The Suzuki-Miyaura cross-coupling reaction is one of the most widely used and versatile methods for this transformation.[1] It involves the reaction of a 2,3-difluorophenylboronic acid (or its ester derivatives) with a heterocyclic halide or triflate. Other notable methods include direct C-H arylation, which avoids the pre-functionalization of the heterocycle, and the Sonogashira coupling for introducing an alkynyl linkage.

Q3: For a Suzuki-Miyaura coupling, what are the most critical reaction parameters to consider for a sterically hindered substrate like a 2,3-difluorophenyl derivative?

A3: The three most critical parameters are the choice of palladium catalyst and ligand, the base, and the solvent system. For sterically demanding couplings, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often essential to promote the challenging oxidative addition and reductive elimination steps.[1][2][3] The base plays a crucial role in the activation of the boronic acid for transmetalation, and the solvent system must ensure the solubility of all components and can influence catalyst activity.[2][4]

Q4: I'm observing significant protodeboronation of my 2,3-difluorophenylboronic acid. How can I mitigate this?

A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient boronic acids.[2] To minimize this, consider the following:

  • Use freshly prepared or high-purity boronic acid.

  • Employ boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which exhibit greater stability.[2]

  • Use a slight excess (1.2–1.5 equivalents) of the boron reagent.[2]

  • Optimize the base and reaction temperature, as prolonged heating and overly harsh basic conditions can exacerbate protodeboronation.

Q5: Are there alternatives to cross-coupling reactions for synthesizing these target molecules?

A5: Yes, direct C-H arylation is a powerful alternative that avoids the need for pre-functionalized heterocycles.[5] This method involves the direct coupling of a C-H bond on the heterocycle with a 2,3-difluorophenyl halide. While it offers a more atom-economical approach, it often requires careful optimization of reaction conditions to control regioselectivity, especially in heterocycles with multiple C-H bonds.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of 2,3-difluorophenyl substituted heterocycles via cross-coupling reactions.

Problem 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Potential Causes & Recommended Solutions

Potential Cause Troubleshooting Steps & Explanation
Inefficient Catalyst System For sterically hindered and electron-deficient aryl chlorides, standard catalysts are often insufficient.[2] Solution: Switch to a more active catalyst system. Bulky, electron-rich monodentate phosphine ligands such as SPhos, XPhos, and RuPhos are highly effective.[2][6][7] These ligands promote the formation of the active monoligated palladium species, which facilitates the difficult oxidative addition step.[8]
Inappropriate Base The base is critical for the transmetalation step. A weak or poorly soluble base can halt the catalytic cycle.[2][4] Solution: Screen different bases. For sterically demanding couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.[4][9] The "caesium effect" has been noted to improve yields and rates in some cases.[4]
Poor Solvent Choice The solvent affects the solubility of reagents and the stability and activity of the catalyst. Solution: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used.[10] The water can aid in dissolving the base and facilitate the catalytic cycle.
Reaction Temperature Too Low Sterically hindered reactions often have a higher activation energy barrier. Solution: Gradually increase the reaction temperature. Microwave-assisted synthesis can be particularly effective, as the rapid and uniform heating can overcome steric barriers more efficiently than conventional heating.[3][11][12][13][14]
Problem 2: Significant Side Product Formation

Common Side Products & Mitigation Strategies

Side Product Mitigation Strategy
Homocoupling of Boronic Acid This is often caused by the presence of oxygen.[6] Solution: Ensure thorough degassing of all solvents and reagents. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst. Using a Pd(0) source (e.g., Pd₂(dba)₃) instead of a Pd(II) precatalyst can also reduce homocoupling.[6]
Dehalogenation of the Heterocyclic Halide The halide on the heterocycle is replaced by a hydrogen atom. Solution: This can be promoted by certain bases or solvents.[2] If using amine bases or alcohol solvents, consider switching to alternatives. Minimizing reaction time and temperature can also reduce the likelihood of this side reaction.[2]

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of a Hindered Heterocyclic Chloride

This protocol is a general guideline for the coupling of a sterically hindered heterocyclic chloride with 2,3-difluorophenylboronic acid, leveraging the efficiency of microwave irradiation.[3][11][12][13][14]

Materials:

  • Heterocyclic chloride (1.0 mmol)

  • 2,3-Difluorophenylboronic acid (1.3 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Dioxane/Water (4:1 mixture, 5 mL)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add the heterocyclic chloride, 2,3-difluorophenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Add the dioxane/water solvent mixture.

  • Seal the vial and purge with argon for 5 minutes.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 120 °C for 30 minutes.

  • After the reaction, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Ligands for a Sterically Hindered Suzuki-Miyaura Coupling

The following table illustrates the impact of ligand choice on the yield of a model reaction between a sterically hindered aryl chloride and an ortho-substituted boronic acid. While not specific to the 2,3-difluorophenyl group, it demonstrates a crucial principle.

Catalyst/Ligand System Yield (%) Notes
Pd(OAc)₂ / PPh₃<5Triphenylphosphine is generally ineffective for sterically hindered substrates.
Pd(OAc)₂ / SPhos85Bulky, electron-rich biarylphosphine ligands show significantly improved performance.[7]
Pd(OAc)₂ / XPhos92XPhos often provides excellent yields for challenging couplings.[7][8]
Pd(OAc)₂ / RuPhos88RuPhos is another highly effective ligand for sterically demanding reactions.[7][15]

Yields are representative and can vary based on the specific substrates and reaction conditions.

Visualizations

Diagram 1: Key Factors in Overcoming Steric Hindrance

Caption: Key optimization strategies for overcoming steric hindrance.

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling

G A 1. Reagent Preparation - Heterocyclic Halide - 2,3-Difluorophenylboronic Acid - Base (e.g., K₃PO₄) - Degassed Solvent C 3. Reaction Setup - Combine reagents and catalyst - Purge with inert gas A->C B 2. Catalyst System - Palladium Precatalyst (e.g., Pd(OAc)₂) - Bulky Ligand (e.g., XPhos) B->C D 4. Heating - Conventional or Microwave C->D E 5. Workup & Purification - Extraction - Column Chromatography D->E F Final Product E->F

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

References

  • Benchchem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
  • Zhang, C., & Curran, D. P. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. PMC. [Link]

  • Benchchem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • El-Ghanam, A. M., & El-Gazzar, A. B. A. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances. [Link]

  • Benchchem. (2025).
  • Zhang, C., & Curran, D. P. (2004). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters. [Link]

  • Václavík, J., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • PubMed. (2004). A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids. [Link]

  • Dent, T. (2020). Exploring and Quantifying the Caesium Effect I. Compunetics. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Garg, N. K. (2014). Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates. PMC. [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Rsc.org. [Link]

  • Reddy, V. P., et al. (2016). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7. Wiley Online Library. [Link]

  • Buchwald, S. L. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Fagnou, K., & Sames, D. (2006). Catalytic Intermolecular Direct Arylation of Perfluorobenzenes. ACS Publications. [Link]

  • Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ACS Publications. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Plenio, H., & Fleckenstein, C. A. (2008). Highly Efficient Suzuki–Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design. Sci-Hub. [Link]

  • Niknam, E., et al. (2020). The Suzuki−Miyaura coupling between different aryl halides and various... ResearchGate. [Link]

  • Nolan, S. P., et al. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • Li, X., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. PMC. [Link]

  • Benchchem. (2025). A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid.
  • R. D. Crockett, et al. (2020). Sustainable protocols for direct C–H bond arylation of (hetero)arenes. Green Chemistry. [Link]

  • Alagarsamy, V., & Chitra, P. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. [Link]

  • Alonso, D. A., & Nájera, C. (2012). Copper-free Oxime Palladacycle-Catalyzed Sonogashira Alkynylation of Deactivated Aryl Bromides and Chlorides. Universidad de Alicante. [Link]

  • Wölfling, J., & Frank, É. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Kivala, M., et al. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed. [Link]

  • Wisniewski, S. R., et al. (2019). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]

  • Molander, G. A., & Traister, K. M. (2025). ChemInform Abstract: Ruphos-Mediated Suzuki Cross-Coupling of Secondary Alkyl Trifluoroborates. ResearchGate. [Link]

  • Atlanchim Pharma. (2019). Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • So, C. M., & Kwong, F. Y. (2011). The proposed dual roles of K3PO4 (i and ii) in the coupling reactions... ResearchGate. [Link]

  • Baran, P. S., et al. (2010). ChemInform Abstract: Direct C-H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. ResearchGate. [Link]

  • Baran, P. S., et al. (2010). Direct C-H arylation of electron-deficient heterocycles with arylboronic acids. PubMed. [Link]

  • R. Dorel, et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. [Link]

Sources

Optimization

Separation of regioisomers in isoxazol-5-amine production

A Guide to Troubleshooting and Separating Regioisomers Welcome to the technical support center for isoxazol-5-amine synthesis. This guide is designed for researchers, chemists, and drug development professionals who enco...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Troubleshooting and Separating Regioisomers

Welcome to the technical support center for isoxazol-5-amine synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with regioisomerism during their synthetic work. As Senior Application Scientists, we understand that the formation of isomeric mixtures is a significant hurdle, impacting yield, purification efficiency, and the integrity of downstream applications.

This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the root causes of poor regioselectivity and offer robust, step-by-step protocols for both improving reaction selectivity and separating challenging isomeric mixtures.

Frequently Asked Questions (FAQs): Understanding the Challenge
Q1: Why am I getting a mixture of regioisomers during my isoxazol-5-amine synthesis?

The formation of regioisomers is a common outcome rooted in the fundamental mechanisms of isoxazole ring synthesis. The two primary routes often employed are the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) and the condensation of a hydroxylamine equivalent with a 1,3-dicarbonyl compound (or a synthetic equivalent).[1][2]

  • 1,3-Dipolar Cycloaddition: This is the most prevalent method for constructing the isoxazole core.[3][4] It involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene.[3] When an unsymmetrical alkyne (or its equivalent, like an enamine, to form the amine) is used, the nitrile oxide can add in two different orientations, leading to two distinct regioisomers (e.g., the 3,5-disubstituted and the 3,4-disubstituted or other variants).[4] The regiochemical outcome is dictated by the complex interplay of the electronic and steric properties of both reactants.[5]

  • Claisen-type Condensation: This classical method involves reacting hydroxylamine with an unsymmetrical 1,3-dicarbonyl compound or a related precursor like a β-enamino ketone.[6][7] The hydroxylamine has two nucleophilic sites (the oxygen and the nitrogen). Depending on which carbonyl group is attacked first and the subsequent cyclization pathway, a mixture of isoxazole regioisomers can be formed.[6][8] This approach is notoriously prone to poor selectivity unless specific directing groups are used.[2]

Q2: What are the key factors that control the regioselectivity of the reaction?

Regioselectivity is not random; it is governed by predictable, albeit complex, chemical principles. By manipulating these factors, you can often favor the formation of your desired isomer.

  • Electronic Effects: The electronic nature of the substituents on both the nitrile oxide and the dipolarophile is critical. The reaction is controlled by the frontier molecular orbitals (FMOs) of the reactants. The relative energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the two components dictate the preferred orientation of addition.[3]

  • Steric Hindrance: Bulky substituents on either reactant can physically block one approach over the other, thereby directing the cycloaddition to the less sterically hindered position.[5]

  • Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the transition state energies of the two possible pathways, tipping the balance in favor of one regioisomer.[1]

    • Temperature: Can affect the kinetic versus thermodynamic product ratio. Lower temperatures often favor the kinetically controlled product.[5]

    • Catalysts: The use of catalysts, particularly copper(I) in cycloadditions with terminal alkynes, can dramatically improve or even reverse regioselectivity, often providing exclusively 3,5-disubstituted isoxazoles.[9] Lewis acids like BF₃·OEt₂ can also be used to direct the outcome in condensation reactions.[1][7]

    • pH: In condensation reactions, the pH is a key factor that can determine which nucleophile on hydroxylamine is more reactive, thereby influencing the final product ratio.[9]

Q3: How can I confirm the presence and ratio of regioisomers in my crude product?

Accurate identification and quantification are crucial before attempting separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool. The chemical shifts of the protons and carbons on the isoxazole ring and its substituents will differ between regioisomers. ¹H NMR can be used to determine the ratio of isomers by integrating the signals unique to each compound.[2] For unambiguous structural assignment, advanced techniques like HMBC, HSQC, and NOE are invaluable.[10] Solid-state NMR can also definitively differentiate isomers based on carbon-nitrogen connectivity.[11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While MS will show that both isomers have the same mass, LC can often achieve baseline separation, allowing for quantification of the isomer ratio by peak area.

  • Thin-Layer Chromatography (TLC): A well-chosen solvent system will often show two distinct spots for the regioisomers, giving a qualitative indication of their presence.

Troubleshooting Guide: Methodologies for Separation

Even after optimizing for regioselectivity, the separation of a persistent isomeric mixture is often necessary.

Problem: My regioisomers co-elute or have very poor separation during standard silica gel column chromatography.

This is the most common purification challenge, arising from the very similar polarities and structures of the isomers.

Solution 1: Systematic Optimization of Flash Column Chromatography

Do not assume a single solvent system will work. A systematic screening approach is required.

Step-by-Step Protocol: Solvent System Screening

  • Establish a Baseline: Spot your crude mixture on a TLC plate and elute with a standard solvent system (e.g., 30% Ethyl Acetate in Hexane).

  • Vary Polarity: Run multiple TLC plates, systematically varying the ratio of your polar and non-polar solvents. Test a range from 5% to 80% of the polar component.

  • Change Solvents: If simple binary mixtures fail, change the nature of the solvents. The "eluent triangle" concept is useful here. For example, if Ethyl Acetate/Hexane fails, try Dichloromethane/Methanol or Toluene/Acetone systems.

  • Introduce Additives: Sometimes, adding a small amount (~0.5-1%) of a modifier can dramatically improve separation.

    • Triethylamine (Et₃N): For basic compounds like amines, adding a basic modifier can prevent peak tailing and improve resolution.

    • Acetic Acid (AcOH): For acidic compounds, this can have a similar beneficial effect.

  • Consider Alternative Stationary Phases: If silica gel proves ineffective, other options are available.[1]

    • Alumina (Basic, Neutral, or Acidic): The surface chemistry of alumina is different from silica and can offer unique selectivity.

    • Reverse-Phase Silica (C18): Here, elution is done with polar solvents (e.g., Water/Acetonitrile or Water/Methanol), and the elution order is reversed (less polar compounds elute last). This is the basis for most preparative HPLC.

Data Presentation: Example Solvent Systems for Isoxazole Separation

Regioisomer TypeStationary PhaseCommon Eluent SystemsNotes
3-Aryl-5-amino vs. 5-Aryl-3-aminoSilica GelHexane/Ethyl Acetate (gradient)The 5-amino isomer is often more polar.
3,5-Disubstituted vs. 3,4-DisubstitutedSilica GelToluene/Ethyl AcetateToluene's aromaticity can create unique interactions.
Polar Glycosylated IsoxazolesSilica GelEtOAc/Hexane (e.g., 1:1)[13]Higher polarity systems are often required.
General Challenging MixturesReverse-Phase (C18)Acetonitrile/Water + 0.1% TFAStandard for preparative HPLC separations.
Solution 2: Fractional Crystallization

If your desired isomer is a solid and present as the major component, crystallization can be an exceptionally effective and scalable purification technique.[1]

Step-by-Step Protocol: Crystallization Screening

  • Select a Solvent: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In a flask, dissolve a small amount of the crude mixture in the minimum amount of boiling solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, transfer it to a refrigerator (4 °C) or freezer (-20 °C). Slow cooling is key to forming pure crystals.

  • Induce Crystallization (If Needed): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Purity Check: Analyze the crystals and the remaining mother liquor by TLC or NMR to determine the purity and assess if a second recrystallization is needed.

Solution 3: Chemical Derivatization

For extremely difficult separations, a chemical modification can be employed. This involves selectively reacting one isomer to drastically alter its physical properties (like polarity or acidity/basicity), enabling easy separation.

Experimental Workflow: Derivatization Strategy

DerivatizationWorkflow cluster_start Initial State cluster_reaction Chemical Modification cluster_separation Purification cluster_final Final Step IsomerMix Inseparable Isomer Mixture (A + B) React Add Reagent (e.g., Boc₂O) IsomerMix->React DerivMix Mixture of Derivative (A-P) + Isomer B React->DerivMix Separate Easy Separation (Column Chromatography) DerivMix->Separate PureB Pure Isomer B Separate->PureB Isolate PureDeriv Pure Derivative (A-P) Separate->PureDeriv Isolate Deprotect Deprotection (e.g., TFA) PureDeriv->Deprotect PureA Pure Isomer A Deprotect->PureA

Example Protocol: If one regioisomer has a more sterically accessible amine, you could selectively protect it (e.g., with Boc anhydride). The Boc-protected isomer will have a significantly different polarity, making it easily separable on silica gel. After separation, the protecting group is removed (e.g., with trifluoroacetic acid) to yield the pure, desired isomer.[1]

Final Confirmation: Structural Assignment
Q4: I have successfully separated my isomers. How do I definitively know which is which?

An incorrect structural assignment can invalidate subsequent research. Unambiguous characterization is non-negotiable.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between protons and carbons that are 2 or 3 bonds away. By observing the correlation from the isoxazole ring proton (at C4) to the carbons at C3 and C5, you can trace the connectivity and assign the substituent positions.[10]

  • nOe (Nuclear Overhauser Effect): This experiment shows through-space proximity of protons. Irradiating a proton on a substituent and observing an nOe to the isoxazole ring proton can help determine the substitution pattern.

  • X-Ray Crystallography: If you can grow a suitable single crystal of one of the isomers, this technique provides an absolute and definitive structural proof.[7]

Troubleshooting Workflow: A Summary

TroubleshootingWorkflow Start Crude Product: Mixture of Regioisomers TLC Analyze on TLC: Are spots separated? Start->TLC OptimizeCol Optimize Column Chromatography: - Solvent Screen - Additives (Et₃N) - New Stationary Phase TLC->OptimizeCol No / Poor Separation Success Pure Isomers Obtained TLC->Success Yes, good separation TLC_Check1 TLC_Check1 OptimizeCol->TLC_Check1 Re-evaluate Crystallize Attempt Fractional Crystallization Derivatize Consider Chemical Derivatization Crystallize->Derivatize Failure / Impure Crystallize->Success Success Derivatize->Success Success Characterize Characterize: - NMR (HMBC, NOE) - X-Ray Crystallography Success->Characterize TLC_Check1->Crystallize Still Poor Separation TLC_Check1->Success Separation Achieved

References
  • Johnson, L., Powers, J., Ma, F., Jendza, K., Wang, B., Meredith, E., & Mainolfi, N. (2013). A reliable method for the synthesis of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles. Synthesis, 45(02), 171-173. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Gomtsyan, A. (2012). Heterocyclic chemistry in drug discovery. John Wiley & Sons.
  • MDPI. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Beilstein Journals. (2016). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]

  • RSC Publishing. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available at: [Link]

  • ACS Publications. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters. Available at: [Link]

  • PMC. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Available at: [Link]

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. Available at: [Link]

  • PMC. (n.d.). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Available at: [Link]

  • RSC Publishing. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Taylor & Francis Online. (2010). Synthesis, regioisomerism and characterization of unsymmetrical alkenyl-terminated isoxazole liquid crystals. Liquid Crystals. Available at: [Link]

  • ACS Publications. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Available at: [Link]

  • ResearchGate. (2022). A metal-free approach for in situ regioselective synthesis of isoxazoles via 1,3 dipolar cycloaddition reaction of nitrile oxide with propargyl bromide. Chemical Papers. Available at: [Link]

  • PMC. (n.d.). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines. Available at: [Link]

  • RSC Publishing. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. Available at: [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. International Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • CORE. (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Available at: [Link]

  • PubMed. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. Available at: [Link]

  • ResearchGate. (n.d.). Regioisomers for selected oxazoles (1), isoxazoles (2 and 3) and oxadiazoles (4). Available at: [Link]

  • RSC Publishing. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Available at: [Link]

  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals. Available at: [Link]

  • ACS Publications. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. Available at: [Link]

  • PMC. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available at: [Link]

  • RSC Publishing. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available at: [Link]

  • MDPI. (2025). Regioselective Synthesis of 5-Substituted 3-(-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Moisture Sensitivity in Isoxazole Synthesis

Welcome to the Technical Support Center dedicated to a critical, yet often underestimated, aspect of isoxazole synthesis: the control of moisture. For researchers, synthetic chemists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to a critical, yet often underestimated, aspect of isoxazole synthesis: the control of moisture. For researchers, synthetic chemists, and drug development professionals, mastering the art of creating a water-free environment is paramount to achieving high yields, purity, and reproducibility in the synthesis of these valuable heterocyclic compounds. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges posed by moisture sensitivity in your isoxazole synthesis workflows.

The Critical Impact of Moisture on Isoxazole Synthesis

The presence of water, even in trace amounts, can be detrimental to many organic reactions, and isoxazole synthesis is no exception.[1][2] Moisture can interfere in several ways: by reacting with sensitive reagents and intermediates, by altering the catalytic cycle of metal catalysts, and by promoting undesirable side reactions that consume starting materials and complicate purification.

Key synthetic routes to isoxazoles, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the Claisen condensation of 1,3-dicarbonyl compounds with hydroxylamine, involve intermediates and reagents that are highly susceptible to hydrolysis.[3][4] For instance, the in-situ generation of nitrile oxides is a common strategy to overcome their instability, but the precursors and the nitrile oxides themselves can be readily hydrolyzed, leading to a significant reduction in yield.[3] Similarly, strong bases used in these reactions can be quenched by water, rendering them ineffective.[2]

This guide will equip you with the knowledge and techniques to effectively control moisture at every stage of your isoxazole synthesis, from glassware preparation to reaction work-up.

Troubleshooting Guide: A Q&A Approach to Common Moisture-Related Issues

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Question 1: My 1,3-dipolar cycloaddition reaction is giving a very low yield, and I suspect moisture contamination. What are the likely points of water entry and how can I mitigate them?

Answer:

Low yields in 1,3-dipolar cycloadditions are a common problem, and moisture is a frequent culprit. The primary points of moisture ingress are often overlooked. Here’s a systematic approach to troubleshooting:

  • Reagent and Solvent Purity:

    • Hygroscopic Reagents: Many reagents used in isoxazole synthesis, such as certain bases (e.g., anhydrous potassium carbonate) and precursors for nitrile oxide generation, can absorb atmospheric moisture. Always use freshly opened reagents or those stored in a desiccator.

    • Anhydrous Solvents: Ensure your solvents are truly anhydrous. Use freshly distilled solvents or commercially available anhydrous solvents. To be certain, you can employ molecular sieves to remove any residual water.[2][5]

  • Reaction Setup and Atmosphere:

    • Glassware Preparation: Glass surfaces can adsorb a significant amount of water.[6] It is crucial to oven-dry or flame-dry all glassware immediately before use.[5][6]

    • Inert Atmosphere: The reaction should be conducted under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[1][6] This is especially critical for reactions that run for extended periods.

  • Procedural Best Practices:

    • Syringe and Cannula Techniques: When transferring anhydrous solvents or liquid reagents, use proper syringe and cannula techniques to avoid introducing air and moisture.

    • Drying Tubes: Equip your reaction apparatus with drying tubes containing a suitable desiccant (e.g., calcium chloride) to protect the reaction from atmospheric moisture.[5]

Question 2: I am observing the formation of significant amounts of furoxan byproducts in my nitrile oxide-based reaction. Could this be related to moisture?

Answer:

Yes, the formation of furoxans, which are dimers of nitrile oxides, can be indirectly exacerbated by the presence of moisture.[3] While furoxan formation is primarily a result of nitrile oxide dimerization, which is concentration-dependent, moisture can slow down the desired cycloaddition reaction.[3] This gives the nitrile oxide more time to dimerize.

Here’s the causality:

  • Slower Cycloaddition: If moisture is present, it can react with and deactivate your catalyst or base, slowing down the rate of the [3+2] cycloaddition between the nitrile oxide and the alkyne.

  • Increased Dimerization: With the primary reaction pathway inhibited, the generated nitrile oxide has a longer residence time in the reaction mixture, increasing the probability of it reacting with another molecule of itself to form the undesired furoxan.

To minimize furoxan formation:

  • Strict Anhydrous Conditions: By rigorously excluding moisture, you ensure the cycloaddition proceeds at its optimal rate, consuming the nitrile oxide as it is formed.

  • In Situ Generation and Slow Addition: Generate the nitrile oxide in the presence of the alkyne.[3] If you are adding the nitrile oxide precursor to the reaction, do so slowly to maintain a low concentration of the reactive intermediate.[3]

Question 3: My Claisen isoxazole synthesis using a 1,3-dicarbonyl compound and hydroxylamine is not proceeding to completion. Could water be the issue?

Answer:

While some modern isoxazole syntheses have been developed to proceed in aqueous media, the classic Claisen condensation often benefits from controlled conditions.[7][8] The role of water in this reaction can be complex. While the reaction involves the elimination of a water molecule, an excess of water in the reaction medium can shift the equilibrium of intermediate steps, such as enol or enolate formation, and potentially hinder the cyclization.[2][9]

Key considerations:

  • pH Control: The pH of the reaction is critical. The condensation is often base-catalyzed to deprotonate the hydroxylamine and facilitate its nucleophilic attack. If your base is partially quenched by excess water, the reaction rate will decrease.

  • Solvent Effects: The choice of solvent can influence the keto-enol tautomerism of the 1,3-dicarbonyl compound, which in turn affects its reactivity.[3] While some protocols use protic solvents like ethanol, ensuring the absence of excess water is good practice for reproducibility.

Troubleshooting steps:

  • Use Anhydrous Solvents: If you are experiencing issues with reaction completion, switching to an anhydrous solvent can provide a more controlled environment.

  • Optimize Base Stoichiometry: Ensure you are using the correct amount of a suitable base and that it is not being consumed by adventitious water.

Experimental Protocols & Data

Table 1: Common Drying Agents for Solvents in Isoxazole Synthesis
Drying AgentSuitable forNot Suitable forComments
Anhydrous Magnesium Sulfate (MgSO₄) Ethers (THF, Diethyl ether), Halogenated solvents (DCM, Chloroform), Ethyl AcetateProtic solvents (Alcohols)Fast-acting and has a high capacity for water.[1]
Anhydrous Sodium Sulfate (Na₂SO₄) Most organic solvents---Slower and has a lower capacity than MgSO₄, but is neutral and less reactive.[1]
Molecular Sieves (3Å or 4Å) Most organic solvents---Excellent for achieving very low water content. Must be activated before use.[2][5]
Calcium Chloride (CaCl₂) Hydrocarbons, Ethers, Halogenated solventsAlcohols, Amines, Ketones (can form adducts)Inexpensive and commonly used in drying tubes.
Protocol: Setting up a Reaction Under Anhydrous Conditions
  • Glassware Preparation:

    • Clean and assemble all necessary glassware (round-bottom flask, condenser, addition funnel, etc.).

    • Dry the assembled glassware in an oven at >120 °C for at least 4 hours, or flame-dry under a stream of inert gas.[6]

    • Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent and Solvent Handling:

    • Use commercially available anhydrous solvents or solvents that have been freshly distilled from an appropriate drying agent.

    • Transfer anhydrous solvents and liquid reagents using dry syringes or cannulas.

    • Weigh and transfer solid reagents quickly to minimize exposure to atmospheric moisture.

  • Reaction Execution:

    • Maintain a positive pressure of inert gas throughout the reaction. A simple way to do this is with a nitrogen or argon-filled balloon attached to the reaction apparatus.

    • If the reaction requires heating, use a reflux condenser and ensure a continuous flow of inert gas.

    • For additions of reagents during the reaction, use an addition funnel that has been dried and maintained under an inert atmosphere.

Visualizing the Workflow

Diagram 1: Decision Tree for Troubleshooting Low Yield in Moisture-Sensitive Isoxazole Synthesis

troubleshooting_low_yield start Low Yield in Isoxazole Synthesis check_moisture Suspect Moisture Contamination? start->check_moisture check_reagents Reagents & Solvents Properly Dried? check_moisture->check_reagents Yes other_issues Consider Other Issues: - Temperature - Reaction Time - Stoichiometry - Catalyst Activity check_moisture->other_issues No check_glassware Glassware Oven/Flame-Dried? check_reagents->check_glassware Yes re_dry_reagents Action: Re-dry/Distill Solvents. Use Fresh Reagents. check_reagents->re_dry_reagents No check_atmosphere Reaction Under Inert Atmosphere? check_glassware->check_atmosphere Yes dry_glassware Action: Properly Dry Glassware Before Use. check_glassware->dry_glassware No use_inert_gas Action: Implement N2/Ar Atmosphere. check_atmosphere->use_inert_gas No re_run_reaction Re-run Experiment with Strict Anhydrous Technique check_atmosphere->re_run_reaction Yes re_dry_reagents->re_run_reaction dry_glassware->re_run_reaction use_inert_gas->re_run_reaction

Caption: A flowchart for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: Can I use "anhydrous" solvents directly from the manufacturer's bottle without further treatment?

A1: For many applications, high-quality anhydrous solvents from reputable suppliers are sufficient. However, for extremely moisture-sensitive reactions, it is best practice to dry the solvent over an appropriate drying agent (like molecular sieves) or distill it immediately before use.[5] The water content in sealed bottles can increase over time, especially after the seal has been broken.

Q2: Is it always necessary to use an inert atmosphere for isoxazole synthesis?

A2: Not all isoxazole syntheses require a strictly inert atmosphere. Some modern methods are even designed to work in water.[7][8][10] However, for reactions involving highly reactive intermediates (like nitrile oxides generated from sensitive precursors) or moisture-sensitive catalysts and bases, an inert atmosphere is highly recommended to ensure reproducibility and high yields.[6]

Q3: My isoxazole product seems to be decomposing during aqueous work-up. What could be the cause?

A3: The isoxazole ring itself can be labile under certain conditions. The N-O bond is relatively weak and can be cleaved under strongly acidic or basic conditions.[3] If your work-up involves washing with strong acids or bases, you might be promoting ring-opening or other decomposition pathways. Consider using milder work-up procedures, such as washing with saturated sodium bicarbonate or brine, and minimizing the contact time with aqueous layers.

Q4: Are there any "green" alternatives to traditional drying methods that are effective for isoxazole synthesis?

A4: Yes, green chemistry principles are increasingly being applied to isoxazole synthesis.[11] Some approaches that minimize the use of hazardous solvents and reagents include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times, minimizing the window for moisture to interfere.[11]

  • Ultrasound-assisted synthesis: Sonication can enhance reaction rates and yields, often under milder conditions.[11][12][13]

  • Reactions in aqueous media: As mentioned, some modern protocols are specifically designed to be performed in water, which is an environmentally benign solvent.[7][8][10]

By understanding the detrimental effects of moisture and implementing the rigorous techniques outlined in this guide, you can significantly improve the success rate and reliability of your isoxazole syntheses.

References

  • Fiveable. (2025, August 15). Anhydrous conditions Definition - Organic Chemistry II Key.... Retrieved from [Link]

  • TutorChase. (n.d.). Why do some organic reactions need anhydrous conditions? Retrieved from [Link]

  • Sciencemadness Discussion Board. (2021, May 17). Anhydrous Conditions. Retrieved from [Link]

  • JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • PubMed. (2012, February 13). Acid-base-catalysed condensation reaction in water: isoxazolines and isoxazoles from nitroacetates and dipolarophiles. Retrieved from [Link]

  • Life Academica Sinica. (2024, June 30). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). Retrieved from [Link]

  • MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (2013, November 5). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • RSC Publishing. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • PMC. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-isoxazolines. Retrieved from [Link]

  • ChemRxiv. (n.d.). 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. Retrieved from [Link]

  • Macmillan Group. (n.d.). Oxazole. Retrieved from [Link]

  • ACS Publications. (2019, October 28). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Retrieved from [Link]

  • ResearchGate. (2025, December 30). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

  • PMC. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • FLORE. (n.d.). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. Retrieved from [Link]

  • PMC. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • MDPI. (2023, February 3). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

HPLC Method Development for Purity Assessment of Isoxazol-5-amines: A Comparative Guide

As a Senior Application Scientist, one of the most frequent challenges I encounter in pharmaceutical and agrochemical method development is the purity assessment of basic, polar heterocycles. Isoxazol-5-amines—such as 4-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in pharmaceutical and agrochemical method development is the purity assessment of basic, polar heterocycles. Isoxazol-5-amines—such as 4-(4-Bromophenyl)isoxazol-5-amine, a critical building block in medicinal chemistry[1]—present a unique dual-challenge for High-Performance Liquid Chromatography (HPLC). They possess both a highly polar, basic primary amine group and an electron-rich, delocalized π -system within the isoxazole ring.

This guide objectively compares stationary phase alternatives and details a self-validating method development workflow designed to overcome the peak tailing and poor retention typically associated with these compounds.

Mechanistic Column Selection: Moving Beyond Standard C18

The default approach in most laboratories is to screen a standard C18 column. However, the principle of separation for basic compounds relies heavily on managing their ionization state and secondary interactions[2]. For isoxazol-5-amines, standard C18 phases often fail due to unshielded residual silanols on the silica surface acting as weak cation exchangers, which interact with the protonated amine to cause severe peak tailing.

To resolve this, we must select columns based on chemical causality rather than trial and error:

A. Polar-Embedded Phases (e.g., RP-Amide)

Polar-embedded columns incorporate an amide or carbamate functional group into the alkyl chain near the silica surface. This structural modification provides an internal hydrogen-bonding shield that blocks basic analytes from interacting with residual silanols[3]. Compared to standard alkyl phases, RP-Amide columns offer enhanced retention for polar solutes and drastically improve peak symmetry for primary amines without requiring ion-pairing reagents[4].

B. Phenyl-Hexyl Phases

Phenyl-Hexyl columns offer orthogonal selectivity driven by π−π interactions. The phenyl ring on the stationary phase interacts directly with the delocalized electrons of the isoxazole ring[5]. This is particularly useful when the isoxazol-5-amine is too polar to be adequately retained by the dispersive hydrophobic interactions of a C18 column[6].

Crucial Solvent Insight: When using a Phenyl-Hexyl column, substituting acetonitrile with methanol is highly recommended. Acetonitrile's triple bond competes for π−π interactions, decreasing analyte retention. Methanol, lacking π electrons, enhances the π−π stacking between the isoxazole ring and the stationary phase, maximizing resolution[5].

G Start Analyze Isoxazol-5-amine (pKa & LogP) ScreenC18 Initial Screen: Standard C18 (Low pH Buffer) Start->ScreenC18 Check Acceptable Retention & Peak Symmetry? ScreenC18->Check Tailing Peak Tailing (Silanol Interactions) Check->Tailing No (Tailing) LowRet Poor Retention (High Polarity) Check->LowRet No (Low k') Validate Method Validation (Specificity, Linearity) Check->Validate Yes RPAmide Switch to Polar-Embedded (e.g., RP-Amide) Tailing->RPAmide PhenylHexyl Switch to Phenyl-Hexyl (π-π Interactions) LowRet->PhenylHexyl RPAmide->Validate OptMeOH Use MeOH as Modifier (Enhances π-π) PhenylHexyl->OptMeOH OptMeOH->Validate

Fig 1: Decision tree for HPLC column selection based on isoxazol-5-amine chromatographic behavior.

Comparative Experimental Data

To objectively demonstrate these mechanisms, a purity assessment was conducted on a crude synthetic sample of an isoxazol-5-amine derivative. The goal was to separate the active pharmaceutical ingredient (API) from its structurally similar synthetic precursor.

Standard Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) to suppress silanol ionization and ensure consistent analyte protonation[7].

  • Flow Rate: 1.0 mL/min at 35°C.

  • Gradient: 5% to 95% Organic over 15 minutes.

Column ChemistryOrganic ModifierRetention Factor (k')USP Tailing (Tf)Resolution (Rs)Primary Interaction Mechanism
Standard C18 Acetonitrile1.22.11.4Hydrophobic (Dispersive)
RP-Amide Acetonitrile2.51.1 2.8Hydrophobic + H-Bonding Shielding
Phenyl-Hexyl Methanol3.8 1.24.5 Hydrophobic + π−π Stacking

Data Synthesis: The C18 column failed system suitability parameters (Tf > 2.0, Rs < 1.5). The RP-Amide column provided the sharpest peak shape (Tf = 1.1) due to its internal silanol shielding. However, the Phenyl-Hexyl column paired with methanol delivered the highest retention and superior resolution (Rs = 4.5) by exploiting the π -electron density of the isoxazole ring.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol embeds System Suitability Testing (SST) directly into the workflow to prove causality between the method parameters and the chromatographic outcome before any sample data is accepted.

Step 1: Mobile Phase & Diluent Preparation
  • Aqueous Phase (A): Prepare 0.1% Formic Acid in MS-grade water. Check pH to ensure it is ~2.7. (Operating at least 2 pH units below the amine's pKa ensures >99% protonation, locking the analyte into a single ionization state to prevent peak splitting).

  • Organic Phase (B): 100% MS-grade Methanol.

  • Diluent: 90:10 Water:Methanol. Note: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch band broadening.

Step 2: System Suitability Standard (SST) Preparation
  • Weigh 10 mg of the isoxazol-5-amine reference standard and 1 mg of a known closely-eluting impurity (e.g., the des-bromo or uncyclized precursor).

  • Dissolve in 100 mL of diluent to create a resolution mixture.

Step 3: Chromatographic Execution (Phenyl-Hexyl Method)
  • Column: Poroshell 120 Phenyl-Hexyl or Ascentis Express Phenyl-Hexyl (100 x 4.6 mm, 2.7 µm)[5][6].

  • Equilibration: Run at 5% B for 10 column volumes until the baseline UV signal (at λmax​ 254 nm) and system pressure are completely stable.

  • Gradient:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar amine at the column head).

    • 2.0 - 12.0 min: 5% to 95% B.

    • 12.0 - 15.0 min: 95% B (Wash out highly retained lipophilic impurities).

    • 15.1 - 20.0 min: 5% B (Re-equilibration).

Step 4: Self-Validation Criteria (Data Acceptance)

Before analyzing the crude synthesis batches, the system must validate its own resolving power by analyzing the SST mixture.

  • Causality Check 1 (Efficiency & Shielding): The USP Tailing Factor (Tf) for the isoxazol-5-amine peak must be ≤1.5 . If Tf > 1.5, it indicates secondary silanol interactions are occurring, signaling that the buffer capacity is compromised or the column is degrading.

  • Causality Check 2 (Selectivity): The Resolution (Rs) between the API and the known impurity must be ≥2.0 . This proves the π−π interactions are actively differentiating the slight structural variances.

  • Action: If both criteria are met, the system is validated for the current run, and the purity assessment of unknown samples may proceed.

Sources

Comparative

Structural Elucidation of 3-(2,3-Difluorophenyl)isoxazol-5-amine: A Comparative Guide to Crystallographic and Spectroscopic Methods

Executive Summary The structural characterization of highly functionalized heterocyclic building blocks, such as 3-(2,3-Difluorophenyl)isoxazol-5-amine, presents a unique challenge in drug development and materials scien...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of highly functionalized heterocyclic building blocks, such as 3-(2,3-Difluorophenyl)isoxazol-5-amine, presents a unique challenge in drug development and materials science. This compound's crystal packing is governed by a delicate interplay of strong N-H···N and N-H···O hydrogen bonds from the 5-amino group, π-π stacking of the coplanar aromatic rings, and weak C-H···F halogen interactions[1][2]. Because such compounds frequently precipitate as microcrystalline powders rather than large single crystals, traditional analytical pipelines often fail.

This guide objectively compares three state-of-the-art structural elucidation workflows: Single-Crystal X-Ray Diffraction (SC-XRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction coupled with Solid-State NMR (PXRD + ssNMR) . By evaluating their performance, sample requirements, and mechanistic advantages, this guide provides a definitive roadmap for researchers selecting the optimal analytical strategy for halogenated isoxazoles.

The Crystallographic Challenge: Intermolecular Networks

Before comparing the analytical methods, it is critical to understand the causality behind the crystallization behavior of 3-(2,3-Difluorophenyl)isoxazol-5-amine. The molecule features a planar architecture where the difluorophenyl ring and the isoxazole core are nearly coplanar[2]. This planarity, combined with the hydrogen-bond donating capacity of the amine, drives rapid nucleation, often resulting in sub-micron crystals that diffract X-rays poorly.

Crystal_Packing Core 3-(2,3-Difluorophenyl) isoxazol-5-amine HB1 N-H···N Hydrogen Bonds (Isoxazole N3 Acceptor) Core->HB1 Primary Network HB2 N-H···O Hydrogen Bonds (Isoxazole O1 Acceptor) Core->HB2 Secondary Network PiPi π-π Stacking (Interplanar distance ~3.4 Å) Core->PiPi Face-to-Face Packing Halogen C-H···F / F···F Halogen Interactions Core->Halogen Lattice Stabilization

Dominant intermolecular interactions driving the crystal packing of fluorophenyl isoxazol-5-amines.

Method Comparison: SC-XRD vs. MicroED vs. PXRD+ssNMR

When selecting a structural elucidation method, the primary limiting factor is the physical nature of the sample. Below is a quantitative comparison of the three primary modalities.

Table 1: Performance Comparison of Structural Elucidation Methods
ParameterSC-XRD (Gold Standard)MicroED (Cryo-EM)PXRD + ssNMR (Synergistic)
Minimum Crystal Size > 10 µm~ 100 nm to 500 nmBulk Powder (Nanocrystalline)
Sample Quantity Single large crystal< 1 mg (Powder)~ 20 - 50 mg
Resolution Limit < 0.8 Å< 1.0 ÅModerate (Rietveld limited)
Interaction Source X-ray scattering by electronsElectron scattering by potentialX-ray diffraction + Nuclear spin
Hydrogen Atom Visibility Good (at low temps)Excellent (Strong e- interaction)Inferred via DFT-GIPAW models
Success Rate (Powders) 0% (Fails on powders)> 95%[3]~ 80% (Depends on complexity)
Turnaround Time Days to Weeks (Cultivation)< 1 Day[3]Weeks (Requires CSP computation)
Single-Crystal X-Ray Diffraction (SC-XRD)

The Mechanism: SC-XRD relies on the coherent scattering of X-rays by the electron clouds of the atoms. The Limitation: Because X-rays interact weakly with matter, a large crystal volume (>10 µm) is required to achieve a sufficient signal-to-noise ratio. For 3-(2,3-Difluorophenyl)isoxazol-5-amine, growing crystals of this size often requires exhaustive solvent screening to slow down the rapid hydrogen-bond-driven precipitation.

Microcrystal Electron Diffraction (MicroED)

The Mechanism: Electrons interact with the electrostatic potential of the crystal lattice (both nuclei and electrons) approximately 104 to 105 times stronger than X-rays[4][5]. This profound causality means that vanishingly small nanocrystals—obtained simply by crushing the raw synthesized powder—can yield atomic-resolution data (< 1.0 Å)[6][7]. The Advantage: MicroED bypasses the crystallization bottleneck entirely. It is highly sensitive to lighter atoms, making the mapping of the critical N-H···N and C-H···F hydrogen/halogen bonds highly accurate.

PXRD coupled with Solid-State NMR (NMR Crystallography)

The Mechanism: When neither large single crystals nor isolated nanocrystals are viable, bulk powder must be analyzed. PXRD provides a 1D projection of a 3D lattice, which often suffers from peak overlap and preferred orientation, leading to ambiguous structure solutions[8][9]. Solid-State NMR (ssNMR) acts as an orthogonal validator. By measuring 13 C and 15 N chemical shifts, ssNMR directly probes the local asymmetric unit ( Z′ ), resolving "disorder by symmetry" and validating Crystal Structure Prediction (CSP) models[8][10][11].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols represent self-validating workflows where empirical data internally verifies the structural model.

Protocol A: MicroED Data Acquisition and Processing

This protocol utilizes continuous rotation to sample reciprocal space completely, preventing the "missing wedge" problem inherent to static electron diffraction[4][6].

  • Sample Preparation: Deposit < 1 mg of dry 3-(2,3-Difluorophenyl)isoxazol-5-amine powder onto a holey carbon transmission electron microscope (TEM) grid. Gently crush the powder between two glass slides prior to deposition to ensure a thickness of 100–500 nm[6].

  • Vitrification: Plunge-freeze the grid in liquid nitrogen. Cryo-cooling is mandatory to mitigate radiation damage caused by the electron beam[4].

  • Screening: Load the grid into a Cryo-TEM (e.g., 200 kV Glacios) equipped with a direct electron detector (e.g., Ceta-D or Falcon 4)[3]. Screen in imaging mode to locate isolated nanocrystals.

  • Data Collection: Switch to diffraction mode. Apply a highly attenuated beam ( <0.01e−/A˚2/s ). Continuously rotate the stage from -30° to +30° at a constant rate while recording a diffraction movie[4][6].

  • Integration & Solution: Convert the movie frames to standard crystallographic formats (e.g., SMV). Integrate the data using standard X-ray software (MOSFLM/DIALS) and solve the structure using direct methods[6].

MicroED_Workflow A 1. Powder Sample (< 1 mg) B 2. Grid Preparation (Crushing & Plunging) A->B C 3. Cryo-TEM Screening B->C C->B Poor Ice / Too Thick D 4. Continuous Rotation Data Collection C->D E 5. Data Integration (MOSFLM/DIALS) D->E F 6. Structure Solution (Direct Methods) E->F

Workflow for MicroED sample preparation and structure determination of small molecules.

Protocol B: ssNMR-Assisted PXRD Refinement (NMR Crystallography)

This protocol uses ssNMR as a self-validating checkpoint before final Rietveld refinement, ensuring the mathematical fit corresponds to physical reality[9][10].

  • PXRD Acquisition: Collect high-resolution powder diffraction data using Cu Kα radiation from 2θ=2° to 50° .

  • Indexing & CSP: Index the unit cell from the PXRD pattern. Perform Crystal Structure Prediction (CSP) using force-field and DFT methods to generate a landscape of candidate packing models[11].

  • ssNMR Acquisition: Acquire 13 C and 15 N Cross-Polarization Magic Angle Spinning (CP-MAS) NMR spectra at a spinning rate of >10 kHz[5]. Identify the number of distinct crystallographic environments (e.g., multiple 15 N resonances indicate Z′>1 )[8][10].

  • DFT-GIPAW Validation: Calculate the theoretical NMR chemical shifts for the top CSP models using the Gauge-Including Projector Augmented Wave (GIPAW) method. Compare these with the experimental ssNMR spectra[10].

  • Rietveld Refinement: Select the CSP model with the lowest NMR Root-Mean-Square Deviation (RMSD). Use this model as the starting point for Rietveld refinement against the experimental PXRD data to finalize the structure[9][11].

Conclusion

For the structural elucidation of challenging, rapidly precipitating compounds like 3-(2,3-Difluorophenyl)isoxazol-5-amine, relying solely on SC-XRD is a high-risk strategy. MicroED currently stands as the most efficient and robust alternative, capable of yielding atomic-resolution data from sub-micron powders in under 24 hours[3][4]. Conversely, if the sample is highly disordered or polymorphic, the synergistic application of PXRD and ssNMR provides an unimpeachable, self-validating framework to resolve complex crystal packing arrangements[8][10].

References

  • Jones, C. G. et al. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science. Available at:[Link]

  • Martynowycz, M. W. et al. "Microcrystal Electron Diffraction of Small Molecules." National Institutes of Health (PMC). Available at:[Link]

  • Nannenga, B. L. "MicroED methodology and development." Structural Dynamics. Available at:[Link]

  • XtalPi. "Crystal structure determination with SCXRD & MicroED." XtalPi. Available at:[Link]

  • IUCr Journals. "Crystal structure Determination of Small Molecules by 3D ED/MicroED." IUCr. Available at:[Link]

  • JEOL Ltd. "X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules." JEOL. Available at:[Link]

  • Evans, C. L. et al. "Resolving alternative structure determinations of indapamide using 13C solid-state NMR." RSC Publishing. Available at:[Link]

  • Harris, K. D. M. "NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data." MDPI. Available at:[Link]

  • National Institutes of Health. "From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination." PMC. Available at:[Link]

  • ResearchGate. "Improving the Accuracy of Small-Molecule Crystal Structures Solved from Powder X-Ray Diffraction Data by Using External Sources." ResearchGate. Available at:[Link]

  • Semantic Scholar. "organic compounds - Semantic Scholar." Semantic Scholar. Available at:[Link]

  • Google Patents. "US9675571B2 - Inhibitors of indoleamine 2,3-dioxygenase (IDO)." Google Patents.
  • National Institutes of Health. "2,4,5-Trimethoxybenzaldehyde monohydrate - PMC." PMC. Available at:[Link]

  • ACS Publications. "Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations." ACS Omega. Available at:[Link]

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Validation

A Comparative Guide to the Biological Activity of Isoxazol-5-amine Analogs

For Researchers, Scientists, and Drug Development Professionals The isoxazole scaffold is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse and poten...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1] Among the various isoxazole derivatives, isoxazol-5-amines and their analogs have emerged as a promising class of compounds with a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and kinase inhibitory activities.[2][3] This guide provides an in-depth, objective comparison of the biological performance of isoxazol-5-amine analogs, supported by experimental data, to aid in the rational design of novel therapeutic agents.

The Isoxazole Core: A Versatile Pharmacophore

The unique electronic properties of the isoxazole ring, conferred by the adjacent nitrogen and oxygen atoms, allow it to engage in various non-covalent interactions with biological targets. This makes the isoxazole motif a valuable component in the design of pharmacologically active molecules.[4] The amino group at the 5-position of the isoxazole ring provides a convenient handle for synthetic modification, enabling the generation of diverse libraries of analogs for structure-activity relationship (SAR) studies.[4]

Comparative Analysis of Anticancer Activity: A Case Study of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide Derivatives

A systematic study by Hawash et al. on a series of N-phenyl-substituted 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives provides a clear and direct comparison of their cytotoxic activities against a panel of human cancer cell lines.[5] This series of analogs allows for a detailed examination of how substitutions on the N-phenyl ring influence anticancer potency.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic effects of these isoxazole-amide analogs were evaluated using the MTT assay against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and Hep3B (hepatocellular carcinoma).[5] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below.

Compound IDN-phenyl SubstituentMCF-7 IC50 (µg/mL)HeLa IC50 (µg/mL)Hep3B IC50 (µg/mL)
2a 4-tert-butyl39.8039.80> 50
2d 4-fluoro> 5015.48~23
2e 4-chloro> 50> 50~23
2g Unsubstituted> 400> 400> 400
Doxorubicin (Reference Drug)0.81.21.0
Data sourced from Hawash et al. (2021).[5]
Structure-Activity Relationship (SAR) Insights

The comparative data reveals several key SAR insights:

  • Essentiality of Substitution: The unsubstituted analog (2g ) was inactive against all tested cell lines, highlighting the critical role of the N-phenyl substituent in conferring cytotoxic activity.[5]

  • Influence of Phenyl Ring Substitution:

    • The 4-fluoro substituted analog (2d) demonstrated the most promising activity, with a notable IC50 of 15.48 µg/mL against HeLa cells and moderate activity against Hep3B cells.[5]

    • The 4-chloro substituted analog (2e) showed selective activity against Hep3B cells.[5]

    • The bulky 4-tert-butyl group (2a) resulted in moderate activity against MCF-7 and HeLa cells but was inactive against Hep3B cells.[5]

These findings underscore the sensitivity of the anticancer activity to the nature and position of the substituent on the N-phenyl ring, suggesting that electronic and steric factors play a crucial role in the interaction with the biological target.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Further investigation into the mechanism of action of the most active compounds, 2d and 2e , revealed that they induce a delay in the G2/M phase of the cell cycle in Hep3B cells.[5] Moreover, these compounds were found to significantly reduce necrosis and promote apoptosis, a programmed cell death pathway that is a hallmark of effective anticancer agents.[5]

Isoxazole Analogs as Kinase Inhibitors: Targeting Inflammatory Pathways

Beyond their anticancer properties, isoxazole derivatives have been extensively explored as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[3] Dysregulation of kinase activity is implicated in a multitude of diseases, including cancer and inflammatory disorders.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 MAP kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[6] Consequently, inhibitors of p38 MAPK are attractive candidates for the treatment of inflammatory diseases like rheumatoid arthritis. Several studies have demonstrated the potential of isoxazole-based compounds as potent p38 MAPK inhibitors.[7][8]

While a direct comparative dataset for a series of isoxazol-5-amine analogs against p38 MAPK is not available in a single study, research on related isoxazolone scaffolds has shown that the isoxazole ring can serve as a bioisosteric replacement for the imidazole core found in many established p38 MAPK inhibitors.[7] The structure-activity relationship studies in this area indicate that appropriate substitution on the isoxazole and associated aryl rings is critical for achieving high inhibitory potency.[8]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. The following are representative protocols for the key assays discussed in this guide.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, Hep3B) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole analogs and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow cell_seeding 1. Seed Cells in 96-well Plate compound_treatment 2. Treat with Isoxazole Analogs cell_seeding->compound_treatment incubation 3. Incubate for 48 hours compound_treatment->incubation mtt_addition 4. Add MTT Reagent incubation->mtt_addition formazan_formation 5. Formazan Crystal Formation mtt_addition->formazan_formation solubilization 6. Solubilize Crystals formazan_formation->solubilization absorbance_reading 7. Measure Absorbance solubilization->absorbance_reading data_analysis 8. Calculate IC50 absorbance_reading->data_analysis

Workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against a specific kinase.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the isoxazole analogs in a suitable solvent like DMSO.

  • Kinase Reaction Setup: In a microplate, combine the kinase enzyme, a specific substrate (e.g., a peptide), and the test compound at various concentrations in a kinase reaction buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled or in a system that allows for non-radioactive detection).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., radioactivity measurement, fluorescence, or luminescence).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor and determine the IC50 value.

Kinase_Inhibition_Workflow cluster_workflow In Vitro Kinase Inhibition Assay reagents Kinase, Substrate, Buffer reaction_mix Combine Reagents and Compound reagents->reaction_mix compound Isoxazole Analog compound->reaction_mix atp ATP incubation Incubate at 30°C atp->incubation reaction_mix->atp Initiate Reaction detection Detect Phosphorylated Substrate incubation->detection analysis Calculate IC50 detection->analysis

General workflow for an in vitro kinase inhibition assay.

Conclusion

Isoxazol-5-amine analogs represent a versatile and promising scaffold in drug discovery. The comparative analysis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives clearly demonstrates that subtle structural modifications can significantly impact their anticancer activity and selectivity. The identification of analogs that induce apoptosis and cell cycle arrest underscores their therapeutic potential. Furthermore, the broader class of isoxazole derivatives has shown significant promise as kinase inhibitors, particularly in the context of inflammatory diseases. The experimental protocols provided in this guide offer a standardized framework for the evaluation of novel isoxazole-5-amine analogs, facilitating the direct comparison of their biological activities and accelerating the development of new and effective therapeutic agents.

References

  • Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International, 2021, 6633297. [Link]

  • Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PubMed, 33777833. [Link]

  • Laufer, S., et al. (2008). Isoxazolone based inhibitors of p38 MAP kinases. Journal of Medicinal Chemistry, 51(8), 2580-2584. [Link]

  • Khan, I., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Gemma, S., et al. (2008). 3-Heterocyclyl-4-aryl-isoxazole derivatives as a new class of p38α mitogen-activated protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3290-3295. [Link]

  • Kumar, A., et al. (2022). A review on p38 MAP kinase inhibitors: A promising therapeutic target for inflammatory diseases. European Journal of Medicinal Chemistry, 238, 114479. [Link]

  • Laufer, S. A., et al. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. ChemMedChem, 1(2), 197-207. [Link]

  • Kaur, R., et al. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Heterocyclic Chemistry, 58(1), 7-44. [Link]

  • Hawash, M. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff. [Link]

  • Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. ResearchGate. [Link]

  • Unzue, A., et al. (2022). Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega, 7(41), 36869-36884. [Link]

  • Kaur, R., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(4), 1636. [Link]

  • Wang, X., et al. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia, 3(1), 183-205. [Link]

  • Hawash, M., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements. Engineered Science Publisher. [Link]

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Comparative

Executive Summary: The Analytical Challenge of Isoxazole Scaffolds

Validated LC-MS/MS Protocols for Detecting Isoxazole Impurities: A Comparative Guide Isoxazole derivatives—including critical active pharmaceutical ingredients (APIs) like 4-Chlorobenzo[d]isoxazole, teriflunomide, and fl...

Author: BenchChem Technical Support Team. Date: March 2026

Validated LC-MS/MS Protocols for Detecting Isoxazole Impurities: A Comparative Guide

Isoxazole derivatives—including critical active pharmaceutical ingredients (APIs) like 4-Chlorobenzo[d]isoxazole, teriflunomide, and fluralaner—are privileged scaffolds in medicinal chemistry[1],[2],[3]. However, the synthesis of these heterocyclic compounds frequently generates complex, process-related impurities. Under specific synthetic or stress conditions, the isoxazole ring is highly susceptible to cleavage, leading to ring-opened degradants such as 2-hydroxybenzonitrile derivatives[4]. Ensuring the isomeric purity and the absolute absence of these trace impurities is a critical quality attribute that directly dictates the safety, efficacy, and regulatory compliance of the final drug product[1].

Mechanistic Rationale: Why LC-MS/MS Outperforms Traditional Techniques

As an Application Scientist evaluating impurity profiles, I frequently observe laboratories defaulting to High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While HPLC-UV is a reliable workhorse for bulk assay quantification, it fundamentally lacks the specificity required for trace impurity profiling. Isoxazole impurities (such as regioisomers or ring-opened degradants) often share identical chromophores with the parent API. This results in indistinguishable UV absorption spectra, effectively masking co-eluting peaks[1].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) overcomes this limitation by utilizing Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM). This approach is not merely a detection method; it is a self-validating system . By requiring three independent parameters to align perfectly—chromatographic retention time (RT), precursor ion mass (Q1), and specific collision-induced dissociation (CID) product ions (Q3)—the system intrinsically verifies the identity of the impurity[2]. If a matrix interference co-elutes, it will fail the Q1/Q3 mass transition criteria, returning a zero-area peak and virtually eliminating false positive quantification.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of standard analytical techniques used for isoxazole impurity profiling.

Analytical ParameterHPLC-UVGC-MSLC-MS/MS (Recommended)
Detection Principle Chromophore absorbanceVolatility & Electron IonizationElectrospray Ionization (ESI) & MRM
Sensitivity (LOD) ~0.1 - 1.0 µg/mL~10 - 50 ng/mL< 1.0 ng/mL
Selectivity Low (Isobaric impurities co-elute)Moderate (Requires volatile analytes)High (Orthogonal mass filtering)
Structural Elucidation None (Retention time only)High (Library matching)High (CID fragmentation patterns)
Matrix Suitability Poor (Susceptible to interference)Moderate (Thermal degradation risk)Excellent (Tolerates complex matrices)

Validated LC-MS/MS Methodology for Isoxazole Impurities

This section details a field-proven, step-by-step methodology for the purity assessment and impurity quantification of isoxazole derivatives (applicable to 4-Chlorobenzo[d]isoxazole and complex isoxazoline analogues)[1],[2].

Step 1: Sample Preparation and Extraction
  • Protocol : Accurately weigh 1 mg of the isoxazole sample and dissolve it in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution[1]. For complex biological matrices or formulations, precipitate proteins using a mixture of 96% acetonitrile and 4% ammonium hydroxide (v/v), vortex vigorously, and centrifuge at 20,000 × g for 10 minutes[2]. Dilute the supernatant with the mobile phase to a final analytical concentration of 10 µg/mL.

  • Causality : Acetonitrile effectively disrupts protein-drug binding and crashes out macromolecules. The precise 50:50 aqueous-organic ratio is critical: it ensures the highly hydrophobic isoxazole core remains fully solubilized while preventing solvent-front distortion (peak broadening) during reversed-phase injection.

Step 2: Chromatographic Separation (RP-HPLC)
  • Protocol : Utilize a High-Strength Silica (HSS) C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) maintained at 35 °C[1],[2].

    • Mobile Phase A : 0.1% Formic acid in water[2].

    • Mobile Phase B : 0.1% Formic acid in acetonitrile[2].

    • Gradient Elution : 0–2.6 min at 35% A, dropping to 0% A by 3.0 min, and re-equilibrating at 35% A from 3.5 to 5.5 min[2]. Flow rate: 0.35 mL/min.

  • Causality : The C18 stationary phase provides optimal hydrophobic retention for the aromatic isoxazole ring. Formic acid acts as a dual-purpose reagent: it suppresses silanol ionization on the silica column (sharpening chromatographic peaks) and provides the abundant protons necessary to drive the basic isoxazole nitrogen into a positively charged state [M+H]+ for downstream MS detection.

Step 3: Mass Spectrometry (ESI-MS/MS)
  • Protocol : Operate the Triple Quadrupole MS in Electrospray Ionization (ESI) positive ion mode[1],[2]. Set the capillary voltage to 3.0 kV and the desolvation temperature to 400 °C. Monitor specific MRM transitions (e.g., m/z 556.06 → 457.0 for fluralaner, or m/z 366.1 → 145.1 for curcumin-isoxazole analogues)[2],[5].

  • Causality : ESI is a soft ionization technique that preserves the pseudo-molecular ion. By selecting a specific precursor ion in Q1, fragmenting it via CID in Q2, and filtering a unique product ion in Q3, the system achieves orthogonal mass filtering. This ensures absolute structural confirmation of trace impurities, even if they perfectly co-elute with the main API.

Workflow Visualization

LCMS_Workflow N1 Sample Preparation (ACN/Water Extraction) N2 RP-HPLC Separation (C18, Acidic Gradient) N1->N2 1-5 µL Injection N3 ESI+ Ionization (Isoxazole N-Protonation) N2->N3 Eluent Transfer N4 Triple Quadrupole MS/MS (MRM Mass Filtering) N3->N4 [M+H]+ Precursor N5 Data Processing (Self-Validating Output) N4->N5 Product Ion Integration

Logical workflow of LC-MS/MS analysis for isoxazole impurity profiling.

Conclusion

Adopting LC-MS/MS for the purity assessment of isoxazole derivatives ensures a significantly more thorough characterization of the compound compared to traditional HPLC-UV methods[1]. While the initial instrumentation investment is higher, the self-validating nature of MRM transitions and the ability to detect trace-level, ring-opened impurities lead to higher quality, safer pharmaceutical products, and smoother regulatory submissions[1],[4].

References

  • Title : A Comparative Guide to Purity Assessment of 4-Chlorobenzo[d]isoxazole: The Superiority of LC-MS Analysis Source : benchchem.com URL : 1

  • Title : A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests Source : nih.gov URL : 2

  • Title : Identification of impurities in Benzo[d]isoxazol-3-ol synthesis Source : benchchem.com URL : 4

  • Title : Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study Source : nih.gov URL : 5

  • Title : QUALITY BY DESIGN ASSISTED RP-HPLC METHOD FOR ESTIMATION OF TERIFLUNOMIDE AND ITS PROCESS IMPURITIES IN DRUG SUBSTANCE Source : dergipark.org.tr URL :3

Sources

Validation

A Senior Application Scientist's Guide to Selecting and Verifying Reference Standards for the Analysis of 3-(2,3-Difluorophenyl)isoxazol-5-amine

For researchers, medicinal chemists, and quality control analysts in the pharmaceutical industry, the integrity of analytical data is paramount. This begins with the quality of the reference standards used.

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and quality control analysts in the pharmaceutical industry, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. This guide provides an in-depth comparison of reference standards for the analysis of 3-(2,3-Difluorophenyl)isoxazol-5-amine, a key intermediate in the synthesis of various therapeutic agents. We will explore the critical attributes of reference standards, present a detailed analytical workflow for their verification, and provide supporting, albeit illustrative, experimental data to guide the selection process.

The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2][3] The precise analysis of isoxazole-containing compounds like 3-(2,3-Difluorophenyl)isoxazol-5-amine is therefore crucial for ensuring the quality, safety, and efficacy of the final drug product. A well-characterized reference standard is the cornerstone of accurate and reproducible analytical measurements.[1][4]

The Critical Role of Reference Standards

A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis.[4][5] In the context of drug development, reference standards are indispensable for:

  • Identity Confirmation: Ensuring that the correct chemical entity is present.

  • Purity Assessment: Quantifying the levels of impurities and related substances.[2]

  • Assay (Potency) Determination: Measuring the concentration of the active pharmaceutical ingredient (API).[3]

  • Method Validation: Establishing the performance characteristics of an analytical method.[3][6]

The choice of a reference standard can significantly impact the reliability of analytical results, and by extension, the success of a drug development program.[1]

Comparative Analysis of Commercially Available Reference Standards

Several vendors may offer reference standards for 3-(2,3-Difluorophenyl)isoxazol-5-amine. While the stated purity might be similar, the level of characterization and documentation can vary significantly. Below is a comparative table of hypothetical reference standards from three different suppliers to illustrate the key attributes to consider.

Attribute Supplier A (Premium Grade) Supplier B (Standard Grade) Supplier C (Research Grade)
Stated Purity (by HPLC) ≥99.5%>98%>95%
Certification Certified Reference Material (CRM) with ISO 17034 accreditationResearch Grade, with Certificate of Analysis (CoA)Research Grade, limited data
Characterization Data Provided HPLC, LC-MS, ¹H NMR, ¹³C NMR, IR, Elemental Analysis, Residual Solvents, Water ContentHPLC, ¹H NMR, Mass SpecMass Spec only
Traceability Traceable to SI unitsBatch-specific dataLimited traceability
Documentation Comprehensive CoA with chromatograms and spectraBasic CoA with purity valueOnline product page with basic info

Expert Insight: For pivotal studies and regulatory submissions, a Certified Reference Material (CRM) from a supplier like 'Supplier A' is highly recommended due to its comprehensive characterization and traceability.[4][7] For early-stage research and development, a well-characterized standard from 'Supplier B' may be sufficient. 'Supplier C' would be suitable for initial screening purposes where the highest accuracy is not paramount.

Analytical Workflow for Verification and Comparison of Reference Standards

A robust analytical workflow is essential to verify the quality of a reference standard and to compare different sources. The following sections detail a recommended multi-technique approach.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the analytical process for the comprehensive characterization of a 3-(2,3-Difluorophenyl)isoxazol-5-amine reference standard.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation cluster_3 Comprehensive Characterization cluster_4 Data Analysis and Reporting prep Weigh and dissolve reference standard in appropriate solvent hplc HPLC-UV for Purity and Assay prep->hplc Inject lcms LC-MS for Identity and Impurity Profiling prep->lcms Inject nmr ¹H and ¹³C NMR prep->nmr ir FT-IR Spectroscopy prep->ir elemental Elemental Analysis prep->elemental water Karl Fischer Titration prep->water residual Headspace GC-MS prep->residual report Compile data and generate Certificate of Analysis hplc->report lcms->report nmr->report ir->report elemental->report water->report residual->report

Caption: Comprehensive analytical workflow for the characterization of a reference standard.

Experimental Protocols

HPLC with UV detection is the workhorse for determining the purity of pharmaceutical compounds.[2][8][9]

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a diode array detector (DAD).

  • Column: C18 reversed-phase column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution in methanol. Dilute to 0.1 mg/mL with 50:50 water:acetonitrile for injection.

Rationale: The C18 column provides good retention and separation for moderately polar aromatic compounds. The formic acid in the mobile phase helps to protonate the amine group, leading to better peak shape. A gradient elution is employed to ensure the elution of any potential non-polar impurities.

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for confirming the molecular weight of the main component and identifying unknown impurities.[8][10][11][12]

  • Instrumentation: Waters ACQUITY UPLC I-Class with a SQ Detector 2 or equivalent.

  • LC Conditions: Same as HPLC-UV method, but with a UPLC column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) and a faster gradient.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS Scan Range: m/z 50-500.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

Rationale: ESI in positive mode is well-suited for the analysis of compounds with basic amine functionalities. The MS data provides unambiguous confirmation of the molecular weight of the parent compound and can be used to propose structures for any detected impurities.

Illustrative Comparative Data

The following table summarizes the expected analytical results from the analysis of the three hypothetical reference standards.

Parameter Supplier A Supplier B Supplier C
Appearance White crystalline solidOff-white powderYellowish powder
HPLC Purity (Area %) 99.8%98.5%95.2%
Number of Impurities >0.05% 135
LC-MS [M+H]⁺ 199.05 (Observed), 199.05 (Calculated)199.06 (Observed), 199.05 (Calculated)199.04 (Observed), 199.05 (Calculated)
¹H NMR Conforms to structureConforms to structureConforms, with minor unidentified peaks
Water Content (Karl Fischer) 0.1%0.5%1.2%
Residual Solvents <0.1%0.3% (Acetone)0.8% (Ethyl Acetate)

Overlayed Illustrative HPLC Chromatograms:

(Note: Actual chromatograms would be presented here. For this guide, a descriptive comparison is provided.)

  • Supplier A: A sharp, symmetrical main peak with a very clean baseline and one minor impurity peak at a level of approximately 0.1%.

  • Supplier B: A well-defined main peak with three other minor impurity peaks, all below 0.5%.

  • Supplier C: A broader main peak with several impurity peaks, some exceeding 1% in area.

Logical Flow for a Comparative Analysis Study

The following diagram outlines the logical steps involved in a comparative study of reference standards from different suppliers.

Comparative Analysis start Procure Reference Standards from Multiple Suppliers doc_review Review accompanying documentation (CoA, etc.) start->doc_review analytical_testing Perform comprehensive analytical testing (HPLC, LC-MS, NMR, etc.) doc_review->analytical_testing data_comparison Compare analytical data (purity, impurity profile, identity) analytical_testing->data_comparison selection Select the most suitable reference standard based on data and intended use data_comparison->selection qualification Qualify the selected standard for in-house use selection->qualification end Implement in routine analysis qualification->end

Caption: Logical workflow for a comparative analysis of reference standards.

Potential Analytical Challenges and Troubleshooting

  • Poor Peak Shape: Tailing of the main peak can be an issue due to the basic amine. Ensure the mobile phase pH is low enough to fully protonate the analyte. The use of a column with low silanol activity is also recommended.

  • Co-eluting Impurities: If impurities are not resolved by the primary HPLC method, adjusting the mobile phase composition, gradient slope, or trying a different column chemistry (e.g., a phenyl-hexyl column) may be necessary. LC-MS is invaluable in such cases to at least confirm the presence of a co-eluting species based on different m/z values.

  • Analyte Instability: Isoxazole rings can be susceptible to ring-opening under certain conditions. It is advisable to prepare solutions fresh and store them protected from light and at a cool temperature.

Conclusion

The selection and verification of a reference standard for 3-(2,3-Difluorophenyl)isoxazol-5-amine is a critical step that underpins the quality and reliability of all subsequent analytical work. A thorough evaluation of the supplier's documentation, coupled with in-house verification using a multi-technique approach including HPLC, LC-MS, and NMR, is essential. While a premium-grade Certified Reference Material is the gold standard for late-stage development and quality control, a well-characterized research-grade standard may be appropriate for earlier-stage activities. By following the principles and methodologies outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions and ensure the integrity of their analytical data.

References

  • ResolveMass Laboratories Inc. (2026, February 25). Choosing Reference Standards for API or Impurity. [Link][4]

  • Key Considerations When Selecting a Working Reference Standard. (n.d.). Design Space InPharmatics. [Link][1]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link][2]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). LinkedIn. [Link][3]

  • 2nd Order Terms in Purity Calculations of Reference Standards. (n.d.). Slideshare. [Link][13]

  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. [Link][8]

  • Veeprho Pharmaceuticals. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. [Link][5]

  • A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. (2025, September 24). PMC. [Link][14]

  • Eurofins. (n.d.). The ABC's of Reference Standard Management. [Link][7]

  • Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. (2022, December 1). PubMed. [Link][11]

  • A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. (2025, September 24). PMC. [Link][14]

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. [Link][9]

  • Avantor. (n.d.). Certificate of Analysis. [Link][15]

  • (PDF) ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIS). (2025, November 1). ResearchGate. [Link][16]

  • Sofpromed. (2024, January 24). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. [Link][17]

  • CASSS. (n.d.). Table 8: Reference Standards: Common Practices and Challenges. [Link][18]

  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020, October 13). IVT Network. [Link][6]

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Safety & Regulatory Compliance

Safety

3-(2,3-Difluorophenyl)isoxaZol-5-amine proper disposal procedures

Standard Operating Procedure: Compliant Disposal and Waste Management of 3-(2,3-Difluorophenyl)isoxazol-5-amine As a Senior Application Scientist, ensuring the integrity of laboratory safety protocols is as critical as t...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Compliant Disposal and Waste Management of 3-(2,3-Difluorophenyl)isoxazol-5-amine

As a Senior Application Scientist, ensuring the integrity of laboratory safety protocols is as critical as the experimental design itself. The compound 3-(2,3-Difluorophenyl)isoxazol-5-amine is a halogenated, heterocyclic aromatic amine. Due to its specific functional groups—namely the difluorophenyl ring and the primary amine on the isoxazole core—it presents distinct environmental and chemical compatibility challenges.

This guide provides a self-validating, step-by-step methodology for the safe handling, accumulation, and disposal of this compound in accordance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and the National Research Council's Prudent Practices in the Laboratory[1][2].

Hazard Profiling & Waste Classification

Before initiating any disposal protocol, we must establish the causality behind our waste segregation choices. The physical and chemical properties of a molecule dictate its end-of-life treatment[2].

  • The Amine Moiety: Amines can react exothermically with strong acids and oxidizing agents[3]. Therefore, this waste must never be co-mingled with acidic waste streams or strong oxidizers (e.g., nitric acid, peroxides).

  • The Fluorinated Aryl Group: Halogenated organic compounds are environmentally persistent. They cannot be disposed of via sanitary sewer systems or standard trash[4][5]. They require high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure complete destruction and prevent the formation of toxic byproducts[2].

Table 1: Waste Classification and Compatibility Data

ParameterSpecification / RequirementRationale
Waste Category Halogenated Organic WasteContains two fluorine atoms on the aromatic ring.
EPA Classification Characteristic Hazardous WasteRegulated under RCRA; improper disposal risks environmental contamination[6].
Incompatibilities Strong acids, strong oxidizersPrevents exothermic acid-base reactions and potential oxidation of the amine[3].
Primary Container Glass or High-Density Polyethylene (HDPE)Ensures chemical compatibility and prevents leaching or container degradation[1].
Final Disposition High-Temperature IncinerationRequired to break robust C-F bonds safely without generating persistent pollutants[2].

Step-by-Step Disposal Methodology

The following protocol outlines the operational workflow for managing 3-(2,3-Difluorophenyl)isoxazol-5-amine waste, from the point of generation to EHS (Environmental Health and Safety) transfer.

Step 1: Segregation and Container Selection

  • Select a chemically compatible, leak-proof container (e.g., an amber glass bottle or HDPE jug)[1].

  • Ensure the container has a secure, screw-top closure. Do not use snap-caps or parafilm as primary closures for hazardous waste.

  • Verify that the container is entirely free of incompatible residues (e.g., acyl halides, sulfonyl halides, or strong acids) which could react with the amine[3].

Step 2: Waste Transfer and Volume Management

  • Transfer the solid or dissolved 3-(2,3-Difluorophenyl)isoxazol-5-amine waste into the designated container inside a certified chemical fume hood to prevent inhalation of any aerosolized particulates or solvent vapors[1].

  • Critical Limit: Fill the container to no more than 90% of its total capacity. This 10% headspace is a strict requirement to allow for vapor expansion due to temperature fluctuations, preventing container rupture[1].

Step 3: RCRA-Compliant Labeling

  • Attach a hazardous waste tag to the container before the first drop of waste is introduced[4].

  • Write the full chemical name: "3-(2,3-Difluorophenyl)isoxazol-5-amine". Do not use abbreviations, acronyms, or structural formulas , as this violates EPA hazard communication standards[7].

  • Check the appropriate hazard boxes (e.g., "Toxic", "Halogenated").

  • Date the label only when the container is full or ready to be moved to the Central Accumulation Area (CAA)[4].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Store the sealed, labeled container in a designated SAA at or near the point of generation, under the direct control of the operator[1].

  • Place the primary container inside a secondary containment bin (e.g., a polypropylene tray) to capture any catastrophic leaks or spills[1].

  • Ensure the SAA does not exceed the regulatory limit of 55 gallons of hazardous waste[4].

Step 5: EHS Transfer and Final Disposition

  • Once the container is full (90% capacity) or the experiment concludes, submit a waste collection request to your institutional EHS department[4].

  • EHS will transfer the material to a CAA and subsequently lab-pack it for transport to a licensed TSDF, where it will undergo high-temperature incineration[2][8]. Do not attempt to neutralize or chemically destroy this compound in the laboratory, as improvising waste treatment without a permit violates RCRA regulations and poses severe safety risks[8][9].

Waste Management Workflow Visualization

The following diagram maps the self-validating system for processing this specific chemical waste, ensuring no regulatory or safety steps are bypassed.

G Gen Waste Generation 3-(2,3-Difluorophenyl)isoxazol-5-amine Seg Segregation Isolate from Acids & Oxidizers Gen->Seg Cont Containerization Glass/HDPE, Max 90% Capacity Seg->Cont Label RCRA Labeling Full Name, No Abbreviations Cont->Label SAA SAA Storage Secondary Containment Label->SAA TSDF EHS Pickup & TSDF High-Temp Incineration SAA->TSDF

Caption: Regulatory workflow for the safe segregation, accumulation, and disposal of halogenated amine waste.

References

  • Chemical Hygiene Plan - USDA ARS. usda.gov. Available at: [Link]

  • Chemical Waste Disposal Guidelines: Prudent Practices in the Laboratory. ust.hk. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. vumc.org. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. gaiaca.com. Available at: [Link]

  • Waste Lab Chemical Disposal Guidance. sd.gov. Available at:[Link]

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. nih.gov. Available at:[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. danielshealth.com. Available at: [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA. epa.gov. Available at: [Link]

Sources

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